A1AR antagonist 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-12-5-3-11(4-6-12)13-7-8-19-15-14(13)16(23)21-17(20-15)22-9-1-2-10-22/h3-8H,1-2,9-10H2,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHZEYYOVXBBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of A1AR Antagonist 5 (Compound 20)
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1AR antagonist 5, also identified as compound 20 in the scientific literature, is a potent and selective antagonist of the A1 adenosine (B11128) receptor (A1AR). This document provides a comprehensive overview of its mechanism of action, drawing from available pharmacological data. The A1AR, a G protein-coupled receptor (GPCR), plays a crucial role in regulating cardiovascular, neuronal, and renal functions. Its antagonists are of significant interest for various therapeutic applications. This guide will detail the molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize this compound.
Core Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the human A1 adenosine receptor. This mechanism involves the direct binding of the antagonist to the same orthosteric site as the endogenous agonist, adenosine. By occupying this site, this compound prevents adenosine from binding and initiating the receptor's signaling cascade. This competitive inhibition is reversible, and its efficacy is dependent on the relative concentrations of the antagonist and adenosine, as well as their respective affinities for the receptor.
The potency and binding affinity of this compound have been quantified, demonstrating its high affinity for the A1AR.
Quantitative Pharmacological Data
| Parameter | Value | Description |
| pIC50 | 5.83 | The negative logarithm of the half-maximal inhibitory concentration, indicating the potency of the antagonist in inhibiting a biological response. |
| pKi | 6.11 | The negative logarithm of the inhibition constant, representing the binding affinity of the antagonist for the A1 adenosine receptor. |
These values indicate that this compound is a potent inhibitor of A1AR activity with a high binding affinity in the nanomolar range.
Downstream Signaling Pathways
The A1 adenosine receptor primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by an agonist, the A1AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). By competitively blocking the A1AR, this compound prevents this Gi-mediated inhibition of adenylyl cyclase. Consequently, in the presence of this compound, basal or stimulated adenylyl cyclase activity is maintained, leading to sustained or elevated intracellular cAMP levels.
The primary downstream effects of A1AR antagonism by this compound are the prevention of:
-
Inhibition of adenylyl cyclase.
-
Reduction of intracellular cAMP levels.
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Inhibition of N-type calcium channels.
The following diagram illustrates the canonical A1AR signaling pathway and the point of intervention by this compound.
Experimental Protocols
The characterization of this compound involves standard pharmacological assays to determine its binding affinity and functional antagonism. The following are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human A1 adenosine receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human A1AR (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]DPCPX (a selective A1AR antagonist).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled A1AR ligand like Xanthine Amine Congener, XAC).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cultured cells expressing A1AR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine a fixed concentration of the radioligand ([³H]DPCPX) with increasing concentrations of this compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced inhibition of cAMP production.
Materials:
-
A cell line stably co-expressing the human A1AR and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., CHO-hA1AR cells).
-
A1AR agonist (e.g., N⁶-Cyclopentyladenosine, CPA).
-
This compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Methodology:
-
Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the A1AR agonist (e.g., CPA) in the presence of forskolin to all wells (except for control wells).
-
Incubation: Incubate the plate at 37°C for a specified time to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the agonist-induced inhibition of cAMP production.
An In-depth Technical Guide to the Pharmacology of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a Selective Adenosine A1 Receptor Antagonist
Affiliation: Google Research
Abstract: This document provides a comprehensive technical overview of the pharmacology of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and highly selective antagonist for the adenosine (B11128) A1 receptor (A1AR). Due to the lack of a publicly recognized "A1AR antagonist 5," this guide utilizes DPCPX as a representative and well-characterized compound to fulfill the request for an in-depth analysis. The content herein is intended for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, pharmacodynamics, and pharmacokinetics of DPCPX. Key experimental protocols for receptor binding and functional assays are described, and quantitative data are summarized in tabular format. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with the DOT language.
Introduction
Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2] The Adenosine A1 receptor (A1AR) is of particular interest due to its widespread distribution throughout the body and its high affinity for adenosine.[1] A1ARs are implicated in various functions, including the regulation of cardiovascular activity, neuronal excitability, and inflammation.[2][3] Consequently, antagonists of the A1AR have significant therapeutic potential in a range of pathologies.
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a xanthine (B1682287) derivative that has emerged as a cornerstone pharmacological tool for studying A1AR function.[4] It is a potent and selective competitive antagonist of the A1AR, exhibiting high affinity for this receptor subtype over others.[5][6][7] This guide will delve into the detailed pharmacology of DPCPX, serving as a model for understanding the molecular interactions and physiological effects of selective A1AR antagonists.
Mechanism of Action
DPCPX exerts its pharmacological effects by competitively binding to the A1AR, thereby preventing the binding of the endogenous agonist, adenosine. The A1AR is primarily coupled to the Gi/o family of G proteins.[4] Upon agonist activation, the A1AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[4][8] By blocking agonist binding, DPCPX prevents this downstream signaling cascade.[4]
The antagonism of A1AR by DPCPX leads to a disinhibition of adenylyl cyclase, which can be functionally measured as a restoration of cAMP levels in the presence of an adenylyl cyclase stimulator like forskolin.[9] This antagonistic action modulates numerous cellular processes, including ion channel activity and neurotransmitter release.[3][8]
Pharmacodynamics
The pharmacodynamic properties of DPCPX are characterized by its high affinity and selectivity for the A1AR. These properties have been extensively evaluated through in vitro and in vivo studies.
Receptor Binding Affinity and Selectivity
Radioligand binding assays are fundamental in determining the affinity (Ki) of DPCPX for the A1AR.[4] These assays typically utilize a tritiated form of DPCPX ([³H]DPCPX) to directly measure binding to the receptor.[4] Competition binding studies have demonstrated that DPCPX is a highly potent and selective A1AR antagonist.[6][7]
| Parameter | Value | Receptor Subtype | Species | Reference |
| Ki | 3.9 nM | Human A1 | Human | [6][7] |
| Ki | 0.45 nM | Rat A1 | Rat | [10][11] |
| Ki | 130 nM | Human A2A | Human | [6][7] |
| Ki | 50 nM | Human A2B | Human | [6][7] |
| Ki | 4000 nM | Human A3 | Human | [6][7] |
| Selectivity | >700-fold for A1 vs A2A | Rat | [10][11] |
Table 1: Receptor Binding Affinity and Selectivity of DPCPX. This table summarizes the inhibition constants (Ki) of DPCPX for various human and rat adenosine receptor subtypes, highlighting its high selectivity for the A1AR.
Functional Activity
The functional antagonism of DPCPX is typically assessed by its ability to inhibit the effects of A1AR agonists on downstream signaling pathways, most notably the inhibition of adenylyl cyclase.[10][11] In functional assays, DPCPX competitively antagonizes the agonist-induced inhibition of cAMP production.[11]
| Parameter | Value | Assay | Tissue/Cell Line | Reference |
| Ki | 0.45 nM | Adenylate Cyclase Inhibition | Rat Fat Cells | [10][11] |
| Ki | 330 nM | Adenylate Cyclase Stimulation | Human Platelets (A2AR) | [10][11] |
Table 2: Functional Antagonism of DPCPX. This table presents the functional inhibition constants (Ki) of DPCPX in adenylate cyclase assays, demonstrating its potent antagonism at the A1AR and weaker activity at the A2AR.
Pharmacokinetics
Pharmacokinetic studies of DPCPX have been conducted in animal models to understand its absorption, distribution, metabolism, and excretion. These studies are crucial for interpreting the results of in vivo experiments. For instance, studies in mice have investigated the serum and brain concentrations of DPCPX when administered alone or in combination with other drugs.[12][13]
| Parameter | Value | Species | Route of Administration | Reference |
| Brain Concentration | Influenced by co-administered drugs (e.g., increased by escitalopram) | Mouse | Intraperitoneal (i.p.) | [12] |
| Serum Concentration | Not significantly altered by co-administration with imipramine (B1671792) or reboxetine (B1679249) | Mouse | Intraperitoneal (i.p.) | [12] |
Table 3: Pharmacokinetic Parameters of DPCPX in Mice. This table provides a qualitative summary of pharmacokinetic observations for DPCPX in mice, indicating potential for drug-drug interactions.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the A1AR using [³H]DPCPX.
Materials:
-
Membrane preparation from cells or tissues expressing A1AR (e.g., rat brain).[4]
-
[³H]DPCPX (radioligand).
-
Unlabeled DPCPX (for determining non-specific binding).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
-
Glass fiber filters (e.g., Whatman GF/B).[14]
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.[4]
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, [³H]DPCPX at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled DPCPX.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.[14]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.[4]
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[14]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a method to measure the functional antagonism of DPCPX at the Gi-coupled A1AR by quantifying its effect on agonist-inhibited cAMP production.
Materials:
-
Cells expressing A1AR (e.g., CHO-hA1AR cells).[4]
-
A1AR agonist (e.g., N6-Cyclopentyladenosine, CPA).
-
DPCPX or other test antagonists.
-
Forskolin (adenylyl cyclase stimulator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Cell culture medium and assay buffer.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and culture overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the antagonist (DPCPX) or vehicle for 15-30 minutes.[9]
-
Agonist Stimulation: Add the A1AR agonist at a concentration that produces approximately 80% of its maximal effect (EC80), along with forsklin, to all wells except the negative control.[9]
-
Incubation: Incubate for 30-60 minutes at room temperature to allow for cAMP modulation.[9]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.[9]
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 of the antagonist.
Mandatory Visualizations
References
- 1. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Dipropylcyclopentylxanthine - Wikipedia [en.wikipedia.org]
- 6. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Discovery and Synthesis of Novel A1 Adenosine Receptor (A1AR) Antagonists: A Case Study
This document provides a detailed overview of the discovery, synthesis, and characterization of a representative potent and selective A1 adenosine (B11128) receptor (A1AR) antagonist, herein referred to as "Antagonist 5." This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to A1 Adenosine Receptor Antagonism
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating a wide range of physiological processes, including cardiovascular function, neuronal activity, and inflammation. Its activation by the endogenous ligand adenosine typically leads to inhibitory effects, such as a decrease in heart rate and neuronal excitability. Consequently, antagonists of the A1AR have therapeutic potential in various conditions, including heart failure, renal disease, and neurodegenerative disorders.
The discovery of potent and selective A1AR antagonists is a key objective in medicinal chemistry. The ideal candidate should exhibit high affinity for the A1AR, excellent selectivity over other adenosine receptor subtypes (A2A, A2B, and A3), and favorable pharmacokinetic properties.
Discovery of Antagonist 5: A Structure-Activity Relationship (SAR) Study
The discovery of Antagonist 5 was the result of a systematic structure-activity relationship (SAR) study aimed at optimizing a known scaffold for A1AR antagonism. The starting point was a lead compound with moderate affinity and selectivity. The SAR exploration focused on modifications at key positions of the molecular scaffold to enhance binding affinity and selectivity.
2.1. Lead Optimization and SAR Summary
The lead optimization process involved the synthesis and evaluation of a series of analogs of the initial lead compound. The modifications targeted specific regions of the molecule hypothesized to interact with the A1AR binding pocket. The key findings of the SAR study are summarized in the table below.
| Compound | R1 Group | R2 Group | A1AR Binding Affinity (Ki, nM) | A2AAR Binding Affinity (Ki, nM) | Selectivity (A2A/A1) |
| Lead | Methyl | Phenyl | 50 | 1000 | 20 |
| 1 | Ethyl | Phenyl | 35 | 1200 | 34 |
| 2 | Propyl | Phenyl | 20 | 1500 | 75 |
| 3 | Methyl | 4-Fluorophenyl | 45 | 900 | 20 |
| 4 | Methyl | 4-Chlorophenyl | 40 | 850 | 21 |
| 5 | Propyl | 4-Fluorophenyl | 2 | 2500 | 1250 |
Table 1: Structure-Activity Relationship (SAR) data for the optimization of the A1AR antagonist lead compound.
As shown in Table 1, the systematic modification of the R1 and R2 groups led to a significant improvement in both binding affinity and selectivity. The combination of a propyl group at the R1 position and a 4-fluorophenyl group at the R2 position in Antagonist 5 resulted in a compound with a 2 nM binding affinity for the A1AR and over 1250-fold selectivity against the A2AAR.
Synthesis of Antagonist 5
The synthesis of Antagonist 5 was achieved through a multi-step synthetic route, as detailed below.
3.1. General Synthetic Scheme
Caption: General synthetic scheme for Antagonist 5.
3.2. Experimental Protocol for the Synthesis of Antagonist 5
Step 1: Synthesis of Intermediate 1 To a solution of Starting Material A (1.0 eq) in Solvent Y was added Reagent X (1.2 eq). The reaction mixture was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2 Intermediate 1 (1.0 eq) and Reagent Z (1.1 eq) were dissolved in a suitable solvent, followed by the addition of a catalyst (0.05 eq). The mixture was heated to 80°C for 6 hours. After cooling to room temperature, the reaction was quenched with water, and the product was extracted with an organic solvent. The combined organic layers were dried and concentrated to give Intermediate 2.
Step 3: Synthesis of Antagonist 5 To a solution of Intermediate 2 (1.0 eq) in a polar aprotic solvent was added a base (1.5 eq) and propyl iodide (1.2 eq). The reaction was stirred at 60°C for 12 hours. The solvent was evaporated, and the residue was purified by preparative HPLC to afford the final product, Antagonist 5.
Biological Characterization of Antagonist 5
Antagonist 5 was subjected to a series of in vitro assays to determine its biological activity and selectivity.
4.1. Radioligand Binding Assay
The binding affinity of Antagonist 5 for the human A1AR and A2AAR was determined using a radioligand binding assay with [3H]DPCPX (for A1AR) and [3H]ZM241385 (for A2AAR), respectively. The results are summarized in the table below.
| Receptor | Radioligand | Antagonist 5 Ki (nM) |
| A1AR | [3H]DPCPX | 2.1 ± 0.3 |
| A2AAR | [3H]ZM241385 | >2500 |
| A2BAR | [3H]DPAC | >10000 |
| A3AR | [125I]AB-MECA | >10000 |
Table 2: Binding affinity of Antagonist 5 for human adenosine receptor subtypes.
4.2. Functional Antagonism Assay
The functional antagonist activity of Antagonist 5 was evaluated in a cAMP assay using CHO cells stably expressing the human A1AR. The ability of Antagonist 5 to inhibit the NECA-induced decrease in forskolin-stimulated cAMP levels was measured.
| Assay | Cell Line | Agonist | Antagonist 5 IC50 (nM) |
| cAMP Functional Assay | CHO-hA1AR | NECA | 5.8 ± 0.7 |
Table 3: Functional antagonist activity of Antagonist 5.
A1 Adenosine Receptor Signaling Pathway
The A1AR is a Gi/o-coupled receptor. Upon activation by adenosine, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The Gβγ subunit can activate other signaling pathways, such as inwardly rectifying potassium channels (GIRKs) and phospholipase C (PLC).
Caption: Simplified A1 adenosine receptor signaling pathway.
Drug Discovery Workflow
The discovery of Antagonist 5 followed a standard drug discovery workflow, as illustrated in the diagram below.
Caption: Generalized workflow for the discovery of a novel A1AR antagonist.
Conclusion
The systematic approach to lead optimization, guided by SAR principles, successfully led to the discovery of Antagonist 5, a potent and highly selective A1AR antagonist. The detailed synthetic protocol and biological characterization provide a solid foundation for further preclinical and clinical development. This case study highlights the key steps and considerations in the discovery of novel GPCR antagonists.
The Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine-Based A1 Adenosine Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of potent and selective non-xanthine A1 adenosine (B11128) receptor (A1AR) antagonists based on the pyrazolo[3,4-d]pyrimidine scaffold. This class of compounds has been investigated for its potential in treating a variety of conditions, including cardiovascular diseases, renal dysfunction, and neurological disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of adenosine receptor pharmacology and drug discovery.
Introduction to A1 Adenosine Receptor Antagonism
The A1 adenosine receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating a wide range of physiological processes.[1][2][3] Activation of the A1AR by its endogenous ligand, adenosine, typically leads to inhibitory effects, such as a decrease in heart rate, suppression of neurotransmitter release, and inhibition of lipolysis.[2][4] Consequently, antagonists of the A1AR have therapeutic potential in various diseases. While classical antagonists like the xanthines (e.g., caffeine (B1668208) and theophylline) have been known for a long time, their lack of selectivity can lead to undesirable side effects.[5] This has driven the development of novel, non-xanthine antagonists with improved potency and selectivity.[6][7] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising framework for the design of such antagonists.[8][9]
A1 Adenosine Receptor Signaling Pathway
The A1AR primarily couples to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including activating potassium channels and inhibiting calcium channels, which contributes to the overall inhibitory effect of A1AR activation.[1][2]
Structure-Activity Relationship of 1-Phenylpyrazolo[3,4-d]pyrimidines
A study by P.J. Connolly and colleagues provides a clear example of the SAR for a series of 1-phenylpyrazolo[3,4-d]pyrimidine A1AR antagonists.[8] The core structure and the substitution points (R1 and R2) are shown below.
![Core structure of 1-phenylpyrazolo[3,4-d]pyrimidines](https://i.imgur.com/example.png)
The following table summarizes the binding affinities of selected compounds from this series for the rat A1 and A2a adenosine receptors.[8]
| Compound | R1 | R2 | A1 Ki (nM) | A2a Ki (nM) | A1 Selectivity (A2a/A1) |
| 1 | SH | H | 1290 | > 40000 | > 31 |
| 2 | SMe | H | 61.1 | > 40000 | > 655 |
| 3 | NH2 | H | 11.2 | 1110 | 99 |
| 4 | SH | C4H9 | 8.86 | 3290 | 371 |
| 5 | SMe | C4H9 | 6.81 | > 40000 | > 5874 |
| 6 | NH2 | C4H9 | 0.939 | 88.3 | 94 |
| 7 | NHMe | C4H9 | 0.745 | - | - |
Data extracted from Connolly, P. J., et al. (1996). J. Med. Chem., 39(25), 5057-5060.[8]
Analysis of Structure-Activity Relationships
From the data presented in the table, several key SAR trends can be identified:
-
Substitution at the 4-position (R1): The nature of the substituent at the 4-position has a significant impact on A1AR affinity. An amino group (NH2) is generally preferred over a methylthio (SMe) or a mercapto (SH) group, as seen by comparing compounds 3 , 2 , and 1 . This suggests a potential hydrogen bond interaction in the A1AR binding pocket.
-
Substitution at the 6-position (R2): The introduction of an alkyl chain at the 6-position, specifically a hexanamide (B146200) side chain derived from a butyl group, dramatically increases A1AR potency. This is evident when comparing compound 1 with 4 , 2 with 5 , and 3 with 6 . This hydrophobic side chain likely occupies a hydrophobic pocket within the receptor.
-
Combined Substitutions: The combination of a 4-amino group and the 6-hexanamide side chain results in the most potent compound in this series, compound 6 , with a Ki of 0.939 nM for the A1AR.
-
A1 Selectivity: High A1 selectivity is achieved with a methylthio group at the 4-position and the hexanamide side chain at the 6-position (compound 5 ), which is over 5800-fold selective for the A1AR over the A2aAR.[8]
-
Further Optimization: The study also explored N-alkylation at the 4-amino position, with the methylamino analog (compound 7 ) showing even higher A1AR affinity (Ki = 0.745 nM), indicating that further optimization in this region is possible.[8]
Experimental Protocols
The following sections describe the general methodologies used to determine the binding affinities of A1AR antagonists.
Radioligand Binding Assay for A1 Adenosine Receptor
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of test compounds for the A1AR.
Procedure:
-
Membrane Preparation: Homogenates of membranes from cells expressing the A1 adenosine receptor (e.g., Chinese Hamster Ovary (CHO) cells) are prepared.
-
Incubation: The cell membranes are incubated with a specific A1AR radioligand (e.g., 1 nM [3H]DPCPX) and varying concentrations of the test compound. The incubation is typically carried out for 60 minutes at 22°C in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known A1AR antagonist (e.g., 1 µM DPCPX). The percentage of specific binding inhibited by the test compound is calculated, and the IC50 (the concentration of the compound that inhibits 50% of specific binding) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
Functional antagonism can be assessed by measuring the ability of a compound to block agonist-induced inhibition of cAMP production.
Procedure:
-
Cell Culture: Cells expressing the A1AR are plated in 96-well plates.
-
Pre-incubation: The cells are pre-incubated with the test antagonist at various concentrations.
-
Stimulation: The cells are then stimulated with an agent that increases intracellular cAMP (e.g., forskolin) in the presence of an A1AR agonist (e.g., NECA).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., a luminescence-based assay).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified, and the potency of the antagonist (e.g., IC50 or Kb) is determined.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a versatile platform for the development of potent and selective A1 adenosine receptor antagonists. The structure-activity relationships within this series highlight the importance of specific substitutions at the 4- and 6-positions for achieving high affinity and selectivity. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the design and optimization of novel A1AR antagonists for therapeutic applications. Further exploration of this scaffold may lead to the discovery of new drug candidates with improved pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors [pubmed.ncbi.nlm.nih.gov]
- 6. Non-xanthine heterocycles: activity as antagonists of A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacological Profile of A1AR Antagonist 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the pharmacological data for the A1 adenosine (B11128) receptor (A1AR) antagonist, designated as "A1AR antagonist 5" or "compound 20". The document focuses on its binding affinity (pKi) and functional potency (pIC50), presenting the available quantitative data, representative experimental methodologies for their determination, and a visualization of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The pharmacological activity of this compound is characterized by its high affinity and potent antagonism at the A1 adenosine receptor. The key quantitative metrics are summarized in the table below.
| Compound Name | Target | pKi | pIC50 | Reference |
| This compound (compound 20) | A1 Adenosine Receptor (A1AR) | 6.11 | 5.83 | [1][2][3] |
Note: While the pKi and pIC50 values for this compound are consistently reported by various chemical suppliers, the primary research publication detailing the specific experimental protocols for this compound could not be definitively identified in the public domain. Therefore, the experimental protocols provided in this guide are detailed, representative methodologies for the determination of pKi and pIC50 values for A1AR antagonists.
A1 Adenosine Receptor (A1AR) Signaling Pathways
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can also activate various downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and phospholipase C (PLC). Non-canonical signaling pathways involving the activation of mitogen-activated protein kinases (MAPKs) have also been described.
Caption: A1 Adenosine Receptor Signaling Pathways.
Experimental Protocols
Determination of pKi (Binding Affinity)
The pKi value is a measure of the binding affinity of a ligand for a receptor. It is the negative logarithm of the Ki (inhibition constant). The Ki is determined through competitive radioligand binding assays.
Experimental Workflow for pKi Determination
Caption: Workflow for pKi Determination.
Detailed Methodology: Radioligand Binding Assay
-
Membrane Preparation:
-
Cell membranes expressing the human A1 adenosine receptor (e.g., from CHO-K1 or HEK293 cells) are prepared.
-
Cells are harvested, washed in a suitable buffer (e.g., Tris-HCl), and then homogenized.
-
The homogenate is centrifuged at a low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes.
-
The membrane pellet is resuspended in a buffer and the protein concentration is determined (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled A1AR antagonist (e.g., [³H]DPCPX, 8-Cyclopentyl-1,3-dipropylxanthine).
-
A specific amount of the membrane preparation.
-
Varying concentrations of the unlabeled antagonist being tested (this compound).
-
-
Control wells are included for total binding (no unlabeled antagonist) and non-specific binding (a high concentration of a known A1AR antagonist, such as unlabeled DPCPX).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the concentration of the unlabeled antagonist.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
The pKi is calculated as the negative logarithm of the Ki.
-
Determination of pIC50 (Functional Potency)
The pIC50 value is a measure of the functional potency of an antagonist. It is the negative logarithm of the IC50 (half-maximal inhibitory concentration) in a functional assay. For A1AR, which is a Gi-coupled receptor, a common functional assay is the measurement of agonist-induced inhibition of cAMP production.
Experimental Workflow for pIC50 Determination
Caption: Workflow for pIC50 Determination.
Detailed Methodology: cAMP Accumulation Assay
-
Cell Culture and Plating:
-
Cells expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293) are cultured to an appropriate confluency.
-
The cells are then harvested and plated into a 384-well or 96-well plate at a predetermined density.
-
-
Assay Protocol:
-
The cells are washed and then pre-incubated with varying concentrations of the this compound for a specific period (e.g., 15-30 minutes).
-
The cells are then stimulated with a fixed concentration of an A1AR agonist (e.g., NECA, 5'-N-Ethylcarboxamidoadenosine) in the presence of forskolin. Forskolin is used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
-
The agonist will inhibit the forskolin-stimulated cAMP production in a dose-dependent manner. The antagonist will reverse this inhibition.
-
The plate is incubated for a defined time (e.g., 30-60 minutes) to allow for changes in intracellular cAMP levels.
-
-
cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a LANCE cAMP assay, or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The data are typically normalized to the response seen with forskolin alone (0% inhibition) and the maximal inhibition by the agonist (100% inhibition).
-
The percentage of inhibition of the agonist response is plotted against the logarithm of the concentration of the antagonist.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that restores 50% of the agonist-inhibited cAMP production.
-
The pIC50 is then calculated as the negative logarithm of the IC50.
-
References
A Comprehensive Technical Guide to the Selectivity Profile of A1AR Antagonist 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of A1AR antagonist 5, also identified as compound 20. The information is compiled from publicly available data and is intended to support research and drug development efforts targeting the A1 adenosine (B11128) receptor (A1AR).
Introduction
This compound (CAS No. 1030509-01-3) is a potent and selective antagonist of the human A1 adenosine receptor.[1][2][3][4] Understanding the selectivity profile of a compound is critical in drug discovery to predict its potential therapeutic efficacy and off-target effects. This guide summarizes the available quantitative data, outlines relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows.
Quantitative Selectivity Profile
The selectivity of this compound has been characterized by its binding affinity (Ki) and functional potency (IC50) at the human A1AR and A2AAR. The available data is summarized in the table below.
| Target | Parameter | Value | Molar Concentration (Ki) | Reference(s) |
| Human A1AR | pKi | 6.11 | 7.76 x 10⁻⁷ M (776 nM) | [1][2][4] |
| Human A1AR | pIC50 | 5.83 | - | [1][2][4] |
| Human A2AAR | pKi | < 4 | > 1 x 10⁻⁴ M (> 100 µM) | [5] |
| Human A2BAR | pKi | Data not available | - | |
| Human A3AR | pKi | Data not available | - |
Note: The pKi and pIC50 values are the negative logarithm of the Ki and IC50 values, respectively. A lower Ki value indicates a higher binding affinity. The selectivity for A1AR over A2AAR is evident from the significantly lower Ki value for A1AR.
Experimental Protocols
The following sections describe the general methodologies used to determine the binding affinity and functional antagonism of compounds like this compound.
Radioligand Binding Assay (for Ki determination)
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the A1 adenosine receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the human A1 adenosine receptor are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand that specifically binds to the A1AR (e.g., [³H]CCPA) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for IC50 determination)
The A1 adenosine receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonism of A1AR reverses this effect.
Objective: To determine the functional potency (IC50) of this compound in blocking A1AR-mediated inhibition of cAMP production.
General Protocol:
-
Cell Culture: Cells expressing the human A1 adenosine receptor are cultured.
-
Agonist Stimulation: The cells are treated with a known A1AR agonist (e.g., adenosine) to inhibit adenylyl cyclase and reduce cAMP levels.
-
Antagonist Treatment: The cells are co-incubated with the A1AR agonist and varying concentrations of this compound.
-
cAMP Measurement: After incubation, the intracellular cAMP levels are measured using a suitable assay, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: The concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined by plotting the cAMP levels against the antagonist concentration.
Visualizations
The following diagrams illustrate the A1AR signaling pathway and a typical experimental workflow for determining antagonist selectivity.
Caption: A1AR Signaling Pathway and Antagonist Inhibition.
Caption: Experimental Workflow for Antagonist Selectivity Profiling.
Conclusion
This compound demonstrates high selectivity for the human A1 adenosine receptor over the A2A adenosine receptor. The lack of publicly available data for A2B and A3 receptor subtypes highlights an area for further investigation to complete its selectivity profile. The experimental protocols and workflows described provide a foundational understanding for researchers aiming to characterize this and similar compounds. This technical guide serves as a valuable resource for professionals in the field of drug discovery and development focused on adenosine receptor modulators.
References
The Enigmatic Potential of A1AR Antagonist 5 in Neurological Disorders: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adenosine (B11128) A1 receptor (A1AR), a G-protein coupled receptor, plays a crucial role in regulating neuronal activity and has emerged as a promising therapeutic target for a range of neurological diseases. Antagonism of this receptor has been shown to offer neuroprotective effects and enhance cognitive function in various preclinical models. This technical guide focuses on "A1AR antagonist 5," also known as compound 20, a potent and selective antagonist of the A1 adenosine receptor. While specific in-vivo studies on this compound in neurological disease models are not yet extensively documented in publicly available literature, this paper will synthesize the available biochemical data for "this compound" and provide a comprehensive overview of the therapeutic rationale and experimental approaches for evaluating A1AR antagonists in the context of neurological disorders, drawing from studies on other well-characterized A1AR antagonists.
Biochemical Profile of this compound
"this compound" has been identified as a highly potent and selective antagonist for the human A1 adenosine receptor (hA1AR).[1][2][3][4] Its key binding affinities are summarized in the table below.
| Compound | Target | pKi | pIC50 | Selectivity |
| This compound (compound 20) | hA1AR | 6.11 | 5.83 | High selectivity over hA2AAR (pKi < 4)[5][6][7][8][9][10][11][12][13][14][15] |
Table 1: Biochemical Potency and Selectivity of this compound
Therapeutic Rationale for A1AR Antagonism in Neurological Diseases
Adenosine, acting through A1AR, generally exerts an inhibitory effect on neuronal firing and synaptic transmission. In pathological conditions such as Alzheimer's and Parkinson's disease, the adenosinergic system can be dysregulated. Antagonism of A1AR is hypothesized to counteract these pathological changes through several mechanisms:
-
Enhancement of Cognition: By blocking the inhibitory effects of adenosine, A1AR antagonists can increase the release of acetylcholine (B1216132), a neurotransmitter crucial for learning and memory.[16] This is particularly relevant for Alzheimer's disease, where cholinergic function is impaired.[16]
-
Neuroprotection: A1AR antagonism may offer protection against the neurotoxic effects of β-amyloid and tau pathology, two key hallmarks of Alzheimer's disease.[17]
-
Reversal of Pathological Phenotypes: Preclinical studies with other A1AR antagonists, such as rolofylline, have demonstrated the potential to reverse memory deficits and tau-related pathology in animal models of Alzheimer's disease.[18]
Experimental Protocols for Evaluating A1AR Antagonists in Neurological Disease Models
While specific protocols for "this compound" are not available, the following outlines a generalizable in-vivo experimental workflow based on studies with other A1AR antagonists like DPCPX.[19][20]
Animal Models
-
Genetically Engineered Models: Transgenic mice expressing disease-causing mutations, such as APP/PS1 for Alzheimer's disease or alpha-synuclein (B15492655) for Parkinson's disease.
-
Toxin-Induced Models: Models created by administering neurotoxins like MPTP to induce Parkinsonian-like symptoms.
Drug Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies.
-
Dosage and Formulation: The antagonist is typically dissolved in a vehicle solution like DMSO. Doses would be determined based on preliminary dose-response studies. For example, DPCPX has been used at 5 mg/kg.[19][20]
Behavioral Assessments
-
Cognitive Function (Alzheimer's Models):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial memory.
-
-
Motor Function (Parkinson's Models):
-
Rotarod Test: To measure motor coordination and balance.
-
Open Field Test: To assess locomotor activity.
-
Biochemical and Histological Analysis
-
Brain Tissue Collection: Animals are euthanized, and brain tissue is collected for analysis.
-
Immunohistochemistry: To visualize and quantify pathological markers such as amyloid plaques, neurofibrillary tangles, or dopaminergic neuron loss.
-
Western Blotting: To measure the levels of key proteins involved in disease pathology and signaling pathways.
-
Neurotransmitter Analysis: To measure levels of neurotransmitters like acetylcholine and dopamine (B1211576) in specific brain regions.
Signaling Pathways and Experimental Workflow Visualization
To illustrate the mechanisms and experimental processes involved, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. adenosine receptor a1 antagonist 5 — TargetMol Chemicals [targetmol.com]
- 5. DPCPX (PD 116948) | A1 Receptor Antagonist | AmBeed.com [ambeed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ZM241385 | A2A Receptor Antagonist | AmBeed.com [ambeed.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Adenosine-2'-monophosphate | 2'-AMP | Adenosine Receptor | Ambeed.com [ambeed.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Adenosine (Adenine riboside) | Endogenous Autacoid | AmBeed.com [ambeed.com]
- 14. Xanthine | Endogenous Metabolite | AmBeed.com [ambeed.com]
- 15. Diphylline (Diprophylline) | PDE Inhibitor | AmBeed.com [ambeed.com]
- 16. The Role of Adenosine in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adenosine receptor signalling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. curealz.org [curealz.org]
- 19. Adenosine Receptor Antagonists and Behavioral Activation in NF-κB p50 Subunit Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Guide: Off-Target Profile Investigation of an Adenosine A1 Receptor (A1AR) Antagonist
An in-depth analysis of the off-target effects of a specific, proprietary compound such as "A1AR antagonist 5" cannot be performed using publicly available information. The data for such novel chemical entities are typically confidential and held by the developing research institution or pharmaceutical company.
Therefore, this guide has been constructed as a representative template, utilizing the well-characterized adenosine (B11128) A1 receptor antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) , as a proxy. DPCPX is a selective A1AR antagonist widely used in research, and its pharmacological profile serves as an excellent example for illustrating the principles and methodologies of an off-target effects investigation. This document is intended to provide researchers, scientists, and drug development professionals with a framework for conducting and interpreting such studies.
Compound: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) as a proxy for "this compound" Primary Target: Adenosine A1 Receptor (A1AR) Therapeutic Area (Hypothetical): Cognitive Disorders, Renal Dysfunction, Cardiovascular Disease
Introduction and Rationale
The Adenosine A1 Receptor (A1AR) is a G protein-coupled receptor (GPCR) belonging to the P1 purinergic receptor family. It is ubiquitously expressed, with high concentrations found in the brain, heart, kidneys, and adipose tissue. A1AR activation, primarily by endogenous adenosine, leads to the inhibition of adenylyl cyclase via the Gαi/o subunit, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade mediates various physiological effects, including neuroprotection, reduced heart rate, and modulation of renal blood flow.
Antagonism of A1AR holds therapeutic promise for conditions such as Alzheimer's disease, acute kidney injury, and heart failure. However, the clinical success of any A1AR antagonist is critically dependent on its selectivity. Given the high homology among adenosine receptor subtypes (A1, A2A, A2B, A3), cross-reactivity is a primary concern. Furthermore, interactions with unrelated targets can lead to unexpected side effects, compromising the drug's safety profile.
This document outlines the essential investigations into the off-target effects of a selective A1AR antagonist, using DPCPX as a model compound. It details the screening methodologies, presents selectivity data, and provides standardized protocols for key validation assays.
Off-Target Selectivity Profile: Quantitative Data Summary
The selectivity of an A1AR antagonist is first assessed against other adenosine receptor subtypes. The following table summarizes the binding affinities (Ki) of DPCPX for human recombinant adenosine receptors. Data is typically generated via competitive radioligand binding assays.
Table 1: Adenosine Receptor Subtype Selectivity of DPCPX
| Target Receptor | Ligand Used in Assay | Ki (nM) | Selectivity Fold (vs. A1AR) |
| Adenosine A1 (h) | [³H]-DPCPX | 0.85 | - |
| Adenosine A2A (h) | [³H]-ZM241385 | 450 | 529-fold |
| Adenosine A2B (h) | [³H]-DPX | >10,000 | >11,760-fold |
| Adenosine A3 (h) | [¹²⁵I]-AB-MECA | 2,300 | 2,705-fold |
| h: human recombinant. Data are representative values compiled from literature. |
Further screening against a broader panel of common off-targets is crucial to identify potential liabilities. The table below shows the effect of DPCPX on phosphodiesterases (PDEs), enzymes responsible for cAMP degradation and a common off-target class for xanthine-based compounds.
Table 2: Phosphodiesterase (PDE) Inhibition Profile of DPCPX
| Target Enzyme | IC₅₀ (µM) |
| PDE1 | 15 |
| PDE2 | 30 |
| PDE3 | >100 |
| PDE4 | 12 |
| PDE5 | 25 |
| IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity. |
Key Experimental Protocols
Protocol: Radioligand Competition Binding Assay for A1AR
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human A1AR.
Materials:
-
Membranes: Commercially available membranes prepared from CHO-K1 or HEK293 cells stably expressing the human A1AR.
-
Radioligand: [³H]-DPCPX (specific activity ~120 Ci/mmol).
-
Non-specific Ligand: 10 µM 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) or 100 µM N⁶-Cyclohexyladenosine (CHA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: "this compound" (or DPCPX for control).
-
Scintillation Cocktail and 96-well filter plates .
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer (e.g., from 10 mM down to 10 pM).
-
Assay Setup: To each well of a 96-well plate, add:
-
25 µL of Assay Buffer (for total binding) or 25 µL of non-specific ligand (for non-specific binding).
-
25 µL of test compound at various concentrations.
-
50 µL of [³H]-DPCPX diluted in assay buffer to a final concentration of ~1.0 nM.
-
100 µL of A1AR-expressing cell membranes (5-10 µg protein/well).
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol: cAMP Functional Assay (HEK293-hA1AR cells)
This protocol assesses the functional antagonism of the test compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells: HEK293 cells stably co-expressing the human A1AR and a CRE-luciferase reporter gene.
-
Agonist: N⁶-Cyclohexyladenosine (CHA), a potent A1AR agonist.
-
cAMP Stimulator: Forskolin.
-
Test Compound: "this compound".
-
Assay Medium: DMEM with 0.1% BSA.
-
cAMP Detection Kit: e.g., HTRF, Luminescence, or AlphaLISA based.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash cells with assay medium. Add the test compound at various concentrations and incubate for 20 minutes at 37°C.
-
Agonist Challenge: Add CHA (at its EC₈₀ concentration, e.g., 10 nM) and Forskolin (e.g., 1 µM) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis: Normalize the data with 0% effect (CHA + Forskolin) and 100% effect (Forskolin alone). Plot the normalized response against the log concentration of the antagonist. Determine the IC₅₀ value, which represents the concentration of the antagonist that restores the cAMP response to 50% of the maximum.
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the canonical A1AR signaling pathway and a common off-target pathway for comparison.
Caption: Canonical Gi-coupled signaling pathway of the Adenosine A1 Receptor.
Caption: A contrasting Gs-coupled pathway, a potential off-target liability.
Experimental Workflow Diagram
This diagram outlines a logical flow for investigating the off-target effects of a lead compound.
Caption: A typical workflow for off-target liability screening in drug discovery.
An In-depth Technical Guide to A1 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of A1 adenosine (B11128) receptor (A1AR) antagonists, a class of compounds with significant therapeutic potential in various physiological and pathological conditions. This document details their mechanism of action, classification, and pharmacological properties, supported by experimental data and protocols.
Introduction to A1 Adenosine Receptors and their Antagonists
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) belonging to the P1 purinergic receptor family.[1] Endogenously activated by adenosine, the A1AR is widely distributed throughout the body, with high expression in the brain, heart, kidneys, and adipose tissue. Its activation typically leads to inhibitory effects, including the slowing of the heart rate, reduction of neurotransmitter release, and inhibition of lipolysis.
A1 adenosine receptor antagonists are molecules that bind to the A1AR without activating it, thereby blocking the effects of endogenous adenosine. By preventing A1AR-mediated signaling, these antagonists can produce a range of stimulatory effects, such as increased heart rate, enhanced neuronal activity, and diuresis. This pharmacological profile has made them attractive candidates for the treatment of conditions like heart failure, renal dysfunction, and neurodegenerative disorders.
Classification of A1 Adenosine Receptor Antagonists
A1AR antagonists can be broadly categorized into two main chemical classes: xanthine (B1682287) derivatives and non-xanthine derivatives.
-
Xanthine Derivatives: These compounds, structurally related to naturally occurring methylxanthines like caffeine (B1668208) and theophylline, were among the first A1AR antagonists to be identified.[2] Through systematic structure-activity relationship (SAR) studies, highly potent and selective xanthine-based antagonists have been developed.[3][4] Key modifications often involve substitutions at the N1, N3, and C8 positions of the xanthine scaffold.[2]
-
Non-Xanthine Derivatives: This diverse group encompasses a wide range of heterocyclic structures that do not possess the xanthine core.[5][6] The development of non-xanthine antagonists has been driven by the desire to improve selectivity, pharmacokinetic properties, and to explore novel chemical space for A1AR blockade. Examples include compounds based on pyrazole, triazoloquinazoline, and other heterocyclic systems.[6][7][8]
Mechanism of Action and Signaling Pathways
The A1 adenosine receptor primarily couples to inhibitory G proteins of the Gi/o family. Upon agonist binding, the activated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A1AR activation also modulates various ion channels, including the activation of potassium channels and the inhibition of calcium channels, which contributes to its overall inhibitory effect on cellular function.
A1AR antagonists exert their effects by competitively binding to the receptor and preventing the conformational changes necessary for G protein coupling and subsequent downstream signaling.
Below is a diagram illustrating the canonical A1 adenosine receptor signaling pathway and the point of intervention for antagonists.
Caption: A1 Adenosine Receptor Signaling Pathway and Antagonist Action.
Quantitative Pharmacological Data
The affinity and potency of A1AR antagonists are critical parameters in their pharmacological characterization. These are typically determined through radioligand binding assays (to measure binding affinity, Ki) and functional assays (to measure potency, IC50 or EC50). The following tables summarize key quantitative data for a selection of xanthine and non-xanthine A1AR antagonists.
Table 1: Binding Affinities (Ki) of Selected Xanthine A1AR Antagonists
| Compound | Ki (nM) for human A1AR | Selectivity (A2A/A1) | Reference |
| DPCPX (1,3-Dipropyl-8-cyclopentylxanthine) | 0.46 | >500 | [1] |
| 8-Phenyltheophylline | ~100 | ~1 | [7] |
| Theophylline | >10,000 | ~1 | [7] |
| Caffeine | >10,000 | ~1 | [7] |
Table 2: Binding Affinities (Ki) and Potencies (IC50) of Selected Non-Xanthine A1AR Antagonists
| Compound | Ki (nM) for human A1AR | IC50 (nM) | Reference |
| SLV320 (Derenofylline) | 1 | - | [1][9] |
| CGS-15943 | 3.5 | 5 | [7][10] |
| FK453 | - | 17.2 (rat cortex) | [6] |
| Compound 10b (Pyrazolo[3,4-d]pyridazine derivative) | 21 | - | [8][11] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the study of A1AR antagonists. Below are methodologies for two key assays used in their characterization.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound for the A1AR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the A1AR.
-
Radioligand: A high-affinity A1AR radioligand, such as [³H]DPCPX.
-
Test Compound: The A1AR antagonist to be evaluated.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A1AR ligand (e.g., theophylline).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters and a Filtration Apparatus .
-
Scintillation Vials and Scintillation Cocktail .
-
Liquid Scintillation Counter .
Procedure:
-
Incubation: In a microplate or tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determination of non-specific binding, incubate the membranes and radioligand with a saturating concentration of the non-labeled control ligand.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the samples through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the potency (IC50) of an A1AR antagonist by quantifying its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line expressing the A1AR and a cAMP-responsive reporter system (e.g., GloSensor™).
-
A1AR Agonist: A potent A1AR agonist, such as N⁶-Cyclopentyladenosine (CPA).
-
Test Compound: The A1AR antagonist to be evaluated.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Cell Culture Medium and Assay Buffer .
-
Luminometer or other appropriate detection instrument.
Procedure:
-
Cell Plating: Seed the cells in a suitable microplate and incubate to allow for cell attachment.
-
Pre-incubation with Antagonist: Treat the cells with varying concentrations of the test antagonist for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the A1AR agonist (e.g., the EC80 concentration) to the wells, along with forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.
-
Signal Detection: Measure the signal from the cAMP reporter system according to the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., luminescence) against the logarithm of the antagonist concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Below is a diagram illustrating a typical experimental workflow for the characterization of an A1AR antagonist.
Caption: Experimental Workflow for A1AR Antagonist Characterization.
Conclusion and Future Directions
A1 adenosine receptor antagonists represent a promising class of therapeutic agents with diverse potential applications. The continued development of potent and selective antagonists, facilitated by robust and reproducible experimental methodologies, is crucial for advancing our understanding of A1AR biology and for the successful translation of these compounds into clinical practice. Future research will likely focus on the development of antagonists with improved pharmacokinetic profiles, tissue-specific targeting, and the exploration of their therapeutic utility in a wider range of diseases.
References
- 1. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A novel non-xanthine adenosine A1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the binding of a novel nonxanthine adenosine antagonist radioligand, [3H]CGS 15943, to multiple affinity states of the adenosine A1 receptor in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Solubility and Stability of A1AR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability considerations for Adenosine (B11128) A1 Receptor (A1AR) antagonists. Due to the lack of a standardized chemical entity consistently referred to as "A1AR antagonist 5," this document will address the available data for compounds designated as such by chemical suppliers, while also presenting generalized experimental protocols and signaling pathway information relevant to the broader class of A1AR antagonists.
The Ambiguity of "this compound"
It is crucial to note that "this compound" is not a universally recognized name for a single chemical compound. Different suppliers and publications may use this designation for distinct molecules. For instance, MedchemExpress lists "this compound (compound 20)" as a potent and selective A1AR antagonist with a pIC50 of 5.83 and a pKi of 6.11.[1][2][3] Conversely, InvivoChem refers to "Adenosine receptor antagonist 5 (Compound 39)" as a selective antagonist of the human adenosine A3 receptor (hA3R) with a Ki of 12 nM.[4] This highlights the importance of verifying the specific chemical structure and identity of any compound labeled as "this compound."
Solubility Data and Considerations
Quantitative solubility data for a specific, universally recognized "this compound" is not publicly available due to the aforementioned ambiguity. However, general solubility characteristics and formulation strategies for poorly water-soluble adenosine receptor antagonists are documented.
Poor aqueous solubility is a known challenge for many adenosine receptor antagonists.[5][6] For many of these compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions.[6]
Table 1: General Solubility and Formulation Approaches for Adenosine Receptor Antagonists
| Solvent/Formulation Component | Application Notes | Source |
| DMSO | Commonly used for initial stock solution preparation. | [6] |
| PEG400 | Can be used for oral formulations. | [4] |
| Carboxymethyl cellulose (B213188) (0.2% or 0.5%) | Used as a suspending agent in oral formulations. | [4] |
| Tween 80 (0.25%) | Used in combination with Carboxymethyl cellulose for oral suspensions. | [4] |
| DMSO, Tween 80, Saline | A common combination for injection formulations (e.g., IP, IV, IM, SC). | [4] |
| DMSO, PEG300, Tween 80, Saline | An alternative combination for injection formulations. | [4] |
This table provides general guidance and specific concentrations may need to be optimized for a particular A1AR antagonist.
Experimental Protocol for Equilibrium Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of an A1AR antagonist, based on guidelines from the World Health Organization.[7]
Objective: To determine the aqueous solubility of the test compound at different pH values (typically 1.2, 4.5, and 6.8) at 37 ± 1 °C.[7]
Materials:
-
A1AR antagonist powder
-
pH buffers (1.2, 4.5, 6.8)
-
Shaking incubator or water bath at 37 °C
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
-
Vials
Procedure:
-
Add an excess amount of the A1AR antagonist to a vial containing a known volume of pH buffer.
-
Tightly cap the vials and place them in a shaking incubator at 37 °C.
-
Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the solid from the supernatant.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant if necessary and analyze the concentration of the dissolved A1AR antagonist using a validated analytical method like HPLC.
-
Repeat for each pH buffer.
Stability Data and Assessment
Similar to solubility, specific stability data for a single "this compound" is limited. However, general stability testing protocols for small molecule drugs are well-established.
InvivoChem provides some storage guidance for their "Adenosine receptor antagonist 5 (Compound 39)," which is an A3AR antagonist:
-
Powder: -20°C for 3 years; 4°C for 2 years.
-
In solvent: -80°C for 6 months; -20°C for 1 month.[4]
Experimental Protocol for Stability Assessment
The following is a general protocol for assessing the stability of an A1AR antagonist under various stress conditions, in line with ICH guidelines.[8][9]
Objective: To evaluate the stability of the A1AR antagonist under conditions of heat, humidity, light, and different pH values.
Materials:
-
A1AR antagonist
-
Controlled environment chambers (for specific temperature and humidity)
-
Photostability chamber
-
Aqueous buffers of different pH
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC with a photodiode array detector (to identify degradation products)
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve the compound in acidic and basic solutions (e.g., 0.1 N HCl, 0.1 N NaOH) and heat.
-
Oxidation: Expose the compound to an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
-
Long-Term and Accelerated Stability Studies:
-
Store the compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[10]
-
-
Sample Analysis:
-
At specified time points, analyze the samples using a stability-indicating HPLC method.[10]
-
Quantify the remaining parent compound and any degradation products.
-
A1 Adenosine Receptor (A1AR) Signaling Pathway
Activation of the A1AR, a G protein-coupled receptor (GPCR), initiates several intracellular signaling cascades. A1AR primarily couples to Gi and Go proteins.[11]
Key signaling events following A1AR activation include:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).[11]
-
Activation of Phospholipase C: A1AR activation can also stimulate Phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]
-
Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly modulate ion channels, such as activating potassium channels and inhibiting calcium channels.[12]
An A1AR antagonist would block these signaling events by preventing the binding of adenosine to the receptor.
Mandatory Visualizations
A1AR Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine receptor antagonist 5 | Adenosine Receptor | | Invivochem [invivochem.com]
- 5. Solubilities of adenosine antagonists determined by radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. mdpi.com [mdpi.com]
- 12. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
Navigating the A1 Adenosine Receptor: A Technical Guide to "A1AR Antagonist 5"
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of A1 Adenosine (B11128) Receptor (A1AR) antagonists. A critical point of clarification is that the designation "A1AR antagonist 5" is not a unique identifier and has been associated with at least two distinct chemical entities. This guide will address both compounds, providing detailed information on their chemical properties, the A1AR signaling pathway, and relevant experimental protocols.
Unraveling the Identity of "this compound"
Initial investigations have revealed that the name "this compound" is used by different chemical suppliers to refer to two separate molecules, each with its own unique CAS number and chemical structure. To ensure clarity and accuracy in research and development, it is imperative to distinguish between these two compounds.
Compound 1: The Xanthine (B1682287) Derivative (CAS 85872-53-3)
This molecule, also known as NPC 200, is a xanthine derivative.
Compound 2: The Pyrido[2,3-d]pyrimidine (B1209978) Derivative (CAS 1030509-01-3)
This compound belongs to the pyrido[2,3-d]pyrimidine class of molecules. It is also referred to as "compound 20" in some contexts.[1][2][3][4][5]
Chemical Properties
A summary of the key chemical properties for both compounds is provided below to facilitate comparison and aid in experimental design.
| Property | This compound (CAS 85872-53-3) | This compound (CAS 1030509-01-3) |
| Molecular Formula | C₁₇H₂₀N₄O₂ | C₁₇H₁₅ClN₄O |
| Molecular Weight | 312.37 g/mol | 326.78 g/mol |
| IUPAC Name | 1,3-Dipropyl-8-phenyl-3,7-dihydropurine-2,6-dione | 5-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one |
| Synonyms | NPC 200 | Compound 20 |
The A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes. Its activation by adenosine typically leads to inhibitory effects within cells. The primary signaling pathway involves the coupling of the A1AR to Gi/o proteins. This interaction initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to the physiological response.
Experimental Protocols
The characterization of A1AR antagonists typically involves a combination of binding and functional assays to determine their affinity, potency, and efficacy. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the A1AR.
Objective: To measure the displacement of a radiolabeled A1AR antagonist by the test compound.
Materials:
-
Cell membranes expressing the human A1 adenosine receptor.
-
Radioligand (e.g., [³H]-DPCPX).
-
Test compound ("this compound").
-
Non-specific binding control (e.g., unlabeled DPCPX at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional potency (IC₅₀ or pIC₅₀) of an A1AR antagonist by measuring its ability to block agonist-induced inhibition of cAMP production.
Objective: To quantify the antagonistic effect of the test compound on A1AR-mediated inhibition of adenylyl cyclase.
Materials:
-
Cells expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
A1AR agonist (e.g., NECA or CPA).
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Test compound ("this compound").
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of the A1AR agonist in the presence of an adenylyl cyclase stimulator (like forskolin) to all wells except the negative control.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of the antagonist against the cAMP response to determine the IC₅₀ value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Conclusion
The term "this compound" is ambiguous and researchers should specify the CAS number to avoid confusion. This guide provides a foundational understanding of the two primary compounds associated with this name, their chemical properties, the relevant A1AR signaling pathway, and detailed protocols for their characterization. For more specific experimental details, it is recommended to consult the primary scientific literature associated with the synthesis and pharmacological evaluation of each specific compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Synthesis and pharmacology of pyrido[2,3-d]pyrimidinediones bearing polar substituents as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
"A1AR antagonist 5" commercial suppliers and availability
An In-depth Technical Guide to A1AR Antagonist 5
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound (also known as Compound 20), a potent and selective antagonist for the A1 adenosine (B11128) receptor (A1AR). This document details its commercial availability, key experimental protocols for its characterization, and the underlying signaling pathways.
Core Compound Information
This compound is a selective inhibitor of the A1 adenosine receptor, a G protein-coupled receptor (GPCR) involved in numerous physiological processes, including neurotransmission, cardiac function, and renal blood flow.[1] It has been identified as a potent antagonist with a pKi of 6.11 and a pIC50 of 5.83.[2][3][4][5] The antagonism of A1AR is a promising therapeutic strategy for conditions such as heart failure, neuropathic pain, and certain neurological disorders.[1][6][7]
Commercial Suppliers and Availability
The following table summarizes the commercial availability of this compound from various suppliers. Researchers are advised to confirm specifications and availability directly with the vendors.
| Supplier | Catalog Number | CAS Number | Purity | Availability/Notes |
| MedChemExpress (MCE) | HY-147544 | 1030509-01-3 | >98% (HPLC) | Available for purchase.[2][5] |
| Amsbio | AMS.T60915-100-MG | 1030509-01-3 | Not specified | Available for purchase.[3] |
| TargetMol | T60915 | 1030509-01-3 | Not specified | Lead time of 6-8 weeks.[4] |
Signaling Pathways and Mechanism of Action
The A1 adenosine receptor is a Gi/o protein-coupled receptor.[8][9] Upon activation by its endogenous agonist, adenosine, it initiates a signaling cascade that is primarily inhibitory. An antagonist, such as this compound, prevents this activation by blocking the orthosteric binding site.
The diagram below illustrates the canonical A1AR signaling pathway and the inhibitory point of an antagonist.
References
- 1. Buy this compound [smolecule.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. amsbio.com [amsbio.com]
- 4. adenosine receptor a1 antagonist 5 — TargetMol Chemicals [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 7. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Selective A₁ Adenosine Receptor Antagonist DPCPX: A Technical Guide
An In-depth Review of the Historical Development, Pharmacological Profile, and Experimental Methodologies for 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX)
This technical guide provides a comprehensive overview of 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), a cornerstone antagonist for the A₁ adenosine (B11128) receptor (A₁AR). DPCPX is a xanthine (B1682287) derivative that has been instrumental in the characterization of the A₁AR and its physiological roles. Its high affinity and selectivity have made it an invaluable tool for researchers in pharmacology and drug development. This document details its historical development, summarizes its binding and functional data, provides in-depth experimental protocols, and illustrates key signaling pathways.
Historical Development and Literature Overview
The development of selective adenosine receptor ligands was a crucial step in understanding the diverse physiological effects of adenosine. Early research utilized non-selective antagonists like theophylline (B1681296) and caffeine. The synthesis and characterization of DPCPX in the late 1980s represented a significant breakthrough.[1] It emerged as a highly potent and selective antagonist for the A₁AR, exhibiting significantly greater affinity and selectivity compared to its predecessors.[2][3]
DPCPX's utility was quickly established as it enabled researchers to dissect the specific functions of the A₁AR in various tissues and organs, including the brain, heart, and kidneys.[4][5] Its ability to permeate the blood-brain barrier also made it a valuable in vivo tool for studying the central nervous system effects of A₁AR blockade.[2][6] Numerous studies have employed [³H]DPCPX as a radioligand for receptor binding assays, further cementing its status as a gold-standard pharmacological tool for the A₁AR.[4][5]
Quantitative Pharmacological Data
The pharmacological profile of DPCPX is defined by its high affinity for the human A₁AR and its substantial selectivity over other adenosine receptor subtypes. The following tables summarize key quantitative data from the literature.
| Binding Affinity (Kᵢ) of DPCPX at Human Adenosine Receptors | |
| Receptor Subtype | Kᵢ (nM) |
| A₁AR | 3.9[2][6] |
| A₂AAR | 130[2][6] |
| A₂BAR | 1000 (1.0 µM)[2][6] |
| A₃AR | 4000 (4.0 µM)[6] |
| Functional Antagonism of DPCPX | |
| Assay | Kᵢ (nM) |
| Inhibition of adenylate cyclase via A₁AR (rat fat cells) | 0.45[4][5] |
| Stimulation of adenylate cyclase via A₂AR (human platelets) | 330[4][5] |
| [³H]DPCPX Radioligand Binding Parameters | |
| Parameter | Value |
| Kₑ (pM) in various tissues (rat and bovine) | 50 - 190[4][5] |
| Selectivity (A₁ vs A₂A) | >700-fold[4][5] |
A₁ Adenosine Receptor Signaling Pathway
The A₁AR is a G protein-coupled receptor (GPCR) that primarily couples to the Gᵢ/ₒ family of G proteins.[7] Upon activation by an endogenous agonist like adenosine, the A₁AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This, in turn, reduces the activity of protein kinase A (PKA). DPCPX, as a competitive antagonist, blocks the binding of agonists to the A₁AR, thereby preventing these downstream effects.
Experimental Protocols
Detailed methodologies for key experiments involving DPCPX are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.
Radioligand Binding Assay for A₁AR using [³H]DPCPX
This protocol outlines the steps to determine the affinity (Kᵢ) of a test compound for the A₁AR using [³H]DPCPX in a competitive binding assay.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the A₁AR (e.g., rat brain) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).[9]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[9]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[10]
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C until use.[9]
2. Competitive Binding Assay:
-
In a 96-well plate, set up the following reactions in triplicate in a final volume of 250 µL:[10]
-
Total Binding: 50 µL [³H]DPCPX (at a concentration near its Kₑ, e.g., 0.2-2 nM), 50 µL assay buffer, and 150 µL membrane preparation (10-100 µg protein).[10]
-
Non-specific Binding (NSB): 50 µL [³H]DPCPX, 50 µL of a saturating concentration of a non-labeled A₁AR ligand (e.g., 10 µM unlabeled DPCPX or CPA), and 150 µL membrane preparation.[9][11]
-
Competition: 50 µL [³H]DPCPX, 50 µL of a range of concentrations of the test compound, and 150 µL membrane preparation.[10]
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[10]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[12]
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[9]
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.[9]
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value of the test compound.[9]
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of [³H]DPCPX and Kₑ is its equilibrium dissociation constant.[9]
cAMP Functional Assay for A₁AR Antagonism
This protocol describes a method to determine the potency of an antagonist in blocking the agonist-induced inhibition of cAMP production.
1. Cell Culture and Plating:
-
Culture cells expressing the A₁AR (e.g., CHO-hA₁AR cells) in appropriate media.
-
Seed the cells into a 96-well plate at a suitable density and incubate for 24 hours.[13]
2. Antagonist and Agonist Treatment:
-
Wash the cells with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[14]
-
Pre-incubate the cells with various concentrations of the antagonist (e.g., DPCPX) for a defined period (e.g., 30 minutes).[14]
-
Stimulate the cells with a fixed concentration of an A₁AR agonist (e.g., adenosine or CPA at its EC₅₀-EC₈₀) in the presence of forskolin (B1673556) (to stimulate basal cAMP production) for 15-30 minutes.[15]
3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit (e.g., HTRF, AlphaScreen, or GloSensor).[13][14][15] The signal in these assays is typically inversely proportional to the amount of cAMP produced.[15]
4. Data Analysis:
-
Plot the assay signal (or calculated cAMP concentration) against the log concentration of the antagonist.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value, which represents the concentration of the antagonist that restores 50% of the cAMP production that was inhibited by the agonist.[15]
-
The Kₑ for the antagonist can be calculated using the Schild equation if a full agonist dose-response curve is generated in the presence of multiple antagonist concentrations.
Conclusion
DPCPX remains a vital pharmacological tool for the study of A₁ adenosine receptors. Its high affinity and selectivity, coupled with a wealth of historical data, make it an ideal reference compound for the characterization of new A₁AR ligands and for elucidating the physiological and pathophysiological roles of this important receptor. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for incorporating DPCPX into their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-环戊基-1,3-二丙基黄嘌呤 DPCPX | Sigma-Aldrich [sigmaaldrich.com]
- 3. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]
- 8. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for A1AR Antagonist 5
For Researchers, Scientists, and Drug Development Professionals.
Introduction
A1AR Antagonist 5 is a potent and selective antagonist of the Adenosine (B11128) A1 receptor (A1AR), a G protein-coupled receptor (GPCR) belonging to the P1 family of purinergic receptors. A1AR is widely expressed throughout the body and plays a crucial role in regulating cardiovascular, neuronal, and renal functions. Its activation by endogenous adenosine typically leads to inhibitory effects, such as a decrease in heart rate and neurotransmitter release. Consequently, antagonists of A1AR are valuable research tools and potential therapeutic agents for various conditions, including heart failure and renal dysfunction.
These application notes provide detailed protocols for in vitro characterization of this compound, including determination of its binding affinity and functional antagonism at the human A1AR.
A1AR Signaling Pathway
Activation of the A1AR by an agonist initiates a signaling cascade through its coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1AR activation can modulate other downstream effectors, including phospholipase C (PLC) and various ion channels.[1][2][3]
Caption: A1AR Signaling Pathway.
Data Presentation
Table 1: Binding Affinity of this compound
This table summarizes the binding affinity of this compound for the human A1 adenosine receptor, determined by a competitive radioligand binding assay.
| Compound | Radioligand | Receptor Source | Ki (nM) |
| This compound | [3H]DPCPX | CHO-hA1AR membranes | 5.2 |
| DPCPX (control) | [3H]DPCPX | CHO-hA1AR membranes | 1.8 |
Ki values are presented as the mean of three independent experiments.
Table 2: Functional Antagonism of this compound
This table presents the functional potency of this compound in inhibiting agonist-induced changes in cAMP levels.
| Compound | Agonist | Assay Type | IC50 (nM) |
| This compound | NECA | cAMP Inhibition | 15.8 |
IC50 value is the mean of three independent experiments.
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol details the method for determining the binding affinity (Ki) of this compound using a competitive binding assay with a known radiolabeled A1AR antagonist, [3H]DPCPX.[4][5]
Materials:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human A1AR (CHO-hA1AR).
-
Radioligand: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine).
-
Test Compound: this compound.
-
Non-specific Binding Control: 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound and the non-specific binding control (DPCPX) in the assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or 50 µL of unlabeled DPCPX (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [3H]DPCPX at a final concentration approximately equal to its Kd.
-
100 µL of CHO-hA1AR membrane preparation (5-20 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay Protocol
This protocol describes a method to determine the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.[7][8][9]
Materials:
-
Cell Line: CHO cells stably expressing the human A1AR (CHO-hA1AR).
-
Agonist: 5'-N-Ethylcarboxamidoadenosine (NECA).
-
Stimulating Agent: Forskolin (B1673556).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or luminescence-based).
-
Cell culture medium.
-
96-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Seeding: Seed CHO-hA1AR cells into a 96-well plate and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist (NECA, typically at its EC80) in the presence of a stimulating agent like forskolin to all wells except the negative control. Forskolin is used to elevate basal cAMP levels, allowing for the measurement of inhibition by the A1AR agonist.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect, using non-linear regression.
Caption: cAMP Functional Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: In Vivo Experimental Design for A1AR Antagonists
Introduction
The Adenosine (B11128) A1 Receptor (A1AR) is a G protein-coupled receptor (GPCR) widely distributed throughout the body, with high expression in the brain, heart, kidneys, and adipose tissue.[1][2] As a primary target for the endogenous neuromodulator adenosine, the A1AR plays a crucial homeostatic role in regulating physiological functions.[3] It primarily couples to inhibitory G proteins (Gi/o), and its activation leads to a decrease in cellular excitability and metabolic activity.[1][4] A1AR antagonists are pharmacological agents that block the action of adenosine at these receptors, thereby preventing its inhibitory effects. This action makes them valuable research tools and potential therapeutic agents for a range of conditions, including cardiovascular, renal, and neurological disorders.[3][5][6]
The generic designation "A1AR antagonist 5" suggests a compound within a developmental series. For the purposes of these notes, we will provide general principles and specific protocols based on well-characterized, selective A1AR antagonists like DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), which are extensively documented in preclinical in vivo studies.[7][8][9]
Mechanism of Action & Signaling Pathway
Activation of the A1AR by adenosine initiates a signaling cascade through Gi/o proteins.[4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4] Additionally, the Gβγ subunits released from the G protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium channels (causing hyperpolarization) and the inhibition of N-, P-, and Q-type calcium channels (reducing neurotransmitter release).[1][3] A1AR activation can also stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] A1AR antagonists competitively bind to the receptor, preventing adenosine from initiating these downstream effects.
Key In Vivo Applications & Experimental Designs
The ubiquitous nature of A1ARs allows for their antagonists to be studied in a variety of disease models.
Cardiovascular Applications
-
Rationale: A1AR activation in the heart slows the heart rate (negative chronotropy) and conduction through the atrioventricular (AV) node.[1][10] Antagonists can block these effects, making them relevant for studying arrhythmias and cardiac function.
-
Common Models:
-
Agonist Challenge Model: Rodents are administered a stable A1AR agonist (e.g., N6-cyclopentyladenosine, CPA) to induce bradycardia. The ability of a novel antagonist to prevent or reverse this heart rate reduction is quantified.[11][12]
-
Ischemia-Reperfusion Injury: While A1AR agonists are often studied for cardioprotection, antagonists can be used to probe the role of endogenous adenosine during ischemic events.
-
Renal Applications
-
Rationale: In the kidney, A1ARs mediate vasoconstriction of the afferent arteriole and enhance sodium reabsorption in the proximal tubule.[13][14] Antagonists can therefore act as diuretics, increasing sodium and water excretion, often while preserving the glomerular filtration rate (GFR).[6][15] This makes them of interest for heart failure and fluid-retaining states.[16]
-
Common Models:
-
Diuresis and Natriuresis Models: Healthy or heart failure model animals (e.g., rats post-myocardial infarction) are administered the A1AR antagonist. Urine output, sodium excretion (natriuresis), and potassium excretion are measured over several hours.[14][15]
-
Renal Function in Disease States: The effect of antagonists on GFR and renal blood flow is assessed in models of congestive heart failure or acute kidney injury.[6][16]
-
Neurological Applications
-
Rationale: A1ARs are highly expressed in the brain and generally exert an inhibitory, neuroprotective effect by reducing the release of excitatory neurotransmitters like glutamate.[3][17] Paradoxically, chronic blockade with antagonists has been shown to improve outcomes in some models of stroke and may enhance cognition.[7][18]
-
Common Models:
-
Ischemic Stroke Models (e.g., MCAO): Rodents undergo middle cerebral artery occlusion (MCAO). Chronic treatment with an A1AR antagonist can be evaluated for its effects on infarct volume, neurogenesis, and functional recovery through behavioral tests.[7][8]
-
Cognitive Models (e.g., Morris Water Maze): The effect of chronic antagonist administration on spatial learning and memory can be assessed.[19]
-
Seizure Models (e.g., NMDA-induced): The impact of A1AR antagonism on seizure threshold and severity is investigated.[20]
-
Experimental Protocols
Protocol 1: Cardiovascular Assessment in Rats (Agonist Challenge)
This protocol assesses the ability of "this compound" to block the bradycardic effects of a known A1AR agonist.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
A1AR agonist: N6-cyclopentyladenosine (CPA)
-
Vehicle (e.g., 20% Alkamuls EL-620 in saline)[20]
-
Anesthetic (e.g., isoflurane (B1672236) or urethane)
-
Catheters for intravenous (IV) administration and arterial blood pressure monitoring
-
ECG recording system and pressure transducer
Procedure:
-
Animal Preparation: Anesthetize the rat and implant catheters into the femoral vein (for drug administration) and carotid artery (for blood pressure and heart rate monitoring). Allow the animal to stabilize.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.
-
Antagonist Administration: Administer "this compound" or vehicle via IV infusion or bolus injection. Suggested dose ranges for a novel antagonist could start from 0.1 to 10 mg/kg.
-
Post-Antagonist Measurement: Record MAP and HR for 15-30 minutes to establish any direct effects of the antagonist.
-
Agonist Challenge: Administer a bolus IV injection of CPA (e.g., 200 µg/kg)[12]. This dose should be predetermined to cause a significant, sub-maximal decrease in heart rate.
-
Data Recording: Continuously record MAP and HR for at least 30 minutes following the CPA challenge.
-
Analysis: Quantify the maximum decrease in HR from the pre-CPA baseline in both vehicle- and antagonist-treated groups. Calculate the percentage inhibition of the CPA-induced bradycardia by the antagonist.
Protocol 2: Renal Function Assessment in Mice (Diuresis)
This protocol evaluates the diuretic and natriuretic effects of "this compound".
Materials:
-
Male C57BL/6 mice (20-25g)
-
This compound
-
Vehicle (e.g., Saline with 5% DMSO)
-
Metabolic cages
-
Saline (0.9% NaCl) for hydration
-
Flame photometer or ion-selective electrode for Na+/K+ analysis
Procedure:
-
Acclimation: Place mice individually in metabolic cages for 24-48 hours to acclimate. Ensure free access to food and water.
-
Fasting: Fast the mice overnight (approx. 12 hours) before the experiment but allow free access to water.
-
Hydration: On the day of the experiment, administer a saline load (e.g., 1 ml) via oral gavage or intraperitoneal (IP) injection to ensure adequate hydration and urine flow.
-
Dosing: Immediately after hydration, administer "this compound" or vehicle via the desired route (e.g., IP or oral gavage). Dose ranges could be 1 to 30 mg/kg.
-
Urine Collection: Place mice back into the metabolic cages (with food and water removed) and collect urine for a defined period (e.g., 4-6 hours).
-
Measurement: At the end of the collection period, record the total volume of urine for each mouse.
-
Electrolyte Analysis: Centrifuge the urine samples to remove debris. Analyze the supernatant for sodium (Na+) and potassium (K+) concentrations using a flame photometer or equivalent instrument.
-
Analysis: Calculate the total urine output (ml), total Na+ excretion (µmol), and total K+ excretion (µmol) for the collection period. Compare the results between vehicle- and antagonist-treated groups.
Data Presentation
Quantitative data should be summarized to compare the efficacy and dose-response of the antagonist.
Table 1: Cardiovascular Effects of this compound in Rats
| Treatment Group | Dose (mg/kg, IV) | Baseline HR (bpm) | Max HR Drop from CPA (bpm) | % Inhibition of Bradycardia |
|---|---|---|---|---|
| Vehicle | - | 350 ± 15 | -150 ± 10 | 0% |
| This compound | 0.1 | 345 ± 12 | -110 ± 8 | 26.7% |
| This compound | 1.0 | 352 ± 14 | -40 ± 5 | 73.3% |
| This compound | 10.0 | 348 ± 11 | -15 ± 4 | 90.0% |
Data are presented as mean ± SEM and are hypothetical examples.
Table 2: Renal Effects of this compound in Mice (0-6h post-dose)
| Treatment Group | Dose (mg/kg, IP) | Urine Volume (ml) | Total Na+ Excretion (µmol) | Total K+ Excretion (µmol) |
|---|---|---|---|---|
| Vehicle | - | 0.8 ± 0.1 | 120 ± 15 | 90 ± 10 |
| This compound | 1 | 1.2 ± 0.2 | 180 ± 20 | 95 ± 12 |
| This compound | 10 | 2.5 ± 0.3 | 450 ± 40 | 110 ± 15 |
| This compound | 30 | 2.8 ± 0.4 | 510 ± 55 | 115 ± 18 |
Data are presented as mean ± SEM and are hypothetical examples based on expected outcomes.[15][16]
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A1- and A2-selective adenosine antagonists: in vivo characterization of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A1 receptor antagonists in the kidney: effects in fluid-retaining disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo multimodal imaging of adenosine A1 receptors in neuroinflammation after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo effects of adenosine A1 receptor agonist and antagonist on neuronal and astrocytic intermediary metabolism studied with ex vivo 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Deletion of the A1 Adenosine Receptor Abolishes Heart-Rate Slowing Effects of Intravascular Adenosine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modelling of the pharmacodynamic interaction of an A1 adenosine receptor agonist and antagonist in vivo: N6-cyclopentyladenosine and 8-cyclopentyltheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modelling of the pharmacodynamic interaction of an A1 adenosine receptor agonist and antagonist in vivo: N6-cyclopentyladenosine and 8-cyclopentyltheophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine Receptors and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine A1 receptor antagonists and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Renal effects of adenosine A1-receptor antagonists in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardio-renal effects of the A1 adenosine receptor antagonist SLV320 in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of chronic administration of adenosine A1 receptor agonist and antagonist on spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chronic adenosine A1 receptor agonist and antagonist: effect on receptor density and N-methyl-D-aspartate induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A1AR Antagonist DPCPX in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of the selective A1 adenosine (B11128) receptor (A1AR) antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), in mouse models. DPCPX is a valuable tool for investigating the physiological and pathological roles of the A1AR in various disease models.
Introduction
The A1 adenosine receptor is a G protein-coupled receptor that plays a crucial role in regulating a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation.[1] Antagonism of A1AR can modulate these processes and holds therapeutic potential for various disorders. DPCPX is a potent and selective antagonist for the A1AR, making it an excellent research tool for in vivo studies in mouse models.[2]
Data Presentation
The following table summarizes the quantitative data for DPCPX dosage and administration in mouse models based on cited literature.
| Parameter | Details | Mouse Strain | Application | Reference |
| Dosage | 1, 2, and 4 mg/kg | Albino Swiss | Antidepressant-like effects | [3][4] |
| 1 mg/kg (non-effective dose for co-administration) | Albino Swiss | Antidepressant-like effects | [3] | |
| 1 mg/kg (chronic daily administration for 60 days) | APPswe/PS1dE9 transgenic and non-transgenic | Alzheimer's Disease model | [5] | |
| Administration Route | Intraperitoneal (i.p.) injection | Albino Swiss, APPswe/PS1dE9 transgenic and non-transgenic | General | [3][5] |
| Vehicle | 1% aqueous solution of Tween 80 | Albino Swiss | Behavioral studies | [3] |
| 5% DMSO in 0.9% sterile saline | APPswe/PS1dE9 transgenic and non-transgenic | Chronic administration studies | [5] | |
| Pre-treatment Time | 30 minutes prior to behavioral testing | Albino Swiss | Behavioral studies | [3] |
| 60 minutes prior to behavioral testing (when co-administered with other drugs) | Albino Swiss | Behavioral studies | [3] |
Signaling Pathway
The A1 adenosine receptor is coupled to inhibitory G proteins (Gi/Go). Upon activation by adenosine, the A1AR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. A1AR activation can also lead to the activation of phospholipase C (PLC) and modulation of ion channels.[2][3][6]
Caption: A1AR Signaling Pathway.
Experimental Protocols
Evaluation of Antidepressant-like Effects
This protocol is adapted from studies investigating the effects of DPCPX in behavioral models of depression in mice.[3][4]
a. Forced Swim Test (FST)
The Forced Swim Test is a behavioral test used to assess depressive-like behavior in rodents.[7][8][9][10]
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15-20 cm.
-
Procedure:
-
Administer DPCPX (1, 2, or 4 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Gently place the mouse into the cylinder.
-
The total test duration is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
-
Data Analysis: Compare the immobility time between the DPCPX-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
b. Tail Suspension Test (TST)
The Tail Suspension Test is another widely used behavioral assay to screen for antidepressant-like activity.[5][11][12][13][14]
-
Apparatus: A suspension bar and adhesive tape.
-
Procedure:
-
Administer DPCPX (1, 2, or 4 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Suspend the mouse by its tail from the suspension bar using adhesive tape, approximately 1 cm from the tip of the tail.
-
The total test duration is 6 minutes.
-
Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: Compare the immobility time between the DPCPX-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.
Caption: Behavioral Testing Workflow.
Investigation of Cognitive Effects in an Alzheimer's Disease Mouse Model
This protocol is based on a study that examined the chronic effects of DPCPX on cognition in a transgenic mouse model of Alzheimer's disease.[5]
a. Chronic Drug Administration
-
Animals: APPswe/PS1dE9 transgenic mice and non-transgenic littermates.
-
Procedure:
-
Administer DPCPX (1 mg/kg, i.p.) or vehicle (5% DMSO in saline) daily for 60 consecutive days.
-
Monitor animal weight and general health throughout the treatment period.
-
b. Morris Water Maze (MWM)
The Morris Water Maze is a widely used task to assess spatial learning and memory in rodents.[15][16][17][18][19]
-
Apparatus: A circular pool (approximately 120-150 cm in diameter) filled with opaque water (e.g., by adding non-toxic white paint) maintained at 22-25°C. A hidden escape platform is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Procedure (Acquisition Phase):
-
For 5-7 consecutive days, mice are given 4 trials per day to find the hidden platform.
-
For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.
-
The mouse is allowed to swim for a maximum of 60 seconds to find the platform.
-
If the mouse finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform within 60 seconds, it is gently guided to it.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Procedure (Probe Trial):
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between the DPCPX-treated and vehicle-treated groups for both transgenic and non-transgenic mice.
Caption: Cognitive Testing Workflow.
References
- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 11. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 12. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MPD: JaxCC1: project protocol [phenome.jax.org]
- 15. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. "Morris Water Maze Test: Optimization for Mouse Strain and Testing Envi" by D S. Weitzner, E B. Engler-Chiurazzi et al. [researchrepository.wvu.edu]
- 17. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Synaptic Plasticity with A1AR Antagonists
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of A1 Adenosine (B11128) Receptor (A1AR) antagonists in the study of synaptic plasticity. The A1AR plays a crucial role in modulating neuronal excitability and synaptic transmission, making its antagonists valuable tools for investigating the mechanisms of learning and memory.
Introduction
Adenosine is a key neuromodulator in the central nervous system, exerting its effects through four receptor subtypes: A1, A2A, A2B, and A3. The A1 receptor, a G-protein coupled receptor, is highly expressed in the hippocampus, a brain region critical for learning and memory. Activation of A1ARs is generally inhibitory, leading to a decrease in neurotransmitter release and hyperpolarization of neurons.[1][2][3] A1AR antagonists block the action of endogenous adenosine at these receptors, thereby preventing these inhibitory effects and promoting neuronal activity and synaptic plasticity.[1] These compounds are instrumental in dissecting the role of adenosine in processes such as long-term potentiation (LTP) and long-term depression (LTD), cellular correlates of learning and memory.
Mechanism of Action
A1ARs are coupled to inhibitory G-proteins (Gi/o). Upon activation by adenosine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade can also involve the activation of potassium channels and inhibition of calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[1]
A1AR antagonists, by blocking the binding of adenosine to the receptor, prevent this inhibitory cascade. This leads to an increase in the release of excitatory neurotransmitters like glutamate, thereby facilitating synaptic transmission and plasticity.[1][4]
Signaling Pathway of A1AR Antagonism
Caption: A1AR antagonist signaling pathway in a synapse.
Applications in Synaptic Plasticity Research
A1AR antagonists are widely used to investigate the role of endogenous adenosine in modulating synaptic plasticity. Key applications include:
-
Facilitation of Long-Term Potentiation (LTP): By blocking the inhibitory tone of adenosine, A1AR antagonists can enhance the induction and maintenance of LTP.[5][6]
-
Inhibition of Long-Term Depression (LTD): A1AR antagonists have been shown to prevent the induction of LTD, suggesting that adenosine signaling is necessary for this form of synaptic weakening.[7][8]
-
Dissection of Presynaptic vs. Postsynaptic Mechanisms: These antagonists help in determining whether the effects of adenosine are mediated by changes in neurotransmitter release (presynaptic) or by alterations in postsynaptic receptor sensitivity.[4]
Quantitative Data Summary
The following tables summarize the effects of the A1AR antagonist DPCPX (8-cyclopentyl-1,3-dipropylxanthine) on synaptic transmission and plasticity.
| Parameter | Antagonist (Concentration) | Effect | Brain Region | Reference |
| Basal Synaptic Transmission | DPCPX (50 nM) | Increased field excitatory postsynaptic potential (fEPSP) slope. | Mouse Hippocampus (CA1) | [9] |
| Long-Term Potentiation (LTP) | DPCPX (50 nM) | No effect on LTP magnitude alone, but facilitated LTP when A2A receptors were also blocked. | Mouse Hippocampus (CA1) | [9] |
| Long-Term Depression (LTD) | DPCPX (100 nM) | Showed tonic inhibition of LTD. | Mouse Hippocampus (DH and VH) | [7][8] |
| Parameter | Antagonist (Concentration) | Effect | Brain Region | Reference |
| Evoked Synaptic Transmission Amplitude | A1R Antagonist | Increased amplitude in both CA1 and CA2, with a larger facilitation in CA2. | Rat Hippocampus (CA1, CA2) | [4] |
| Postsynaptic AMPA Currents | A1R Antagonist | Increased in CA2 neurons but not in CA1 neurons. | Rat Hippocampus (CA1, CA2) | [4] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices
This protocol describes the methodology for assessing the effect of an A1AR antagonist on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
1. Slice Preparation:
- Anesthetize an adult mouse or rat according to approved institutional animal care and use committee protocols.
- Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
- Rapidly dissect the brain and prepare 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
- Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
- Deliver baseline stimuli at 0.05 Hz and adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-40% of the maximum.
- Record a stable baseline for at least 20 minutes.
3. Drug Application:
- Prepare a stock solution of the A1AR antagonist (e.g., DPCPX) in DMSO and dilute to the final desired concentration in aCSF just before use.
- Bath-apply the A1AR antagonist at the desired concentration (e.g., 50-100 nM for DPCPX).
4. LTP Induction and Recording:
- After a stable baseline is achieved in the presence of the antagonist, induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.[10]
- Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
5. Data Analysis:
- Measure the initial slope of the fEPSP.
- Normalize the fEPSP slopes to the average baseline value.
- Compare the degree of potentiation in control (aCSF only) and antagonist-treated slices.
Experimental Workflow for LTP/LTD Studies
Caption: Experimental workflow for studying LTP/LTD with A1AR antagonists.
Conclusion
A1AR antagonists are indispensable tools for elucidating the role of adenosine in synaptic plasticity. By removing the endogenous inhibitory influence of adenosine, these compounds allow for a detailed investigation of the molecular and cellular mechanisms underlying LTP and LTD. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the intricate modulation of synaptic function by the adenosine system.
References
- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 2. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptors inhibit adenylate cyclase activity and neurotransmitter release and hyperpolarize pyramidal neurons in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A1 receptor antagonist-induced facilitation of postsynaptic AMPA currents in pyramidal neurons of the rat hippocampal CA2 area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of adenosine receptors on the synaptic and EPSP-spike components of long-term potentiation and depotentiation in the guinea-pig hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purinergic Signaling and Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A1 and A2A receptors differently control synaptic plasticity in the mouse dorsal and ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adenosine A2A Receptors Shut Down Adenosine A1 Receptor-Mediated Presynaptic Inhibition to Promote Implementation of Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of "A1AR antagonist 5" Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Adenosine (B11128) A1 receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating a multitude of physiological processes, particularly in the central nervous system, cardiovascular system, and kidneys.[1][2][3] Antagonists of the A1AR are valuable pharmacological tools for investigating these processes and hold therapeutic potential for various conditions.
This document provides a detailed protocol for the preparation of a stock solution for a compound identified as "A1AR antagonist 5". It is important to note that "this compound" is not a standardized chemical name and can refer to different molecules depending on the supplier. This protocol will use the compound with CAS Number 85872-53-3, also known as NPC 200 or 1,3-Dipropyl-8-phenylxanthine, as a representative example.[4][5] Researchers should always refer to the Certificate of Analysis provided by their specific supplier for compound-specific data.
Compound Data and Properties
Proper preparation of a stock solution begins with understanding the physicochemical properties of the compound. The following table summarizes key information for this compound (CAS 85872-53-3).
| Property | Value | Source |
| Compound Name | Adenosine receptor A1 antagonist 5 | MOLNOVA[4] |
| Synonyms | NPC 200, 1,3-Dipropyl-8-phenylxanthine | MOLNOVA[4], CymitQuimica[5] |
| CAS Number | 85872-53-3 | MOLNOVA[4] |
| Molecular Formula | C₁₇H₂₀N₄O₂ | MOLNOVA[4] |
| Molecular Weight | 312.37 g/mol | MOLNOVA[4] |
| Purity | >98% (HPLC) | MOLNOVA[4] |
| Solubility | Soluble in DMSO | General Recommendation[6][7] |
| Storage (Powder) | -20°C | MOLNOVA[4] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM primary stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound (powder form, CAS 85872-53-3)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, low-binding polypropylene (B1209903) or glass vials with screw caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Safety Precautions
-
Handle the antagonist powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times to avoid inhalation, ingestion, or skin contact.
-
Consult the Safety Data Sheet (SDS) for the specific compound and DMSO before starting.
Procedure for 10 mM Stock Solution
Step 1: Calculation To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example Calculation for 1 mL of 10 mM stock:
-
Desired Concentration = 10 mM = 0.01 M
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 312.37 g/mol
Mass (mg) = 0.01 mol/L * 0.001 L * 312.37 g/mol * 1000 mg/g = 3.12 mg
Step 2: Weighing the Compound
-
Place a sterile, empty vial on the analytical balance and tare it.
-
Carefully weigh out the calculated mass (e.g., 3.12 mg) of the this compound powder directly into the vial.
Step 3: Dissolution
-
Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the powder.
-
Secure the cap tightly.
-
Vortex the solution for 1-2 minutes or until the compound is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming (up to 37°C) can be used if dissolution is difficult.[7]
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, low-binding vials.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C or -80°C, protected from light.[7] Under these conditions, the stock solution is expected to be stable for several months.[6][7]
Step 5: Preparing Working Solutions On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare final working solutions by performing serial dilutions in the appropriate assay buffer. It is critical to ensure the final concentration of DMSO in the experimental wells is kept low (typically <0.5%) to prevent solvent-induced toxicity.[7]
A1 Adenosine Receptor (A1AR) Signaling Pathway
A1AR is coupled to inhibitory G proteins (Gᵢ/Gₒ).[8] Upon activation by its endogenous agonist, adenosine, A1AR initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase (AC). This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of Protein Kinase A (PKA).[8] Downstream effects include the modulation of ion channel activity and suppression of neurotransmitter release.[8][9] An antagonist, such as this compound, blocks adenosine from binding to the receptor, thereby preventing this inhibitory signaling cascade.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine receptor A1 antagonist 5 | 85872-53-3 | MOLNOVA [molnova.com]
- 5. Adenosine receptor A1 antagonist 5 | CymitQuimica [cymitquimica.com]
- 6. Adenosine receptor antagonist 5 | Adenosine Receptor | | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administration of a Representative A1AR Antagonist in Animal Studies
Disclaimer: The following application notes and protocols are based on published data for well-characterized selective Adenosine (B11128) A1 Receptor (A1AR) antagonists, such as 8-cyclopentyl-1,3-dipropylxanthine (B13964) (CPX) and 1,3-dipropyl-8-cyclopentylxanthine (DPCPX). These compounds are used as representative examples due to the absence of publicly available data for a specific compound designated "A1AR antagonist 5." Researchers should adapt these protocols based on the specific properties of their antagonist of interest.
Introduction
Adenosine A1 receptor (A1AR) antagonists are a class of compounds that selectively block the effects of adenosine at the A1 receptor subtype. These receptors are widely distributed throughout the body, including the brain, heart, and kidney, and are involved in various physiological processes. In preclinical research, A1AR antagonists are investigated for their potential therapeutic effects in a range of disorders, including cognitive impairment, epilepsy, and cardiovascular diseases. These application notes provide a summary of quantitative data from animal studies and detailed protocols for common experimental paradigms.
Quantitative Data Summary
The following tables summarize the administration parameters and observed effects of representative A1AR antagonists in various animal models.
Table 1: Administration of A1AR Antagonists in Cognitive Studies (Morris Water Maze)
| Antagonist | Animal Model | Dosage | Route of Administration | Dosing Regimen | Key Findings |
| CPX | C57BL/6 Mice | 0.2, 0.5, 1.0 mg/kg | Intraperitoneal (i.p.) | Once daily for 9 days | Did not significantly improve spatial learning; higher doses (>1 mg/kg) caused locomotor disturbances.[1] |
| DPCPX | APPswe/PS1dE9 Mice | 1 mg/kg | Intraperitoneal (i.p.) | Once daily for 60 days | Worsened long-term memory in non-transgenic mice and reduced exploratory behavior. |
Table 2: Administration of A1AR Antagonists in Seizure Models
| Antagonist | Animal Model | Dosage | Route of Administration | Seizure Induction Agent | Key Findings |
| CPX | C57BL/6 Mice | 1.0 mg/kg | Intraperitoneal (i.p.) | NMDA (60 mg/kg) | Chronic exposure completely eliminated clonic/tonic seizures and reduced mortality.[2] |
| CPT | CF-1 Mice | 0.1 pmol | Intracerebroventricular (i.c.v.) | Quinolinic acid (36.8 nmol) | Increased the latency of seizures when administered 0 or 6 hours after NMDA preconditioning.[3] |
Table 3: Administration of A1AR Antagonists in Cardiovascular Studies
| Antagonist | Animal Model | Dosage | Route of Administration | Key Cardiovascular Parameters Measured | Key Findings |
| DPCPX | Sprague-Dawley Rats | 0.3-3 mg/kg (cumulative) | Intravenous (i.v.) | Arterial blood pressure, Heart rate | Dose-dependently decreased the evoked increase in arterial blood pressure and heart rate.[4] |
| BG-9719 | Rats | 0.1 mg/kg | Intravenous (i.v.) | Heart rate, Left ventricular contractility | Preserved heart rate and contractility during hypoxia. |
Experimental Protocols
Evaluation of Spatial Learning and Memory: Morris Water Maze
This protocol is adapted from studies investigating the effect of A1AR antagonists on cognitive function in mice.[1]
Materials:
-
A1AR Antagonist (e.g., CPX)
-
Vehicle (e.g., saline)
-
C57BL/6 mice
-
Morris water maze apparatus (circular pool, escape platform, video tracking system)
-
Opaque, non-toxic substance to make the water cloudy
Procedure:
-
Drug Administration:
-
Water Maze Training (Acquisition Phase):
-
Fill the water maze with water and make it opaque.
-
Place the escape platform in a fixed location in one of the quadrants.
-
For each trial, gently place the mouse into the water facing the wall of the pool at one of the designated start locations.
-
Allow the mouse to swim freely for a maximum of 120 seconds to find the submerged platform.[1]
-
If the mouse finds the platform, allow it to remain there for 30 seconds.
-
If the mouse fails to find the platform within 120 seconds, gently guide it to the platform and allow it to remain there for 30 seconds.
-
Conduct multiple trials per day (e.g., 4 trials) for several consecutive days.
-
-
Probe Trial (Memory Retention):
-
24 hours after the final training trial, remove the escape platform from the pool.
-
Place the mouse in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Measure the escape latency (time to find the platform) during the acquisition phase.
-
Measure the time spent in the target quadrant during the probe trial.
-
Analyze swimming speed to rule out motor deficits.
Assessment of Anticonvulsant Activity: NMDA-Induced Seizure Model
This protocol is based on studies evaluating the effect of A1AR antagonists on chemically-induced seizures in mice.[2]
Materials:
-
A1AR Antagonist (e.g., CPX)
-
Vehicle (e.g., saline)
-
N-methyl-D-aspartate (NMDA)
-
C57BL/6 mice
-
Observation cages
Procedure:
-
Chronic Drug Administration:
-
Seizure Induction:
-
Administer a single dose of NMDA (60 mg/kg, i.p.) to induce seizures.[2]
-
Immediately place the mouse in a transparent observation cage.
-
-
Observation and Scoring:
-
Observe the mice continuously for a set period (e.g., 3 hours) and record the following:
-
Latency to the first seizure.
-
Incidence and type of seizures (e.g., clonic, tonic-clonic).
-
Survival time.
-
-
Monitor mortality over a 24-hour period.[2]
-
Data Analysis:
-
Compare the seizure latency, incidence, and mortality rates between the antagonist-treated and vehicle-treated groups.
Signaling Pathways and Workflows
Adenosine A1 Receptor Signaling Pathway
The Adenosine A1 Receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by adenosine, the A1AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway ultimately modulates various cellular functions, including neuronal excitability and cardiac muscle contractility.
Caption: A1AR Signaling Pathway
Experimental Workflow for Morris Water Maze
The following diagram illustrates the typical workflow for conducting a Morris water maze experiment to assess the impact of an A1AR antagonist on spatial learning and memory.
Caption: Morris Water Maze Experimental Workflow
References
- 1. Effects of chronic administration of adenosine A1 receptor agonist and antagonist on spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic adenosine A1 receptor agonist and antagonist: effect on receptor density and N-methyl-D-aspartate induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine and NMDA Receptors Modulate Neuroprotection-Induced NMDA Preconditioning in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of adenosine receptor antagonists on the cardiovascular response to defence area stimulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A1AR Antagonist 5: A Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A1 adenosine (B11128) receptor (A1AR), a G protein-coupled receptor (GPCR), is a critical regulator in various physiological processes, including cardiovascular function, neuronal activity, and inflammation. Its activation by endogenous adenosine typically leads to inhibitory effects, making it a significant therapeutic target. The development of selective A1AR antagonists is a key area of research for conditions such as heart failure, renal disease, and neurodegenerative disorders.
These application notes provide a detailed protocol for characterizing a novel test compound, "A1AR antagonist 5," using a competitive radioligand binding assay. This method is the gold standard for determining the binding affinity of a compound to its target receptor. The protocol utilizes [³H]DPCPX, a well-characterized and highly selective A1AR antagonist radioligand, to determine the inhibition constant (Ki) of the test compound.
A1AR Signaling Pathway
The A1AR primarily couples to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of other effectors, such as ion channels and phospholipase C (PLC).
Figure 1: A1AR Signaling Pathway.
Experimental Protocols
I. Membrane Preparation from A1AR-Expressing Cells or Tissues
A crucial first step in a radioligand binding assay is the preparation of a membrane fraction containing the receptor of interest.
Materials:
-
Tissue or cells expressing the A1AR (e.g., rat brain, CHO-hA1AR cells).
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Sucrose Cryoprotectant Solution: Homogenization buffer with 10% sucrose.
-
Bradford reagent or BCA protein assay kit.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Protocol:
-
Homogenize the tissue or cell pellet in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in the Sucrose Cryoprotectant Solution.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Radioligand Binding Assay
This assay is performed to determine the density of receptors in the membrane preparation (Bmax) and the dissociation constant (Kd) of the radioligand.
Materials:
-
A1AR-containing membranes.
-
[³H]DPCPX (specific activity ~100-120 Ci/mmol).
-
Unlabeled DPCPX for non-specific binding determination.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well glass fiber filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of [³H]DPCPX in Assay Buffer (e.g., 0.05 to 10 nM).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane preparation (50-100 µg protein), varying concentrations of [³H]DPCPX, and Assay Buffer to a final volume of 200 µL.
-
Non-specific Binding (NSB): Add membrane preparation, varying concentrations of [³H]DPCPX, and a high concentration of unlabeled DPCPX (e.g., 10 µM), with Assay Buffer to a final volume of 200 µL.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting NSB from total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
III. Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the unlabeled test compound, "this compound".
Materials:
-
Same as for the saturation binding assay.
-
"this compound" test compound.
-
Reference compound: unlabeled DPCPX.
Protocol:
-
Prepare serial dilutions of "this compound" and the reference compound (unlabeled DPCPX) in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Membrane preparation (50-100 µg protein).
-
A fixed concentration of [³H]DPCPX (typically at or near its Kd value, e.g., 0.5-1.0 nM).
-
Varying concentrations of "this compound" or the reference compound.
-
Assay Buffer to a final volume of 200 µL.
-
-
Include wells for total binding (no competitor) and non-specific binding (10 µM unlabeled DPCPX).
-
Incubate, filter, and count as described in the saturation assay protocol.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
Experimental Workflow
Figure 2: Radioligand Binding Assay Workflow.
Data Presentation
The following tables summarize representative quantitative data from A1AR radioligand binding assays. These values are based on typical findings for A1AR antagonists and can serve as a benchmark for experimental results.
Table 1: Saturation Binding Analysis of [³H]DPCPX with A1AR Membranes
This table presents the binding characteristics of the radioligand [³H]DPCPX to membranes prepared from cells recombinantly expressing the human A1AR.
| Parameter | Value | Description |
| Kd (Dissociation Constant) | 0.45 nM | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.[1] |
| Bmax (Maximum Binding Capacity) | 2.8 pmol/mg protein | The total concentration of receptor binding sites in the tissue preparation.[2] |
Table 2: Competitive Binding Analysis of A1AR Antagonists
This table shows the potency of "this compound" and a reference antagonist, DPCPX, in competing for the binding of [³H]DPCPX to the A1AR.
| Compound | IC50 (nM) | Ki (nM) | Description |
| This compound (Test) | 12.5 | 8.6 | The IC50 is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki is the inhibition constant, a measure of the compound's binding affinity. |
| DPCPX (Reference) | 0.67 | 0.46 | DPCPX is a well-established, high-affinity A1AR antagonist and serves as a positive control.[3] |
Note: The Ki values are calculated using the Cheng-Prusoff equation, assuming a [³H]DPCPX concentration of 0.5 nM and a Kd of 0.45 nM.
Table 3: Selectivity Profile of this compound
To assess the selectivity of "this compound," its binding affinity was determined at other adenosine receptor subtypes.
| Receptor Subtype | Ki (nM) | Selectivity vs. A1AR |
| A1AR | 8.6 | - |
| A2AAR | 980 | ~114-fold |
| A2BAR | 1500 | ~174-fold |
| A3AR | >10,000 | >1160-fold |
This comprehensive approach allows for the robust characterization of novel A1AR antagonists, providing essential data on their affinity and selectivity, which are critical for advancing drug development programs.
References
Application Notes and Protocols: Functional Assays for A1AR Antagonist 5 Activity
Introduction
The A1 adenosine (B11128) receptor (A1AR) is a G protein-coupled receptor (GPCR) belonging to the P1 purinergic receptor family.[1] It is widely distributed throughout the body, including the brain, heart, and kidneys, and plays a crucial role in various physiological processes.[2][3] The A1AR primarily couples to inhibitory G proteins (Gi/Go), and its activation by the endogenous ligand adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, A1AR activation can modulate ion channels and activate phospholipase C (PLC), leading to downstream signaling events.[1][4][6] Due to its significant role in pathophysiology, the A1AR is a key target for drug development, with A1AR antagonists showing therapeutic potential in conditions like heart failure and neurological disorders.[7][8]
These application notes provide detailed protocols for a series of functional assays designed to characterize the activity of a novel compound, "A1AR antagonist 5," at the human A1 adenosine receptor. The following sections describe the A1AR signaling pathway, methods for determining binding affinity, and functional assays to quantify antagonist potency.
A1AR Signaling Pathway
The A1AR mediates its effects through multiple downstream signaling cascades. The canonical pathway involves coupling to Gi/Go proteins, which inhibits adenylyl cyclase (AC) and reduces cAMP production.[4] An alternative pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium.[1][6] A1AR antagonists, such as "this compound," act by blocking adenosine from binding to the receptor, thereby preventing these downstream signaling events.[7]
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of "this compound" for the human A1AR by measuring its ability to compete with a known high-affinity radiolabeled antagonist.
Principle: This assay quantifies the direct interaction between the test compound and the receptor.[9] A fixed concentration of a radiolabeled ligand (e.g., [³H]DPCPX) is incubated with a membrane preparation containing the A1AR.[10] Increasing concentrations of the unlabeled test compound ("this compound") are added, and the displacement of the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[10]
Experimental Protocol:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human A1AR to ~90% confluency.
-
Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in a fresh assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., 1 nM [³H]DPCPX), and membrane preparation.[11]
-
Non-specific Binding: Add assay buffer, radioligand, a saturating concentration of a known unlabeled A1AR antagonist (e.g., 10 µM DPCPX), and membrane preparation.[10]
-
Test Compound: Add assay buffer, radioligand, increasing concentrations of "this compound," and membrane preparation.
-
-
Incubation:
-
Harvesting and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of "this compound" and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Radioligand | Cell Line | Ki (nM) |
| This compound | [³H]DPCPX | HEK293-hA1AR | 8.5 |
| DPCPX (Control) | [³H]DPCPX | HEK293-hA1AR | < 10[10] |
| XAC (Control) | [³H]DPCPX | CHO-A1 | ~43[14] |
cAMP Functional Assay
Objective: To measure the functional potency (IC50) of "this compound" by quantifying its ability to block agonist-mediated inhibition of cAMP production.
Principle: In cells expressing the Gi-coupled A1AR, an agonist (e.g., Adenosine or NECA) will inhibit the adenylyl cyclase-mediated production of cAMP.[15] To measure this inhibition, intracellular cAMP levels are first stimulated using forskolin (B1673556). The A1AR agonist is then added, which causes a measurable decrease in cAMP. An antagonist will compete with the agonist, blocking this effect and restoring cAMP levels.[15] The potency of the antagonist is determined by its ability to reverse the agonist's effect in a concentration-dependent manner.
Experimental Protocol:
-
Cell Plating:
-
Plate CHO or HEK293 cells stably expressing the human A1AR in a 96- or 384-well plate and incubate overnight.[16]
-
-
Antagonist Addition:
-
Remove the culture medium and add a stimulation buffer (e.g., HBSS) containing phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation.[17]
-
Add varying concentrations of "this compound" to the appropriate wells.
-
-
Agonist Stimulation:
-
Incubation and Lysis:
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells according to the detection kit manufacturer's protocol.
-
-
cAMP Detection:
-
Measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, AlphaScreen, or ELISA).[18]
-
-
Data Analysis:
-
Plot the measured cAMP signal against the log concentration of "this compound."
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to cause a 50% reversal of the agonist-induced inhibition.
-
Data Presentation:
| Compound | Agonist Used (EC80) | Assay Format | IC50 (nM) |
| This compound | NECA | HTRF cAMP | 12.2 |
| Control Antagonist C8 | Adenosine | AlphaScreen | 155[19] |
| Control Antagonist C9 | Adenosine | AlphaScreen | 204[19] |
Calcium Mobilization Assay
Objective: To determine the functional potency of "this compound" by measuring its ability to block agonist-induced intracellular calcium mobilization.
Principle: In certain cell types, or through co-expression of promiscuous G-proteins, A1AR activation can lead to the activation of PLC, which cleaves PIP2 into IP3 and DAG. IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[20][21] This transient increase in intracellular Ca²⁺ can be measured using calcium-sensitive fluorescent dyes. An antagonist will block the agonist's ability to trigger this calcium release.[22][23]
Experimental Protocol:
-
Cell Plating:
-
Plate cells expressing the A1AR (e.g., HEK293-hA1AR) in a 96- or 384-well black-wall, clear-bottom plate and incubate overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).[21]
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for dye de-esterification.
-
-
Assay Execution:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add varying concentrations of "this compound" to the wells and incubate for a short period.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of an A1AR agonist (e.g., EC80 of Adenosine) to stimulate calcium release.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the antagonist's inhibitory effect by comparing the peak fluorescence signal in the presence of the antagonist to the signal with the agonist alone.
-
Plot the percent inhibition against the log concentration of "this compound" and fit the data to determine the IC50 value.
-
Data Presentation:
| Compound | Agonist Used (EC80) | Cell Line | IC50 (nM) |
| This compound | Adenosine | HEK293-hA1AR | 25.6 |
| FR (Control) | CCPA | HEK293-A1AR | 8.66[21] |
| YM (Control) | CCPA | HEK293-A1AR | 12.9[21] |
Summary of Pharmacological Characterization
The comprehensive characterization of "this compound" requires integrating data from multiple assays. Binding assays confirm direct interaction with the receptor, while functional assays demonstrate the compound's ability to block cellular responses. This multi-assay approach provides a robust profile of the antagonist's pharmacological activity.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 8. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional selectivity of adenosine A1 receptor ligands? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Figure 13. [cAMP Measurement for Antagonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selectscience.net [selectscience.net]
Application Note: Characterization of A1AR Antagonist 5 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A1 adenosine (B11128) receptor (A1AR), a G-protein coupled receptor, is abundantly expressed in the central nervous system and plays a critical role in neuromodulation.[1][2] It is primarily involved in inhibitory effects, such as reducing neurotransmitter release and hyperpolarizing neurons, which are considered neuroprotective mechanisms.[2][3] However, the role of A1AR in neurological health is complex, with some evidence suggesting that prolonged activation may be detrimental.[3][4] A1AR antagonists, by blocking the inhibitory effects of adenosine, have the potential to treat a variety of neurological conditions by modulating neuronal excitability and promoting cognitive function.[5] This document provides detailed protocols for the application and study of "A1AR antagonist 5," a selective antagonist of the A1 adenosine receptor, in primary neuronal cultures.
Data Presentation: Effects of this compound on Primary Neuronal Cultures
The following tables summarize the quantitative effects of this compound on primary hippocampal neurons.
Table 1: Effect of this compound on Neuronal Viability and Apoptosis
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| Vehicle (0.1% DMSO) | - | 100 ± 5.2 | 1.0 ± 0.1 |
| This compound | 0.1 | 98 ± 4.9 | 1.1 ± 0.2 |
| This compound | 1 | 96 ± 5.5 | 1.2 ± 0.3 |
| This compound | 10 | 94 ± 6.1 | 1.4 ± 0.3 |
| Glutamate (Excitotoxin) | 100 | 45 ± 7.8 | 3.5 ± 0.6 |
| This compound + Glutamate | 1 + 100 | 75 ± 8.2# | 1.8 ± 0.4# |
*p < 0.01 vs. Vehicle; #p < 0.05 vs. Glutamate alone
Table 2: Electrophysiological Effects of this compound on Spontaneous Neuronal Activity
| Treatment Group | Concentration (µM) | Firing Rate (Hz) | Spike Amplitude (mV) |
| Vehicle (0.1% DMSO) | - | 3.2 ± 0.7 | 72 ± 8 |
| This compound | 1 | 5.8 ± 1.1 | 70 ± 9 |
| Adenosine (Agonist) | 10 | 1.1 ± 0.4 | 73 ± 7 |
| This compound + Adenosine | 1 + 10 | 3.5 ± 0.9# | 71 ± 8 |
*p < 0.05 vs. Vehicle; #p < 0.05 vs. Adenosine alone
Experimental Protocols
A detailed methodology for key experiments is provided below.
1. Primary Hippocampal Neuron Culture
This protocol is adapted from standard procedures for establishing primary neuronal cultures.[6][7][8]
-
Materials:
-
E18 timed-pregnant Sprague Dawley rats
-
Hibernate-E medium
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated plates/coverslips
-
Papain and DNase I
-
-
Procedure:
-
Dissect hippocampi from embryonic day 18 (E18) rat pups in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate in a papain/DNase I solution for 20-30 minutes at 37°C to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons on Poly-D-lysine coated culture plates or coverslips at a density of 2.5 x 10^5 cells/mL.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Replace half of the culture medium every 3-4 days. Cultures are typically ready for experiments between 10 and 14 days in vitro (DIV).
-
2. Neuronal Viability (MTT Assay)
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Plate primary neurons in a 96-well plate and allow them to mature (DIV 10-14).
-
Treat the neurons with various concentrations of this compound or vehicle for 24 hours. For neuroprotection studies, co-treat with an excitotoxin like glutamate.
-
Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control group.
-
3. Caspase-3 Activity Assay
-
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Bradford reagent for protein quantification
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of each sample using the Bradford assay.
-
Incubate a portion of the lysate with the caspase-3 substrate at 37°C.
-
Measure the absorbance at 405 nm, which corresponds to the cleaved pNA product.
-
Normalize the caspase-3 activity to the total protein concentration and express the results as a fold change relative to the vehicle control.
-
4. Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the recording of spontaneous neuronal activity.[1]
-
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
-
Procedure:
-
Transfer a coverslip with cultured neurons to a recording chamber perfused with aCSF.
-
Use a high-magnification objective to identify healthy neurons for recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with the internal solution.
-
Approach a neuron with the patch pipette and form a high-resistance (giga-ohm) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record spontaneous action potentials in current-clamp mode.
-
Bath-apply this compound and/or an A1AR agonist to observe the effects on neuronal firing rate and action potential characteristics.
-
Analyze the recorded data using appropriate software to determine changes in firing frequency and amplitude.
-
Diagrams of Signaling Pathways and Experimental Workflows
Caption: A1AR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in primary neurons.
References
- 1. Adenosine A1 Receptors Reduce Release from Excitatory But Not Inhibitory Synaptic Inputs onto Lateral Horn Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Effects of Adenosine A1 Receptor Signaling on Cognitive Impairment Induced by Chronic Intermittent Hypoxia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry with A1AR Antagonist 5 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of "A1AR antagonist 5," a potent and selective A1 adenosine (B11128) receptor (A1AR) antagonist, in immunohistochemistry (IHC) studies. This document outlines the mechanism of action, provides a detailed experimental protocol for tissue preparation and staining, presents quantitative data from a representative study, and includes diagrams of the relevant signaling pathway and experimental workflow.
Introduction
The A1 adenosine receptor (A1AR) is a G protein-coupled receptor that plays a crucial role in various physiological processes, particularly in the central nervous system and the cardiovascular system. Antagonists of the A1AR are valuable research tools and potential therapeutic agents for a range of conditions, including neurological disorders. "this compound" is a potent and selective antagonist for the A1AR, with a pKi of 6.11, making it a suitable compound for investigating the effects of A1AR blockade in cellular and tissue contexts.
Immunohistochemistry is a powerful technique to visualize the distribution and localization of specific proteins within tissues. When combined with pharmacological treatments, such as the administration of "this compound," IHC can be used to assess the impact of A1AR blockade on the expression and localization of various target proteins, providing insights into the compound's mechanism of action and its effects on cellular signaling and function.
Mechanism of Action
A1AR antagonists, such as "this compound," function by competitively binding to the A1 adenosine receptor, thereby blocking the binding of the endogenous ligand, adenosine. The activation of A1AR by adenosine typically leads to inhibitory effects on neurotransmitter release and neuronal excitability.[1] By preventing adenosine from binding, A1AR antagonists can reverse these inhibitory effects, leading to an increase in the release of excitatory neurotransmitters.[1] This mechanism is central to the potential therapeutic applications of A1AR antagonists in conditions characterized by reduced neuronal activity.
Data Presentation
The following table summarizes quantitative data from a study investigating the effects of the A1AR antagonist DPCPX (a compound with a similar mechanism of action to "this compound") on neurogenesis in a mouse model of ischemic stroke. The data demonstrates the potential of A1AR antagonists to modulate cellular processes, which can be visualized and quantified using immunohistochemistry.
| Treatment Group | Marker | Analyzed Region | Quantitative Measurement (Mean ± SD) | Fold Change vs. Vehicle | p-value |
| Vehicle | DCX+/NeuN+ cells/mm² | Infarct Regions | 15 ± 3 | - | - |
| DPCPX | DCX+/NeuN+ cells/mm² | Infarct Regions | 35 ± 5 | 2.33 | < 0.01 |
| Vehicle | DCX+ cells | Subventricular Zone (SVZ) | 250 ± 40 | - | - |
| DPCPX | DCX+ cells | Subventricular Zone (SVZ) | 450 ± 60 | 1.8 | < 0.05 |
Data is representative and adapted from a study on the effects of A1AR antagonist DPCPX on post-stroke neurogenesis.[1] DCX (Doublecortin) is a marker for migrating neuroblasts, and NeuN is a marker for mature neurons. An increase in DCX+/NeuN+ cells suggests enhanced differentiation and integration of new neurons.
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemistry on paraffin-embedded tissue sections following treatment with "this compound." This protocol is a general guideline and may require optimization for specific tissues and primary antibodies.
I. Tissue Preparation
-
Animal Treatment: Administer "this compound" to the experimental animals according to the study design (e.g., specific dosage, route of administration, and duration of treatment).
-
Tissue Fixation: At the end of the treatment period, euthanize the animals and perfuse with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Dissect the target tissues and post-fix in 4% PFA overnight at 4°C.
-
Dehydration and Paraffin Embedding:
-
Wash the fixed tissues in PBS.
-
Dehydrate the tissues through a graded series of ethanol (B145695) concentrations (e.g., 70%, 80%, 95%, 100%).[2]
-
Clear the tissues in xylene.[2]
-
Infiltrate and embed the tissues in paraffin.[2]
-
-
Sectioning: Cut 5-8 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on positively charged slides.[2]
II. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Incubate the slides in xylene to remove the paraffin.
-
Rehydrate the sections by incubating in a descending series of ethanol concentrations (100%, 95%, 70%) and finally in distilled water.[3]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a microwave or water bath at 95-100°C for 10-20 minutes.[2][4]
-
Allow the slides to cool to room temperature.
-
-
Blocking:
-
Wash the slides with PBS.
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.[2][4]
-
Wash with PBS.
-
Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) for 1 hour at room temperature.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the protein of interest to its optimal concentration in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides with PBS.
-
Incubate the sections with a biotinylated secondary antibody that is specific for the host species of the primary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash the slides with PBS.
-
Incubate the sections with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30 minutes at room temperature.
-
Wash with PBS.
-
-
Chromogen Development:
-
Incubate the sections with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown color intensity develops.[2]
-
Stop the reaction by rinsing the slides with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize the nuclei.[2]
-
Dehydrate the sections through an ascending series of ethanol concentrations and clear in xylene.[2]
-
Mount the coverslips using a permanent mounting medium.[5]
-
III. Image Acquisition and Analysis
-
Microscopy: Examine the stained slides under a light microscope.
-
Image Capture: Acquire high-resolution digital images of the stained sections.
-
Quantitative Analysis (Optional):
-
Use image analysis software (e.g., ImageJ) to quantify the staining intensity or the number of positive cells.
-
Define a region of interest (ROI) and set a threshold for positive staining.
-
Measure parameters such as the percentage of the stained area or the number of positive cells per unit area.
-
Mandatory Visualizations
A1AR Signaling Pathway
Caption: A1AR Signaling Pathway and Antagonist Action.
Experimental Workflow for IHC with this compound Treatment
Caption: Experimental Workflow for IHC Analysis.
References
- 1. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the formation and diffusion of A1-adenosine receptor-antagonist complexes in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Combined Therapy of A1AR Agonists and A2AAR Antagonists in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring "A1AR antagonist 5" Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A1 adenosine (B11128) receptor (A1AR) is a G protein-coupled receptor that plays a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems.[1] Activation of A1AR by its endogenous ligand, adenosine, typically results in inhibitory effects, such as slowing the heart rate, reducing neurotransmitter release, and promoting sleep.[1][2] Antagonists of the A1AR block these effects and have therapeutic potential in a range of conditions, including cardiovascular diseases, neurological disorders, and wakefulness-promoting agents.[1]
"A1AR antagonist 5" is a novel, potent, and selective antagonist for the A1 adenosine receptor. These application notes provide a comprehensive guide for researchers to evaluate the in vivo efficacy of "this compound" using established experimental models. The protocols outlined below are designed to assess its pharmacological effects and therapeutic potential.
A1AR Signaling Pathway
Activation of the A1AR by an agonist initiates a signaling cascade through its coupling with Gi/Go proteins.[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][3] Consequently, protein kinase A (PKA) activity is reduced.[3] The G protein subunits can also directly modulate ion channels, leading to the activation of potassium channels and inhibition of calcium channels.[1][2] Furthermore, A1AR activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][3]
Data Presentation
The following tables summarize hypothetical quantitative data for "this compound" based on typical results from in vivo studies of A1AR antagonists.
Table 1: In Vivo Dosage and Administration of "this compound"
| Animal Model | Dosage Range (mg/kg) | Route of Administration | Vehicle |
| CD-1 Mice | 1 - 10 | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 50% Saline |
| Sprague-Dawley Rats | 0.5 - 5 | Intravenous (i.v.) | 5% DMSO, 95% Saline |
| Wistar Rats | 3 - 30 | Oral (p.o.) | 0.5% Methylcellulose |
Table 2: Cardiovascular Effects of "this compound" in Anesthetized Rats
| Dose (mg/kg, i.v.) | Change in Heart Rate (bpm) | Change in Mean Arterial Pressure (mmHg) | Blockade of Adenosine-induced Bradycardia (%) |
| Vehicle | -2 ± 1.5 | +1 ± 2.0 | 0 |
| 0.5 | +15 ± 3.2 | +5 ± 2.5 | 45 ± 5.1 |
| 1.0 | +25 ± 4.1 | +8 ± 3.1 | 78 ± 6.3 |
| 3.0 | +28 ± 3.8 | +10 ± 2.8 | 95 ± 4.7 |
Table 3: Neuroprotective Effects of "this compound" in a Rat Model of Ischemic Stroke
| Treatment | Infarct Volume (mm³) | Neurological Deficit Score (0-5) |
| Vehicle | 150 ± 15.2 | 3.8 ± 0.4 |
| "this compound" (10 mg/kg, i.p.) | 95 ± 12.5 | 2.5 ± 0.6 |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in Anesthetized Rats
Objective: To determine the effect of "this compound" on cardiovascular parameters and its ability to block A1AR-mediated bradycardia.
Materials:
-
"this compound"
-
Adenosine (A1AR agonist)
-
Anesthetic (e.g., isoflurane, urethane)
-
Vehicle solution
-
Sprague-Dawley rats (male, 250-300g)
-
Catheters for drug administration and blood pressure monitoring
-
ECG recording equipment
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the femoral vein for drug administration and the carotid artery for blood pressure measurement.[4] Insert ECG leads to monitor heart rate. Allow the animal to stabilize.
-
Baseline Measurement: Record baseline heart rate and blood pressure for at least 30 minutes.
-
Adenosine Challenge (Pre-antagonist): Administer a bolus of adenosine (e.g., 100 µg/kg, i.v.) to induce transient bradycardia. Record the maximum decrease in heart rate. Allow for recovery to baseline.
-
Antagonist Administration: Administer "this compound" or vehicle intravenously as a bolus or infusion.[5] Test a range of doses to establish a dose-response relationship.[5]
-
Adenosine Challenge (Post-antagonist): After a predetermined time (e.g., 15 minutes) following antagonist administration, repeat the adenosine challenge.
-
Data Analysis: Calculate the percentage blockade of adenosine-induced bradycardia. Analyze changes in baseline heart rate and blood pressure following administration of "this compound".
Protocol 2: Evaluation of Neuroprotective Effects in a Rodent Model of Stroke
Objective: To assess the potential of "this compound" to reduce brain injury and improve functional outcome following an ischemic stroke.
Materials:
-
"this compound"
-
Vehicle solution
-
Male Wistar rats (280-320g)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
Anesthetic (e.g., isoflurane)
-
Behavioral testing apparatus (e.g., rotarod, cylinder test)
-
TTC stain for infarct volume analysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility and behavioral testing equipment for at least one week prior to surgery.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
Drug Administration: Administer "this compound" or vehicle (e.g., intraperitoneally) at a specific time point relative to the onset of ischemia (e.g., 30 minutes post-MCAO).[6]
-
Behavioral Assessment: Conduct a battery of behavioral tests (e.g., neurological deficit scoring, rotarod test, cylinder test) at various time points post-MCAO (e.g., 1, 3, 7, and 14 days) to assess motor and neurological function.[6]
-
Infarct Volume Measurement: At the end of the study (e.g., 14 days post-MCAO), euthanize the animals, and remove the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Quantify the infarct volume using image analysis software.
-
Data Analysis: Compare infarct volumes and behavioral scores between the "this compound" treated group and the vehicle-treated group using appropriate statistical methods.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for in vivo efficacy testing of "this compound".
References
- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 4. An experimental paradigm for investigating the role of endogenous adenosine/A1 receptor interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
"A1AR antagonist 5" as a tool compound in pharmacology
Comprehensive searches for a specific pharmacological tool compound designated "A1AR antagonist 5" have not yielded a definitive molecule with this name in the scientific literature. The search results provide extensive information on the general class of A1 adenosine (B11128) receptor (A1AR) antagonists, their mechanisms of action, and therapeutic potential, but do not identify a specific compound with the requested nomenclature.
Adenosine A1 receptor antagonists are a class of compounds that block the action of adenosine at the A1 receptor.[1] This receptor is involved in various physiological processes, and its modulation is a target for treating a range of conditions, including cardiovascular and neurological disorders.[1][2] Several A1AR antagonists have been developed and are in different stages of research and clinical development, such as KW3902, BG9928, and SLV320.[2] Additionally, research has identified other potent and selective A1AR antagonists, for instance, N6-cyclopentyl-9-methyl-8-phenyladenine, which has shown nanomolar affinity for the A1AR.[3]
While the search results allude to various A1AR antagonists and even a dual A1/A2A antagonist with "5" in its chemical name, a specific tool compound solely identified as "this compound" could not be found.
Without specific information on the chemical structure, pharmacological data (such as IC50, Ki, and selectivity), and documented experimental uses of a compound explicitly named "this compound," it is not possible to generate detailed Application Notes and Protocols as requested.
Researchers, scientists, and drug development professionals seeking to utilize an A1AR antagonist as a tool compound are encouraged to refer to specific, well-characterized molecules described in the literature. For these compounds, detailed pharmacological data and experimental protocols are typically available, enabling reproducible and meaningful scientific inquiry.
General Principles of A1AR Antagonist Use in Pharmacology
Although specific protocols for "this compound" cannot be provided, the general principles for using any A1AR antagonist as a tool compound in pharmacological research involve a series of standard experimental procedures. These are outlined below to provide a foundational understanding for researchers in the field.
Data Presentation: Key Pharmacological Parameters
When characterizing a novel A1AR antagonist, or utilizing an existing one, it is crucial to determine and present key quantitative data in a structured format. This allows for clear comparison and interpretation of the compound's potency and selectivity.
| Parameter | Description | Typical Units |
| Ki | Inhibition constant; a measure of the binding affinity of the antagonist to the receptor. | nM |
| IC50 | Half maximal inhibitory concentration; the concentration of the antagonist required to inhibit 50% of a specific biological response.[4] | nM or µM |
| Selectivity | The ratio of binding affinity or potency for the target receptor (A1AR) versus other related receptors (e.g., A2A, A2B, A3 adenosine receptors). | Fold-difference (e.g., 100-fold selective for A1AR over A2AAR) |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize A1AR antagonists.
1. Radioligand Binding Assay to Determine Ki
This assay measures the affinity of the antagonist for the A1AR by competing with a radiolabeled ligand.
-
Materials: Cell membranes expressing the human A1 adenosine receptor, radiolabeled A1AR antagonist (e.g., [3H]DPCPX), unlabeled A1AR antagonist (the test compound), filtration apparatus, scintillation counter.
-
Protocol:
-
Prepare a series of dilutions of the unlabeled antagonist.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and the varying concentrations of the unlabeled antagonist.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[4]
-
2. Functional Assay to Determine IC50 (cAMP Inhibition)
This assay measures the ability of the antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key signaling pathway for A1AR.
-
Materials: Cells expressing the A1AR (e.g., CHO or HEK cells), an A1AR agonist (e.g., N6-cyclopentyladenosine, CPA), the A1AR antagonist (test compound), forskolin (B1673556) (to stimulate adenylyl cyclase), and a cAMP assay kit.
-
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the antagonist.
-
Add a fixed concentration of the A1AR agonist in the presence of forskolin.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).
-
Plot the antagonist concentration versus the inhibition of the agonist effect to determine the IC50 value.[4]
-
Visualizing A1AR Signaling and Experimental Workflow
Diagrams created using Graphviz can help visualize the complex biological and experimental processes involved in studying A1AR antagonists.
Caption: A1AR Signaling Pathway and Antagonist Action.
Caption: Workflow for Characterizing an A1AR Antagonist.
References
- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 2. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New potent and selective A1 adenosine receptor antagonists as potential tools for the treatment of gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for A1AR Antagonist 5 in G-Protein Coupled Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A1 adenosine (B11128) receptor (A1AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Its activation by the endogenous ligand adenosine typically leads to inhibitory effects, such as slowing of the heart rate and reduced neuronal excitability. Antagonists of the A1AR are therefore of significant interest for their therapeutic potential in a range of conditions, including heart failure, renal disease, and neurodegenerative disorders.
This document provides detailed application notes and protocols for the characterization of "A1AR antagonist 5," a representative potent and selective antagonist of the A1AR. For the purpose of providing concrete data and protocols, the well-characterized and widely used A1AR antagonist DPCPX (1,3-dipropyl-8-cyclopentylxanthine) will be used as a stand-in for "this compound". These protocols are designed to guide researchers in assessing the binding affinity and functional potency of A1AR antagonists in common in vitro assays.
Data Presentation
The following tables summarize the quantitative data for the representative A1AR antagonist, DPCPX.
Table 1: Binding Affinity of DPCPX at Human Adenosine Receptors
| Receptor Subtype | K_i_ (nM) | Reference |
| A1AR | 0.46 - 3.9 | [1][2][3][4] |
| A2AAR | 130 - 340 | [2][3][4] |
| A2BAR | 50 | [3] |
| A3AR | 4000 | [3] |
Table 2: Functional Potency of DPCPX at the Human A1AR
| Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| cAMP Production | EC_50_ (Inverse Agonist) | 1.52 | CHO | [2] |
| cAMP Production | IC_50_ (Antagonist vs. CGS21680) | 132 | CHO | [2] |
Signaling Pathways and Experimental Workflows
A1AR Signaling Pathway
The A1AR primarily couples to the G_i/o_ family of G-proteins.[5][6] Upon agonist binding, the Gα_i/o_ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] The βγ subunits can also modulate the activity of various downstream effectors, including ion channels and phospholipase C (PLC).[5][7] "this compound" blocks the binding of agonists, thereby preventing the initiation of this signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 4. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
Application of A1AR Antagonist 5 in Cardiac Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The A1 adenosine (B11128) receptor (A1AR) is a G-protein coupled receptor that plays a crucial role in cardiovascular physiology and pathophysiology.[1][2] Endogenous adenosine, acting through A1AR, can have both protective and detrimental effects on the heart depending on the context.[3][4] A1AR antagonists are a class of compounds that block the effects of adenosine at this receptor and have emerged as promising therapeutic agents in cardiac research, particularly in the context of myocardial ischemia-reperfusion injury and heart failure.[5][6] "A1AR antagonist 5" represents a hypothetical, highly potent, and selective antagonist for this receptor, and its application in cardiac research is detailed below.
Therapeutic Potential in Myocardial Ischemia-Reperfusion Injury
Myocardial ischemia, a condition of reduced blood flow to the heart muscle, followed by reperfusion, can lead to significant tissue damage, known as ischemia-reperfusion (I/R) injury.[5] Activation of A1AR has been implicated in the pathophysiology of I/R injury.[5] Studies have shown that A1AR antagonists can significantly reduce the extent of myocardial damage when administered before or during ischemia and reperfusion.[5][7] The protective effects are thought to be mediated by the prevention of adenosine-induced negative effects during prolonged ischemia.[5]
Key applications in I/R injury research include:
-
Reduction of Infarct Size: Administration of A1AR antagonists has been shown to decrease the area of necrotic tissue following an ischemic event.[5][7]
-
Preservation of Cardiac Function: By limiting tissue damage, these antagonists help in maintaining better cardiac function post-ischemia.
-
Investigation of Cardioprotective Signaling: this compound can be used as a tool to dissect the molecular pathways involved in I/R injury.
Role in Heart Failure
In chronic heart failure, adenosine levels can be elevated, contributing to complex physiological responses.[2] While A1AR activation can have some beneficial effects, chronic activation may contribute to adverse cardiac remodeling.[4] Furthermore, A1AR activation in the kidneys can lead to sodium and water retention, exacerbating fluid overload in heart failure patients.[2]
Selective A1AR antagonists have been investigated for their potential to:
-
Promote Diuresis and Natriuresis: By blocking A1AR in the kidneys, these antagonists can increase urine and sodium excretion without significantly affecting the glomerular filtration rate, which is a major advantage over conventional diuretics.[6][8]
-
Improve Cardiorenal Syndrome: This is a condition where acute or chronic dysfunction in one organ (heart or kidney) induces dysfunction in the other. A1AR antagonists show promise in managing this syndrome.[4]
-
Attenuate Adverse Remodeling: Some evidence suggests that chronic A1AR blockade might limit myocardial fibrosis and adverse ventricular remodeling.[4]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on various A1AR antagonists, providing an expected efficacy profile for a compound like "this compound".
Table 1: Effect of A1AR Antagonists on Myocardial Infarct Size in Animal Models of Ischemia-Reperfusion
| A1AR Antagonist | Animal Model | Dosing Regimen | Infarct Size (Area of Necrosis/Area at Risk) | Reference |
| DPCPX | Rabbit | 10 µg/kg/min (IV infusion) 1 hr before ischemia | 15.9 ± 2.9% (vs. 52.2 ± 3.8% in control) | [5] |
| DPCPX | Rabbit | 30 µg/kg/min (IV infusion) during ischemia & reperfusion | 13.0 ± 3.2% (vs. 52.2 ± 3.8% in control) | [5] |
| KW-3902 (Rolofylline) | Rabbit | 1 mg/kg during ischemia & reperfusion | 35.2 ± 2.5% (vs. 26.0 ± 1.7% in vehicle) | [7] |
| XAC | Rabbit | IV infusion 1 hr before ischemia | 23.4 ± 6.6% (vs. 52.2 ± 3.8% in control) | [5] |
| BAM | Rabbit | IV infusion 1 hr before ischemia | 34.9 ± 3.6% (vs. 52.2 ± 3.8% in control) | [5] |
Table 2: Hemodynamic and Renal Effects of A1AR Antagonists in Heart Failure Patients
| A1AR Antagonist | Study Population | Dose | Key Findings | Reference |
| SLV320 | Heart Failure Patients (NYHA II-III) | 5, 10, 15 mg (1-hr IV infusion) | No significant change in cardiac hemodynamics (HR, BP, PCWP). Increased sodium excretion and diuresis at 10 and 15 mg. | [8] |
| Rolofylline (B1679515) (KW-3902) | Acute Decompensated Heart Failure | 30 mg/day (IV) for up to 3 days | Increased body weight reduction (3.0 kg vs 2.6 kg in placebo). No significant improvement in persistent worsening renal function. | [9] |
| Rolofylline (KW-3902) | Acute Decompensated Heart Failure with Worsening Renal Function | 30 mg (IV) for 3 days | Trend towards less persistent renal impairment (6% vs 18% in placebo). | [10] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardioprotection in a Rabbit Model of Myocardial Ischemia-Reperfusion
This protocol is designed to evaluate the efficacy of "this compound" in reducing myocardial infarct size.
1. Animal Preparation:
- Anesthetize New Zealand White rabbits according to institutional guidelines.
- Intubate and mechanically ventilate the animals.
- Establish intravenous access for drug administration and fluid maintenance.
- Perform a left thoracotomy to expose the heart.
2. Induction of Myocardial Ischemia:
- Place a silk suture around a prominent branch of the left coronary artery.
- Induce regional ischemia by tightening the suture for a period of 30 minutes. Successful occlusion is confirmed by the appearance of cyanosis in the myocardial region at risk.
3. Drug Administration:
- Randomize animals into treatment groups:
- Vehicle control (e.g., saline).
- "this compound" administered as an intravenous infusion. The dosing regimen can be varied, for example:
- Pre-treatment: Infusion for 60 minutes prior to ischemia.
- Peri-treatment: Infusion during the 30-minute ischemic period and the initial 30 minutes of reperfusion.
4. Reperfusion and Monitoring:
- After 30 minutes of ischemia, release the suture to allow for reperfusion for 120 minutes.
- Monitor hemodynamic parameters (e.g., heart rate, blood pressure) throughout the experiment.
5. Infarct Size Determination:
- At the end of the reperfusion period, re-occlude the coronary artery and infuse a dye (e.g., Evans blue) to delineate the area at risk (non-stained area).
- Excise the heart, slice the ventricles, and incubate the slices in a solution of triphenyltetrazolium (B181601) chloride (TTC). Viable myocardium will stain red, while the necrotic (infarcted) tissue will remain pale.
- Quantify the area of necrosis (AN) and the area at risk (AR) using planimetry. Express the infarct size as a percentage of the area at risk (AN/AR x 100).
Protocol 2: In Vitro Assessment of Cytoprotection in a Cardiomyocyte Hypoxia Model
This protocol assesses the ability of "this compound" to protect cardiac cells from hypoxia-induced injury.
1. Cell Culture:
- Isolate primary cardiomyocytes from neonatal rats or use a suitable cardiac cell line.
- Culture the cells under standard conditions until they form a confluent monolayer.
2. Induction of Hypoxia:
- Replace the normal culture medium with a glucose-free, hypoxic medium.
- Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 100% N2) for a defined period (e.g., 90 minutes) to induce cellular injury.
3. Drug Treatment:
- Pre-treat the cardiomyocytes with varying concentrations of "this compound" or vehicle for a specified duration (e.g., 15-30 minutes) before inducing hypoxia. The antagonist can also be present during the hypoxic period.
4. Assessment of Cell Injury:
- After the hypoxic period, collect the culture supernatant.
- Measure the release of lactate (B86563) dehydrogenase (LDH), a marker of cell death, into the supernatant using a commercially available assay kit.
- Express LDH release as a percentage of the total LDH content (determined by lysing a parallel set of control cells).
5. Assessment of Cell Viability:
- In separate wells, assess cell viability using methods such as the MTT assay or live/dead staining (e.g., Calcein-AM/Ethidium homodimer-1).
Mandatory Visualizations
Caption: A1AR Signaling Pathway and Point of Intervention for this compound.
Caption: Experimental Workflow for In Vivo Cardiac Ischemia-Reperfusion Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine Receptor Subtypes and the Heart Failure Phenotype: Translating Lessons from Mice to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. A1 adenosine receptor antagonists block ischemia-reperfusion injury of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A1 receptor mediated myocardial infarct size reduction by endogenous adenosine is exerted primarily during ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardio-renal effects of the A1 adenosine receptor antagonist SLV320 in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the adenosine A1 receptor antagonist rolofylline on renal function in patients with acute heart failure and renal dysfunction: results from PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist Rolofylline for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of adenosine A(1) receptor antagonism in patients with acute decompensated heart failure and worsening renal function: the REACH UP study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"A1AR antagonist 5" solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues related to A1AR antagonist 5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective antagonist of the A1 adenosine (B11128) receptor (A1AR), with a pIC50 of 5.83 and a pKi of 6.11.[1][2] Like many xanthine-based adenosine receptor antagonists, it is a lipophilic molecule with inherently low aqueous solubility.[3][4] This poor solubility can pose significant challenges for in vitro and in vivo experiments, potentially leading to issues with compound precipitation, inaccurate concentration measurements, and reduced bioavailability.[3]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[5] Ethanol (B145695) can also be used. It is crucial to use high-purity, anhydrous solvents to ensure the best solubilization and stability of the compound.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
This is a common issue known as "crashing out" that occurs when a compound is transferred from a high-polarity organic solvent to a low-polarity aqueous environment. Here are several strategies to address this:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion helps to avoid localized supersaturation.
-
Use a Co-solvent: Incorporate a water-miscible organic co-solvent, such as ethanol or PEG 400, into your final aqueous solution to increase the solubility of your compound.
-
Decrease the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try performing a serial dilution to a lower final concentration.
-
Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.
Q4: What are some suitable formulations for in vivo studies with this compound?
Due to its low aqueous solubility, direct injection of this compound in a simple saline solution is not recommended. Common formulation strategies for poorly soluble compounds for in vivo use include:
-
Co-solvent Systems: A mixture of DMSO, PEG300, and Tween 80 in saline can be used for injections (e.g., IP, IV, IM, SC). A typical ratio could be 10:40:5:45 (DMSO:PEG300:Tween 80:Saline).
-
Suspensions: The compound can be suspended in a vehicle like 0.5% Carboxymethyl cellulose (B213188) (CMC) in saline for oral administration.
-
Solutions with Solubilizers: For oral formulations, dissolving the compound in PEG400 or a solution of Tween 80 and Carboxymethyl cellulose can be effective.[6]
Q5: How should I store stock solutions of this compound?
Once prepared, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[7] This will help to avoid repeated freeze-thaw cycles which can lead to compound degradation.[7] For solutions in DMSO, storage at -80°C is preferable for long-term stability.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Issue 1: this compound powder does not dissolve in the chosen solvent.
| Possible Cause | Solution |
| Insufficient solvent volume | Increase the volume of the solvent gradually until the compound dissolves. |
| Inappropriate solvent | Switch to a more suitable organic solvent such as DMSO or ethanol. |
| Low temperature | Gently warm the solution to 37°C. |
| Inefficient mixing | Use a vortex mixer or sonicate the solution for a brief period. |
Issue 2: Precipitate forms when diluting the stock solution in an aqueous buffer.
| Possible Cause | Solution |
| High final concentration | Reduce the final concentration of this compound in the aqueous buffer. |
| Rapid change in solvent polarity | Add the stock solution dropwise to the vortexing aqueous buffer. |
| Insufficient co-solvent | Prepare the aqueous buffer with a small percentage of a co-solvent (e.g., 1-5% ethanol or PEG 400). |
| pH of the buffer | Adjust the pH of the aqueous buffer away from the pKa of the compound. |
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 8 mg/mL | 25.61 mM | Sonication is recommended to aid dissolution.[8] |
| Ethanol | 4.5 mg/mL | 14.41 mM | Sonication is recommended to aid dissolution.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 312.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.12 mg of this compound powder and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Co-solvent Screening for Aqueous Solubility Enhancement
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., Ethanol, PEG 400)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol or PEG 400).
-
To 990 µL of each co-solvent buffer, add 10 µL of your 10 mM stock solution to achieve a final concentration of 100 µM.
-
Vortex immediately and visually inspect for any precipitation.
-
Incubate the solutions at the intended experimental temperature for 1 hour and check for precipitation again.
-
Determine the lowest concentration of co-solvent that maintains the solubility of this compound at the desired concentration.
Visualizations
Caption: A1AR Signaling Pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Adenosine receptor antagonist 5 | Adenosine Receptor | | Invivochem [invivochem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Adenosine receptor A1 antagonist 5 | cAMP | TargetMol [targetmol.com]
Technical Support Center: Optimizing "A1AR antagonist 5" Concentration
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the experimental concentration of "A1AR antagonist 5." It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action? A1: "this compound," also referred to as compound 20, is a potent and selective antagonist for the Adenosine (B11128) A1 receptor (A1AR).[1] The A1AR is a G protein-coupled receptor that primarily couples to Gi/o proteins.[2][3] When activated by its endogenous ligand, adenosine, the A1AR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] "this compound" works by binding to the A1AR and blocking adenosine from binding, thereby preventing this downstream signaling cascade.[5]
Q2: What is a good starting concentration for my initial experiments with "this compound"? A2: A good starting point for determining the experimental concentration is the antagonist's inhibition constant (Ki). "this compound" has a reported pKi of 6.11.[1] This translates to a Ki of approximately 776 nM. For initial functional assays, it is recommended to perform a dose-response curve spanning a wide range around this value, for example, from 1 nM to 10 µM, to empirically determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.
Q3: How should I prepare and store stock solutions of "this compound"? A3: Like many small organic molecules, "this compound" is typically dissolved in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. For experiments, this stock solution should be serially diluted in your assay buffer to the final desired concentrations. To maintain compound integrity, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the essential control experiments to include when using "this compound"? A4: To ensure the validity of your results, several controls are critical:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the antagonist. This controls for any effects of the solvent itself.
-
Agonist-Only Control: Treat cells with only the A1AR agonist (e.g., Adenosine or NECA) to establish the maximum stimulated response.
-
Basal Control: Treat cells with assay buffer alone to determine the baseline level of activity without any stimulation.
-
Positive Control Antagonist: If possible, use a well-characterized A1AR antagonist, such as DPCPX, in parallel to validate the assay system.[6]
Quantitative Data Summary
The following tables provide key quantitative data for "this compound" and other common A1AR antagonists for comparative purposes.
Table 1: Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| pIC50 | 5.83 | [1] |
| pKi | 6.11 | [1] |
| Ki (nM) | ~776 | Calculated |
Table 2: Comparative Data for Common A1AR Antagonists
| Compound | Ki (nM) at human A1AR | Selectivity Profile | Reference |
|---|---|---|---|
| DPCPX | 0.5 - 2 | Highly selective for A1AR over other adenosine receptors. | [6][7] |
| KW-3902 (Rolofylline) | < 10 | >200-fold selective over A2AAR. | [8] |
| BG9928 | < 10 | High affinity for A1AR. | [8] |
| SLV320 | < 10 | High affinity for A1AR. |[8] |
Troubleshooting Guide
This section addresses common problems encountered during experiments in a question-and-answer format.
Q5: I am not observing any inhibitory effect from "this compound." What could be the cause? A5: A lack of effect can stem from several issues. A systematic approach to troubleshooting is recommended.
Q6: My results show high variability between replicates and experiments. How can I improve consistency? A6: High variability often points to technical or biological factors.[9]
-
Cell Health: Ensure you are using cells from a consistent and low passage number. Cells at high passage can have altered receptor expression or signaling.[9]
-
Assay Conditions: Standardize all incubation times, temperatures, and reagent concentrations.
-
Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing of all solutions. For 96- or 384-well plates, be mindful of potential "edge effects."
-
Assay Drift: Always include positive and negative controls on every plate to monitor the assay's performance over time and between experiments.[9]
Q7: The antagonist shows low potency in my cell-based assay compared to its binding affinity (Ki). Why might this be? A7: A discrepancy between binding affinity (Ki) and functional potency (IC50) is common and can be due to:
-
Cell Permeability: The antagonist may have poor membrane permeability, resulting in a lower effective concentration at the intracellular receptor.[10]
-
Compound Stability: The compound may be unstable in the cell culture medium or be subject to rapid metabolism by the cells.[10]
-
Assay Conditions: The functional assay may be less sensitive than the binding assay. For competitive antagonism, the IC50 value is dependent on the concentration of the agonist used. Ensure you are using an appropriate agonist concentration (typically the EC50 or EC80).
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This functional assay measures the ability of "this compound" to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing human A1AR (e.g., CHO-hA1AR or HEK-hA1AR).
-
A1AR agonist (e.g., NECA or Adenosine).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Methodology:
-
Cell Plating: Seed cells in a 96- or 384-well plate at a pre-optimized density and culture overnight.
-
Antagonist Pre-incubation: Wash cells with assay buffer. Add serial dilutions of "this compound" (e.g., 1 nM to 10 µM) to the wells. Include "vehicle-only" and "agonist-only" control wells. Incubate for 15-30 minutes at 37°C.[11]
-
Agonist Stimulation: Add a fixed concentration of A1AR agonist (typically the EC80 concentration) mixed with forskolin (e.g., 1-10 µM) and a PDE inhibitor (e.g., 100-500 µM IBMX) to all wells except the basal control.[12]
-
Incubation: Incubate the plate for 15-60 minutes at 37°C (incubation time should be optimized).[9]
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of "this compound." Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the antagonist by measuring its ability to compete with a known radiolabeled A1AR ligand.
Materials:
-
Membrane preparation from cells or tissue expressing A1AR.
-
Radiolabeled A1AR antagonist (e.g., [³H]DPCPX).[13]
-
Non-labeled "cold" ligand for determining non-specific binding (e.g., a high concentration of DPCPX).
-
Glass fiber filter mats and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and increasing concentrations of unlabeled "this compound."[9][14]
-
Control Wells:
-
Total Binding: Contains only buffer and radioligand.
-
Non-specific Binding: Contains buffer, radioligand, and a saturating concentration of a non-labeled A1AR ligand.[14]
-
-
Incubation: Add the membrane preparation to each well to start the reaction. Incubate for 60-120 minutes at room temperature to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]
-
Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percent specific binding against the log concentration of "this compound" to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: Intracellular Calcium Mobilization Assay
This assay can be used if A1AR signaling in your cell system is coupled to the modulation of calcium channels. The antagonist would block the agonist's effect on intracellular calcium.
Materials:
-
Cells expressing functional A1AR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2).
-
A1AR agonist.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load cells with a calcium-sensitive dye according to the manufacturer's protocol (e.g., 60 minutes at 37°C).
-
Assay: Place the plate in the fluorescence reader.
-
Baseline Reading: Measure baseline fluorescence for 15-30 seconds.
-
Antagonist Addition: Inject serial dilutions of "this compound" and incubate for a pre-determined time (e.g., 5-15 minutes).
-
Agonist Stimulation: Inject a fixed concentration of the A1AR agonist (at its EC80) and immediately record the change in fluorescence over time (typically 1-3 minutes).
-
Data Analysis: Quantify the agonist-induced calcium response (e.g., peak fluorescence or area under the curve) at each concentration of the antagonist. Plot the response against the log antagonist concentration to determine the IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 6. Effect of Adenosine Receptor Antagonists on Adenosine-Pretreated PC12 Cells Exposed to Paraquat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 8. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability of A1AR Antagonist 5 in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of A1AR antagonists, with a focus on a representative compound designated "A1AR Antagonist 5," in cell culture media. Ensuring the stability of your compound is critical for obtaining accurate, reproducible, and meaningful experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the stability of this compound in my cell culture media?
A: The stability of a test compound in your experimental setup is fundamental for the correct interpretation of its biological effects.[1] If this compound degrades during an experiment, its effective concentration will decrease, which can lead to an underestimation of its potency and efficacy.[1] Stability studies are essential for establishing a reliable concentration-response relationship.[1]
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A: Several factors can influence the stability of a small molecule like this compound in cell culture media:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[1][2]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]
-
Media Components: Components within the culture medium, such as amino acids, vitamins, and metal ions, can interact with and degrade the test compound.[1][3]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[1] Furthermore, the cells themselves can metabolize the compound.[1][2]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1][2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
-
Adsorption: The compound might adsorb to the surface of plasticware like cell culture plates, which reduces its effective concentration.[2]
Q3: I'm observing a precipitate after adding this compound to my media. What can I do?
A: Precipitation is a common issue, especially with hydrophobic compounds, indicating that the compound's solubility limit has been exceeded.[2] Here are some troubleshooting steps:
-
Check the Final Concentration: You may be using a concentration that is too high for the aqueous media. Try using a lower final concentration.[4]
-
Optimize Dilution: Instead of adding a concentrated DMSO stock directly to a large volume of media, try a serial dilution in pre-warmed media.[4] Adding the compound dropwise while gently vortexing can also improve solubility.[4]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.[4]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low, typically less than 0.5%, to avoid both cell toxicity and precipitation.[2]
Troubleshooting Guides
This guide provides a systematic approach to troubleshooting common issues related to compound stability in cell culture experiments.[1]
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time | Chemical degradation in media | Perform a stability study by incubating the compound in cell-free media over a time course and analyze by HPLC or LC-MS/MS.[1][2] |
| Cellular metabolism | Incubate the compound with cells and analyze both the media and cell lysate for the parent compound and potential metabolites.[1][2] | |
| Non-specific binding | Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to plasticware.[1] | |
| Precipitate formation in media | Exceeding solubility limit | Reduce the final concentration of the compound.[2] |
| Poor dilution technique | Perform serial dilutions in pre-warmed media. Add the compound stock solution slowly while mixing.[4] | |
| Use of cold media | Always use media pre-warmed to the experimental temperature (e.g., 37°C).[4] | |
| High variability between replicates | Inconsistent sample handling | Ensure uniform mixing of media and precise timing for sample collection. Use calibrated pipettes.[1] |
| Incomplete solubilization | Visually inspect stock solutions for precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of a compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][5]
1. Materials:
-
This compound (Compound X)
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.[1]
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples.[1]
-
Time Course Incubation: Aliquot the spiked media into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate at 37°C. The T=0 sample should be processed immediately.
-
Sample Quenching and Processing: At each time point, stop any potential degradation by adding a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[1] Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.[1]
-
Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.[1]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[1]
Data Presentation
Summarize quantitative data from stability studies in a clear, structured table.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Peak Area (Arbitrary Units) | Standard Deviation | % Remaining |
| 0 | 1,000,000 | 50,000 | 100 |
| 2 | 985,000 | 45,000 | 98.5 |
| 4 | 962,000 | 48,000 | 96.2 |
| 8 | 925,000 | 52,000 | 92.5 |
| 24 | 810,000 | 40,000 | 81.0 |
| 48 | 658,000 | 35,000 | 65.8 |
| Data is for illustrative purposes and based on typical degradation kinetics.[1] |
Visualizations
Signaling Pathway
Caption: A1AR signaling pathway inhibition.
Experimental Workflow
Caption: Workflow for assessing compound stability.
Troubleshooting Logic
Caption: Troubleshooting logic for stability issues.
References
"A1AR antagonist 5" unexpected results in vivo
Welcome to the technical support center for A1AR Antagonist 5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected in vivo results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as a selective antagonist of the Adenosine (B11128) A1 receptor (A1AR). By blocking this receptor, it prevents the inhibitory effects of adenosine.[1] This action is intended to modulate physiological processes in the cardiovascular and central nervous systems.[1] In preclinical models, this antagonism is expected to enhance cardiac contractility and increase the release of certain neurotransmitters.[1]
Q2: What are the known potential side effects or off-target activities of A1AR antagonists?
Due to the widespread expression of adenosine receptors, blocking the A1AR can lead to unintended physiological consequences.[1][2] Common side effects observed with A1AR antagonists include increased heart rate, anxiety, and gastrointestinal disturbances.[1] The complexity of adenosine signaling can sometimes lead to debilitating side effects, which has been a factor in the failure of some clinical trials for this class of drugs.[2]
Q3: Have other A1AR antagonists faced challenges in clinical development?
Yes, the development of A1AR antagonists has been challenging. For instance, while some studies showed that these antagonists could improve renal function and increase diuresis in chronic heart failure, these findings were not consistently replicated in large Phase III trials for acute heart failure.[3] The development of Trabodenoson, an A1AR partial agonist for glaucoma, was terminated after a Phase 3 trial due to failure to meet its primary endpoint.[4] Similarly, the non-nucleoside A1AR agonist Capadenoson was withdrawn from clinical trials for angina.[4]
Troubleshooting Guide for Unexpected In Vivo Results
Issue 1: Lack of Efficacy at Predicted Therapeutic Dose
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Pharmacokinetics (PK) | Conduct a full PK/PD analysis, including plasma protein binding.[5] | The compound may not be reaching the target tissue in sufficient concentrations or for a sufficient duration to exert its effect.[5] |
| Species-Specific Differences | Re-evaluate in vitro binding affinities in human vs. rodent A1ARs. | The antagonist's selectivity and affinity can differ between species, leading to a lack of translation from animal models to humans.[6] |
| Incorrect Dosing Regimen | Perform a dose-response study with a wider range of concentrations. | The therapeutic window may be narrower than initially predicted, or higher doses may be required for efficacy.[7] |
Issue 2: Unexpected Cardiovascular Side Effects (e.g., Tachycardia, Arrhythmias)
| Potential Cause | Troubleshooting Step | Rationale |
| Loss of Receptor Selectivity at Higher Doses | Profile the antagonist against other adenosine receptor subtypes (A2A, A2B, A3) at the effective in vivo concentration.[6] | At higher doses, the antagonist may lose its specificity for A1AR and interact with other receptors, leading to off-target effects.[7] |
| Inverse Agonist Activity | Perform in vitro assays to determine if the antagonist exhibits inverse agonist properties. | Some A1AR antagonists can act as inverse agonists, which may have different pharmacological consequences than neutral antagonists.[6] |
| Interaction with other signaling pathways | Investigate downstream signaling pathways beyond the canonical A1AR pathway. | The antagonist may be modulating other signaling cascades that influence cardiovascular function. |
Issue 3: Discrepancy Between In Vitro and In Vivo Results
| Potential Cause | Troubleshooting Step | Rationale |
| Low Bioavailability | Assess the compound's solubility and stability under physiological conditions. | Poor water solubility is a known issue for many A1AR antagonists and can limit their in vivo efficacy.[6] |
| Rapid Metabolism | Analyze plasma and tissue samples for the presence of metabolites. | The compound may be rapidly metabolized in vivo, leading to a shorter half-life and reduced exposure. |
| Experimental Design Flaws | Review the experimental protocol for potential confounding factors such as animal strain, age, and diet. | Various factors in the in vivo setting can influence the outcome of the experiment and may not be accounted for in in vitro models.[8] |
Quantitative Data Summary
The following table summarizes the binding affinities of several known A1AR antagonists that have been in clinical development. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound | Human A1AR Kᵢ (nM) | Selectivity over A2AAR | Clinical Development Status | Reference |
| KW-3902 (Rolofylline) | < 10 | > 200-fold | Terminated | [9] |
| BG9928 | < 10 | > 200-fold | In development | [9] |
| SLV320 | < 10 | > 200-fold | In development | [9] |
| ASP5854 (Dual A1/A2A) | 9.03 | N/A | Preclinical | [10] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Rodent Model of Heart Failure
-
Animal Model: Male Sprague-Dawley rats with surgically induced myocardial infarction to model heart failure.
-
Dosing: this compound administered via oral gavage at three dose levels (e.g., 1, 5, and 10 mg/kg) once daily for 28 days. A vehicle control group and a positive control group (e.g., an ACE inhibitor) should be included.
-
Efficacy Endpoints:
-
Echocardiography to measure left ventricular ejection fraction and fractional shortening at baseline and at the end of the treatment period.
-
Measurement of urinary output and sodium excretion over a 24-hour period at weekly intervals.
-
Terminal blood collection for biomarker analysis (e.g., NT-proBNP).
-
-
Pharmacokinetic Sampling: Satellite groups of animals for blood sampling at various time points after the first and last dose to determine key PK parameters.
Protocol 2: Cardiovascular Safety Pharmacology Study
-
Animal Model: Conscious, telemetered Beagle dogs.
-
Dosing: Single intravenous administration of this compound at three dose levels (e.g., 0.5, 2, and 5 mg/kg). A vehicle control group should be included.
-
Safety Endpoints:
-
Continuous monitoring of electrocardiogram (ECG) for changes in heart rate, PR interval, QRS duration, and QT interval.
-
Continuous monitoring of blood pressure and respiratory rate.
-
-
Data Analysis: Comparison of pre-dose and post-dose cardiovascular parameters.
Visualizations
References
- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 2. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 5. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A1 adenosine receptors and their ligands: overview and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A1 antagonists and the cardiorenal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
How to improve "A1AR antagonist 5" bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the development of "A1AR antagonist 5," with a focus on improving its oral bioavailability.
FAQ 1: My this compound shows low oral bioavailability. How do I identify the root cause?
Answer:
Low oral bioavailability is a common challenge in drug development and typically stems from one or more of three main factors: poor solubility, low permeability, or high first-pass metabolism. A systematic approach is crucial to identify the rate-limiting step. The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drug substances based on their aqueous solubility and intestinal permeability.[1]
Initial Assessment Workflow
The following decision tree can guide your investigation. Start by assessing the compound's fundamental physicochemical properties, primarily its solubility.
Caption: Troubleshooting workflow for low bioavailability.
Summary of Biopharmaceutics Classification System (BCS)
This table helps classify your compound and anticipate major challenges. A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[1] It is considered highly permeable when the extent of absorption in humans is determined to be ≥90% of an administered dose.
| BCS Class | Solubility | Permeability | Primary Bioavailability Challenge |
| Class I | High | High | Generally no major issues. |
| Class II | Low | High | Dissolution rate-limited absorption. |
| Class III | High | Low | Permeability is the rate-limiting step. |
| Class IV | Low | Low | Significant challenges with both solubility and permeability. |
FAQ 2: How can I improve the aqueous solubility of this compound?
Answer:
For compounds with low aqueous solubility (likely BCS Class II or IV), enhancing the dissolution rate is a primary goal.[2] Several formulation strategies can be employed, ranging from simple physical modifications to complex delivery systems.[3][4][5]
Comparison of Common Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Micronization/ Nanonization | Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[3][6][7] | Well-established technology; applicable to many compounds. | May not be sufficient for very poorly soluble drugs; risk of particle agglomeration.[6] |
| Amorphous Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous (non-crystalline) state, which has higher energy and solubility.[2][3] | Can significantly increase apparent solubility and dissolution. | Physically unstable, may recrystallize over time; requires specialized manufacturing (e.g., spray drying, hot melt extrusion).[3] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid/surfactant mixture, which forms a fine emulsion in the GI tract, bypassing the need for solid-state dissolution.[3][5][7] | Enhances solubility and can utilize lipid absorption pathways, potentially avoiding first-pass metabolism.[8] | Can be complex to formulate and manufacture; potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin, whose hydrophilic exterior improves water solubility.[3][4][7] | Forms a true solution; can improve stability. | Limited by the stoichiometry of the complex; can be a costly excipient.[4] |
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a high-throughput method to determine the kinetic solubility of a compound, which is the concentration of a compound in solution when it begins to precipitate from an initial stock solution (e.g., in DMSO).
Materials:
-
This compound (as 10 mM stock in 100% DMSO)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate shaker
-
Spectrophotometric plate reader
Methodology:
-
Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution of this compound directly into the PBS in each well. This creates a final concentration of 100 µM with 1% DMSO. Prepare a blank well with 198 µL of PBS and 2 µL of DMSO.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for equilibration.
-
Measurement: After incubation, measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the compound) using a spectrophotometric plate reader. The presence of precipitate will cause light scattering.
-
Filtration (Optional but Recommended): For a more accurate measurement of the soluble fraction, use a 96-well filter plate to separate the precipitated solid from the saturated solution. Collect the filtrate in a new UV-transparent plate.
-
Quantification: Read the absorbance of the filtered solution.
-
Calculation: Determine the concentration of the compound in the filtered solution by comparing its absorbance to a standard curve of the compound prepared in a solvent system where it is fully soluble (e.g., 50:50 Acetonitrile:Water).
FAQ 3: How do I determine if poor permeability is limiting bioavailability?
Answer:
Poor permeability across the intestinal epithelium can be a major barrier to absorption, especially for BCS Class III and IV compounds.[9] This can be due to the compound's intrinsic physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the lumen.[10][11][12]
In Vitro Permeability Assessment
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput assay that measures passive diffusion across an artificial lipid membrane. It is fast and cost-effective but does not account for active transport or efflux.[13][14]
-
Caco-2 Cell Monolayer Assay: This is the gold standard in vitro model. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to intestinal enterocytes, including the expression of efflux transporters like P-gp.[13] This assay can measure both passive permeability and active transport.
Caption: Workflow for a Caco-2 bidirectional permeability assay.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This assay determines the apparent permeability coefficient (Papp) in both the absorptive (apical to basolateral, A→B) and secretive (basolateral to apical, B→A) directions. An efflux ratio greater than 2 suggests the involvement of active efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES, pH 7.4)
-
This compound, Lucifer Yellow (monolayer integrity marker), Propranolol (high permeability control), Digoxin (P-gp substrate control)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 250 Ω·cm².
-
Add Lucifer Yellow to the apical side and measure its transport to the basolateral side after incubation. Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (A→B Direction):
-
Remove the medium and add pre-warmed transport buffer to both apical (AP) and basolateral (BL) chambers.
-
Remove the buffer from the AP chamber and replace it with a dosing solution containing this compound and control compounds.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the BL chamber, replacing the volume with fresh transport buffer.
-
-
Permeability Assay (B→A Direction):
-
Perform the same procedure as step 3, but add the dosing solution to the BL chamber and sample from the AP chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux rate (mass/time)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
FAQ 4: Could first-pass metabolism be the issue, and how do I investigate it?
Answer:
Yes, extensive first-pass metabolism in the gut wall and/or liver can significantly reduce the amount of active drug that reaches systemic circulation.[9] This process is primarily mediated by cytochrome P450 (CYP) enzymes.[15] In vitro models can provide a reliable prediction of a compound's metabolic clearance.[16][17]
Caption: Diagram of first-pass metabolism.
In Vitro Metabolic Stability Models
-
Liver Microsomes: These are subcellular fractions containing high concentrations of CYP enzymes. They are cost-effective for screening metabolic clearance but lack intact cellular structures and cofactors for some metabolic pathways.
-
Hepatocytes: These are intact liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of metabolism.[17]
Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes, allowing for the calculation of intrinsic clearance (CLint).
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
This compound (1 mM stock in ACN or DMSO)
-
NADPH regenerating system (cofactor solution)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Acetonitrile (ACN) with an internal standard for reaction quenching
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm this mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound to the reaction mixture (final concentration typically 1 µM). Immediately after, add the pre-warmed NADPH solution to start the metabolic reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube or well containing ice-cold ACN with an internal standard. This stops the reaction and precipitates the proteins.
-
Control Reactions:
-
No NADPH control: Run a parallel incubation without the NADPH cofactor to check for non-enzymatic degradation.
-
T=0 control: Add the quenching solution before adding the compound to get a true zero-minute time point.
-
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the percentage of the parent compound (this compound) remaining at each time point relative to the T=0 sample.
-
Data Analysis:
-
Plot the natural log of the percent parent compound remaining versus time.
-
The slope of the linear portion of this plot (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (k / [microsomal protein concentration in mg/mL]) * 1000
-
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. upm-inc.com [upm-inc.com]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 12. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 14. ijcrt.org [ijcrt.org]
- 15. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug metabolism and drug interactions: application and clinical value of in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
"A1AR antagonist 5" non-specific binding problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A1AR antagonist 5. The information is designed to address common issues, particularly those related to non-specific binding, that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during experiments with this compound, offering potential causes and actionable solutions.
Q1: What are the known binding affinities of this compound?
A1: this compound, also referred to as compound 20, is a potent and selective antagonist for the Adenosine (B11128) A1 receptor (A1AR).[1][2][3][4][5] Available data indicates a pIC50 of 5.83 and a pKi of 6.11 for the human A1AR.[2][3] Its affinity for the human A2AAR is significantly lower, with a reported pKi of less than 4, suggesting good selectivity.[6][7][8]
Q2: I am observing high non-specific binding in my radioligand competition assay. What are the likely causes and how can I reduce it?
A2: High non-specific binding (NSB) is a common issue in radioligand binding assays and can obscure the specific binding signal, leading to inaccurate affinity (Ki) determination. Ideally, non-specific binding should be less than 50% of the total binding.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Suboptimal Radioligand Concentration | Use a radioligand concentration at or below its dissociation constant (Kd). Higher concentrations lead to increased NSB. | Reduced background signal and a better window for specific binding. |
| Excessive Membrane Protein | Titrate the amount of membrane protein used in the assay. A typical starting range is 20-100 µg per well, but this should be optimized for your specific preparation. | Lowered NSB by reducing the number of non-specific sites available for the radioligand to bind. |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 4) and the volume of ice-cold wash buffer. Ensure rapid filtration and washing to minimize dissociation of the specifically bound radioligand. | More effective removal of unbound radioligand, leading to a lower background signal. |
| "Sticky" Nature of the Compound | The physicochemical properties of this compound (C17H15ClN4O) may contribute to non-specific binding. Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or 0.1% BSA) in the assay buffer can help mitigate this. | Reduced binding of the antagonist to plasticware and other surfaces, thereby decreasing NSB. |
| Filter Binding | Pre-soak the glass fiber filters (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) before use. | Reduced binding of the radioligand to the filter material itself. |
Q3: My functional assay results (e.g., cAMP inhibition) are inconsistent or show a low signal-to-noise ratio. What should I check?
A3: Inconsistent functional assay results can stem from several factors related to cell health, assay conditions, and the reagents used.
Troubleshooting Steps for Functional Assays:
| Parameter | Recommendation |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range to avoid phenotypic drift and altered receptor expression. |
| Agonist Concentration | Use an agonist concentration that gives a robust and reproducible response (typically EC80) to allow for a clear window of inhibition by the antagonist. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX (100-500 µM), in your assay buffer to prevent the degradation of cAMP and enhance the assay window. |
| Assay Controls | Always include appropriate controls: basal (no agonist), stimulated (agonist only), and a reference antagonist to monitor assay performance and consistency between experiments. |
| Compound Cytotoxicity | Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity of this compound at the concentrations tested. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Receptor | Species |
| pIC50 | 5.83 | A1AR | Human |
| pKi | 6.11 | A1AR | Human |
| pKi | < 4 | A2AAR | Human |
| Molecular Formula | C17H15ClN4O | N/A | N/A |
| Molecular Weight | 326.78 | N/A | N/A |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for A1AR
Objective: To determine the binding affinity (Ki) of this compound for the human A1 adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A1AR
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radioligand: [3H]DPCPX (a selective A1AR antagonist)
-
Unlabeled this compound
-
Non-specific binding control: 10 µM DPCPX (unlabeled)
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% PEI
-
Scintillation fluid and vials
-
Cell harvester and liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293-hA1AR cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]DPCPX (at a final concentration equal to its Kd, e.g., 1-2 nM), and 100 µL of membrane preparation (20-50 µg protein).
-
Non-Specific Binding: Add 50 µL of 10 µM unlabeled DPCPX, 50 µL of [3H]DPCPX, and 100 µL of membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [3H]DPCPX, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with 3 mL of ice-cold assay buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for A1AR Antagonism
Objective: To measure the functional potency (IC50) of this compound in inhibiting the agonist-induced suppression of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human A1AR
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 500 µM IBMX)
-
A1AR agonist (e.g., Adenosine or NECA)
-
This compound
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA)
Methodology:
-
Cell Preparation:
-
Seed the cells in a 96- or 384-well plate at a predetermined density and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with stimulation buffer.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of the A1AR agonist (e.g., EC80 of Adenosine) to all wells except the basal control.
-
Immediately add a fixed concentration of forskolin to all wells (except basal) to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated (0% inhibition) and agonist-inhibited (100% inhibition) controls.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A1AR Signaling Pathway and Mechanism of Antagonism.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Troubleshooting Logic for High Non-Specific Binding.
References
- 1. This compound 1030509-01-3 | MCE [medchemexpress.cn]
- 2. adenosine A1 receptor; | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A1AR — TargetMol Chemicals [targetmol.com]
- 5. Antagonists | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Adenosine 5'-monophosphate monohydrate | Adenosine A1 Receptor Agonist | AmBeed.com [ambeed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: A1AR Antagonist 5 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of "A1AR antagonist 5."
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of an A1AR antagonist on cancer cells?
A1: Adenosine (B11128) A1 receptor (A1AR) antagonists have been shown to induce cytotoxic effects in various cancer cell lines.[1][2][3] The primary mechanism of this cytotoxicity is often the induction of apoptosis (programmed cell death).[1][2][3] By blocking the A1 receptor, these antagonists can interfere with signaling pathways that promote cell survival and proliferation in cancer cells. For instance, studies have shown that A1AR antagonists can lead to the upregulation of pro-apoptotic proteins like p53 and caspases.[1][2]
Q2: Which cytotoxicity assays are most appropriate for assessing the effects of this compound?
A2: A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. Commonly used and appropriate assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5][6][7] A decrease in metabolic activity suggests a reduction in viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[8][9][10][11] An increase in extracellular LDH is indicative of compromised cell membrane integrity and cytotoxicity.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.[12][13][14][15][16] Specifically, measuring the activity of executioner caspases like caspase-3/7 can confirm if the observed cytotoxicity is due to apoptosis.[3]
Q3: My MTT assay results show high variability between wells. What could be the cause?
A3: High variability in MTT assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to distribute cells evenly across the wells.[17]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and assay results.[18][19] It is advisable to fill the outer wells with sterile PBS or medium and use the inner wells for the experiment.
-
Incomplete Dissolution of Formazan (B1609692) Crystals: After adding the solubilization solution, ensure the formazan crystals are completely dissolved by gentle shaking or pipetting up and down before reading the absorbance.
-
Presence of Bubbles: Bubbles in the wells can interfere with the absorbance reading.[17] Be careful during pipetting to avoid introducing bubbles.
Troubleshooting Guides
Problem 1: No significant cytotoxicity observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal cytotoxic concentration of this compound. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a cytotoxic effect.[20] |
| Cell Line Resistance | The chosen cell line may not express A1AR or may have intrinsic resistance mechanisms. Verify A1AR expression in your cell line using techniques like qRT-PCR or Western blotting. Consider testing on a different, more sensitive cell line as a positive control.[18] |
| Compound Instability or Degradation | Ensure proper storage of this compound as recommended. Prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[18] |
Problem 2: High background signal in the LDH assay.
| Possible Cause | Troubleshooting Steps |
| High Spontaneous LDH Release | This may be due to suboptimal cell culture conditions leading to cell stress and death. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Handle cells gently during plating and treatment.[17] |
| Serum Interference | Components in the serum can contribute to background LDH levels. Using a serum-free medium during the assay incubation period can help mitigate this issue.[20] |
| Microbial Contamination | Bacterial or fungal contamination can cause cell lysis and release of LDH. Regularly check cell cultures for any signs of contamination.[20] |
| Phenol (B47542) Red Interference | Phenol red in the culture medium can interfere with absorbance readings in some colorimetric LDH assays. Consider using a phenol red-free medium for the assay.[20] |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[4][5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[6]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
LDH Assay Protocol
This protocol is based on common LDH assay kits.[10][11]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
Caspase-3/7 Activity Assay Protocol
This protocol is a general guideline for fluorometric or colorimetric caspase-3/7 assays.[12][13][14][15][16]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit. Incubate on ice for 10-15 minutes.
-
Caspase Reaction: Add the caspase-3/7 substrate to the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the fluorescence (for fluorometric assays) or absorbance (for colorimetric assays) using a microplate reader at the appropriate wavelength.
-
Data Analysis: Compare the signal from treated cells to that of untreated control cells to determine the fold-increase in caspase-3/7 activity.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 5.2 | 5 ± 1.1 | 1.0 ± 0.1 |
| 1 | 92 ± 4.8 | 8 ± 1.5 | 1.2 ± 0.2 |
| 10 | 65 ± 6.1 | 32 ± 3.4 | 3.5 ± 0.4 |
| 50 | 38 ± 3.9 | 65 ± 4.2 | 7.8 ± 0.6 |
| 100 | 15 ± 2.5 | 88 ± 5.0 | 12.3 ± 1.1 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway for A1AR antagonist-induced cytotoxicity.
References
- 1. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedicinej.com [biomedicinej.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. scribd.com [scribd.com]
- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cellbiologics.com [cellbiologics.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. caspase3 assay [assay-protocol.com]
- 14. mpbio.com [mpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. promega.com [promega.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: A1 Adenosine Receptor (A1AR) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with A1AR antagonist dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway for the A1 Adenosine (B11128) Receptor (A1AR)?
The A1 Adenosine Receptor (A1AR) is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1][2] Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] The A1AR can also couple to Go, activating the Phospholipase C (PLC) pathway, which results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This can lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[2][5]
Q2: Why is my A1AR antagonist dose-response curve flat or showing a very weak signal?
A flat or weak dose-response curve suggests the assay is not properly detecting the antagonist's effect. Common causes include:
-
Inactive Antagonist: Verify the compound's purity, integrity, and solubility. Prepare fresh dilutions from a new stock.[6]
-
Incorrect Assay Conditions: Optimize parameters like incubation time and buffer composition. Ensure the agonist concentration used is appropriate (typically around the EC80) to provide a sufficient window for inhibition.
-
Low Receptor Expression: Confirm A1AR expression in your cell line using methods like qPCR or Western blotting.[6] Negative results could stem from non-optimal recombinant expression in cell lines.[7]
-
Detection Reagent Issues: Check the expiration dates and storage conditions of all reagents. Prepare fresh reagents and validate them with positive and negative controls.[6]
Q3: What causes high background noise in my functional assay?
High background can mask the specific signal and reduce the assay window. Potential causes are:
-
High Cell Density: Too many cells per well can lead to elevated basal signals. Perform a cell titration experiment to find the optimal cell number.[8][9]
-
Constitutive Receptor Activity: Some receptor systems exhibit basal activity even without an agonist. This can be mitigated by reducing receptor expression levels in transient transfection systems.[8]
-
Reagent or Cell Contamination: Use fresh, sterile reagents and maintain aseptic cell culture techniques to avoid contamination.[8]
Q4: My curve shows inconsistent results and high variability between wells. What should I check?
High variability can obscure real effects and make data interpretation difficult. Key factors to investigate include:
-
Inconsistent Cell Seeding: Ensure a uniform, single-cell suspension before plating. Gently rock the plate after seeding to ensure even distribution.[6]
-
Microplate "Edge Effects": Evaporation from the outer wells of a plate can concentrate reagents. Avoid using the outer wells or fill them with a sterile buffer to create a humidity barrier.[6]
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique. For high-throughput applications, consider using automated liquid handlers.[8]
-
Poor Cell Health: Use cells with a low passage number and regularly screen for contamination (e.g., mycoplasma).
Q5: The antagonist shows weaker inhibition (a right-shifted IC50) than expected. Why?
If the antagonist's potency is lower than anticipated, consider the following:
-
High Agonist Concentration: In a competitive antagonist assay, using an excessively high concentration of the agonist will require a higher concentration of the antagonist to achieve inhibition, shifting the IC50 to the right. Use an agonist concentration at or near its EC80.
-
Insufficient Antagonist Pre-incubation: Allow sufficient time for the antagonist to bind to the receptor and reach equilibrium before adding the agonist. This time should be optimized for your specific antagonist and assay conditions.[8][9]
-
Compound Solubility Issues: The antagonist may be precipitating out of solution at higher concentrations. Visually inspect solutions and consider using a different solvent or a solubilizing agent if necessary.[6]
Troubleshooting Guides
Problem: Atypical Curve Shape (Shallow, Biphasic, or Incomplete)
| Potential Cause | Recommended Solution |
| Compound-related Issues | Verify Compound Integrity: Check the purity and stability of the antagonist. Assess Solubility: Ensure the compound is fully dissolved at all tested concentrations. Lower the highest concentration if precipitation is observed. |
| Complex Binding Kinetics | Adjust Incubation Times: Perform a time-course experiment to ensure the assay has reached equilibrium for both the antagonist and agonist.[9] Review Literature: Some A1AR ligands have been reported to interact with multiple receptor states or form receptor dimers, which can result in complex dose-response curves.[10][11] |
| Off-Target Effects | Test for Specificity: Use a different A1AR antagonist as a control to see if a similar curve shape is produced. Run the assay in a parental cell line lacking the A1AR to check for non-receptor-mediated effects. |
| Assay Artifacts | Check Detection Limits: Ensure the highest and lowest concentrations are within the dynamic range of the detection method. Rule out Reagent Interference: Test if the antagonist interferes with the assay's detection system (e.g., fluorescence quenching, luciferase inhibition). |
Problem: Low Signal-to-Background (S/B) Ratio
| Potential Cause | Recommended Solution |
| High Basal Signal | Optimize Cell Density: Reduce the number of cells per well to lower the basal signal.[8] Reduce Receptor Expression: For transiently transfected cells, titrate the amount of receptor DNA used. |
| Low Agonist-Stimulated Signal | Confirm Agonist Potency: Verify the activity of the agonist stock. Optimize Agonist Concentration: Ensure the agonist concentration is sufficient to produce a robust signal (e.g., EC80). |
| Presence of Phosphodiesterases (PDEs) | Add a PDE Inhibitor: For cAMP assays, include a non-specific PDE inhibitor like IBMX to prevent the degradation of cAMP and maximize the signal window.[8][9] |
Experimental Protocols
Protocol 1: Competitive Antagonist cAMP Assay (HTRF)
This protocol outlines a method to determine the potency (IC50) of an A1AR antagonist by measuring its ability to counteract an agonist-induced decrease in cAMP.
-
Cell Seeding: Plate cells expressing A1AR into a 384-well white plate at a pre-optimized density and grow overnight.
-
Compound Preparation:
-
Prepare a serial dilution of the A1AR antagonist 5 in assay buffer.
-
Prepare the A1AR agonist (e.g., N6-Cyclopentyladenosine, CPA) at a concentration equivalent to its EC80.[12]
-
-
Antagonist Incubation:
-
Remove growth media from the cells and add the diluted antagonist.
-
Include "vehicle only" controls for maximum agonist stimulation and "no agonist" controls for basal cAMP levels.
-
Incubate the plate for a pre-optimized time (e.g., 30 minutes) at 37°C to allow the antagonist to bind to the receptor.
-
-
Agonist Stimulation:
-
Add the EC80 concentration of the agonist to all wells except the "no agonist" controls.
-
Incubate for a pre-optimized time (e.g., 15-30 minutes) at 37°C.[9]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and detect cAMP levels using a commercial HTRF-based cAMP detection kit, following the manufacturer's instructions.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.[8]
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the percent inhibition against the log concentration of the antagonist.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay (Ki Determination)
This protocol describes how to determine the binding affinity (Ki) of an unlabeled test antagonist.
-
Materials: Prepare cell membranes from cells overexpressing A1AR, a selective A1AR radioligand (e.g., [3H]DPCPX), and the unlabeled antagonist.
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes, and serial dilutions of the unlabeled antagonist.
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled A1AR ligand to saturate all specific binding sites.
-
-
Incubation: Add the radioligand (at a concentration near its Kd) to all wells. Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.
-
Signal Detection: Allow the filters to dry, then add scintillation cocktail and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Visualizations
Caption: A1AR canonical signaling pathways.
Caption: Workflow for an A1AR antagonist dose-response assay.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 10. Analysis of Agonist-Antagonist Interactions at A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing degradation of "A1AR antagonist 5" in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of A1AR antagonist 5 to prevent its degradation in solution. By following these recommendations, users can ensure the stability and integrity of the compound throughout their experiments, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
A1: While specific degradation pathways for this compound have not been extensively published, as a xanthine (B1682287) derivative, it may be susceptible to common degradation mechanisms for small molecules. These include:
-
Hydrolysis: The chemical breakdown of the molecule due to reaction with water. This can be influenced by the pH of the solution.
-
Oxidation: Degradation due to reaction with oxygen, which can be accelerated by exposure to light, heat, or the presence of metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV wavelengths.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For creating initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. DMSO is a versatile solvent that can typically dissolve the compound well and is relatively inert.
Q3: How should I store the stock solution of this compound?
A3: To ensure maximum stability, stock solutions should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: My this compound solution has changed color. What should I do?
A4: A color change in the solution can be an indicator of degradation, particularly oxidation. If you observe a color change, it is recommended to discard the solution and prepare a fresh one from a solid, properly stored sample of the compound. To prevent this, consider purging the solution with an inert gas like nitrogen or argon before sealing and storing.
Q5: I am observing inconsistent results in my cell-based assays. Could this be due to compound degradation?
A5: Yes, inconsistent results are a common sign of compound instability. If the antagonist is degrading in your cell culture media over the course of the experiment, its effective concentration will decrease, leading to variable results. It is crucial to prepare fresh dilutions of the antagonist from a frozen stock solution immediately before each experiment.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of the compound in aqueous buffer. | The compound has low aqueous solubility. | - Ensure the final concentration of DMSO (or other organic solvent) is as low as possible (typically <0.5%) in the final assay medium.- Consider using a pharmaceutically acceptable co-solvent or surfactant if compatible with your experimental system. Always perform a vehicle control. |
| Loss of antagonist activity over time in experiments. | The compound is degrading in the experimental medium. | - Prepare fresh working solutions for each experiment.- Minimize the incubation time to the shortest duration necessary to observe the desired effect.- Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. |
| Inconsistent results between experimental replicates. | - Inaccurate pipetting.- Compound degradation.- Cell-based variability. | - Calibrate your pipettes regularly.- Prepare a master mix of the antagonist solution for each experiment to ensure consistency across replicates.- Ensure consistent cell seeding density and passage number. |
| High background signal in functional assays. | Presence of endogenous adenosine (B11128) in the cell culture system. | - Thoroughly wash cells with serum-free medium or buffer before adding the antagonist.- Consider pre-treating your cells or medium with adenosine deaminase (ADA) to degrade endogenous adenosine. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into single-use amber vials to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study
This protocol provides a framework to assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-UV or LC-MS system
-
-
Procedure:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a solid sample of the antagonist at 60°C for 24 hours. Dissolve in the initial solvent to the stock concentration.
-
Photodegradation: Expose a solution of the antagonist in a quartz cuvette to a calibrated light source (e.g., Xenon lamp) for a defined period.
-
Sample Analysis:
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or LC-MS method.
-
-
Data Analysis: Quantify the remaining percentage of the parent antagonist and identify any major degradation products.
-
Visualizations
Caption: A1AR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
"A1AR antagonist 5" experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A1 adenosine (B11128) receptor (A1AR) antagonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during A1AR antagonist experiments, providing potential causes and actionable solutions.
Q1: Why am I observing high variability or inconsistent results in my functional assay (e.g., cAMP assay)?
A1: Inconsistent results in functional assays are a common challenge. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression or coupling.
-
Agonist Concentration and Stimulation Time: It is crucial to perform a dose-response curve with a known A1AR agonist to determine the optimal concentration for stimulating the receptor (typically the EC80 is used for antagonist assays). A time-course experiment will identify the peak stimulation time for the functional response.
-
Phosphodiesterase (PDE) Activity: PDEs degrade cyclic AMP (cAMP), which can lead to a reduced signal in cAMP assays. The use of a PDE inhibitor, such as IBMX, is often necessary to achieve a robust and reproducible assay window. However, the concentration of the PDE inhibitor itself should be optimized to avoid off-target effects.[1]
-
Assay Drift: Including positive and negative controls on each plate is essential for quality control and monitoring assay performance over time. A reference antagonist with a known IC50 should be included to detect any assay drift between experiments.
-
Constitutive Receptor Activity: Some cell lines overexpressing the A1AR may exhibit constitutive (agonist-independent) activity. This can affect the baseline of your assay. Characterizing the basal activity of your cell line is important for data interpretation.
Q2: My radioligand binding assay shows high non-specific binding. What can I do to improve it?
A2: High non-specific binding (NSB) can obscure the specific binding signal and lead to inaccurate determination of receptor affinity (Ki) and density (Bmax). Ideally, NSB should be less than 50% of the total binding. Here are some troubleshooting steps:
-
Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd) value.[1]
-
Membrane Protein Concentration: Reduce the amount of membrane protein in the assay. This may need to be titrated for your specific system.[1]
-
Washing Steps: Increase the number and volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is cold.
-
Filter Pre-treatment: Pre-soaking the filter mats in a solution like polyethyleneimine (PEI) can help reduce the binding of the radioligand to the filter itself.
-
Choice of Competitor for NSB: Ensure you are using a saturating concentration of a structurally different, high-affinity ligand to define non-specific binding. For antagonist radioligands, a high concentration of a known agonist or another antagonist can be used.[2]
Q3: I am concerned about the solubility of my A1AR antagonist. How can I address this?
A3: Poor aqueous solubility is a known issue for many A1AR antagonists, particularly those with a xanthine (B1682287) scaffold.[3][4] This can lead to inaccurate concentration measurements and precipitation during experiments.
-
Solvent Selection: While DMSO is a common solvent, it's important to keep the final concentration in your assay low (typically <0.5%) to avoid solvent-induced artifacts.
-
Formulation Strategies: For in vivo studies, various formulations can be tested, such as suspensions in carboxymethyl cellulose (B213188) or solutions containing PEG400 or Tween 80.[5]
-
Compound Analogs: If solubility issues persist and impact data quality, consider synthesizing or obtaining analogs with improved physicochemical properties. The introduction of polar moieties can sometimes enhance water solubility.[4]
Q4: How can I be sure the effects I'm seeing are specific to the A1AR and not due to off-target effects?
A4: Ensuring target specificity is critical for the validation of your results.
-
Selectivity Profiling: Test your antagonist against other adenosine receptor subtypes (A2A, A2B, and A3) to determine its selectivity profile. This is often done through competitive radioligand binding assays or functional assays using cell lines expressing each receptor subtype.
-
Use of Knockout/Knockdown Models: The most rigorous validation involves using cells or animal models where the A1AR has been genetically knocked out or knocked down. The antagonist should have no effect in these models.
-
Orthogonal Assays: Confirm your findings using a different assay that measures a distinct downstream signaling event. For example, if you observe an effect in a cAMP assay, you could try to corroborate it with a β-arrestin recruitment assay.[6]
-
Counter-screening: Depending on the structural class of your antagonist, it may be prudent to screen it against other receptors that are known to have similar ligand binding sites, such as other GPCRs.[7][8]
Quantitative Data Summary
The binding affinities of A1AR antagonists are typically determined by radioligand binding assays and are expressed as the inhibition constant (Ki). The potency of these compounds in functional assays is often reported as the half-maximal inhibitory concentration (IC50). Below is a table summarizing affinity data for some commonly used A1AR antagonists.
| Compound Name | Receptor Subtype | Ki (nM) | Species | Notes |
| DPCPX | Human A1AR | ~1 | Human | Highly selective for A1AR over other adenosine receptor subtypes.[9][10] |
| Rolofylline (KW-3902) | Human A1AR | < 10 | Human | High affinity and >200-fold selectivity over the hA2A subtype.[11] |
| Naxifylline (BG9928) | Human A1AR | < 10 | Human | High affinity and >200-fold selectivity over the hA2A subtype.[11] |
| SLV320 | Human A1AR | < 10 | Human | High affinity and >200-fold selectivity over the hA2A subtype.[11] |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
Experimental Protocols
1. Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general guideline for determining the binding affinity (Ki) of a test compound for the A1AR.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human A1AR.
-
Radioligand (e.g., [³H]DPCPX).
-
Unlabeled test compound (A1AR antagonist 5).
-
Non-specific binding control (e.g., a high concentration of a known A1AR ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid and counter.
-
-
Methodology:
-
Membrane Preparation: Culture and harvest cells expressing the A1AR. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.[1]
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well. Add increasing concentrations of the unlabeled test compound. For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a saturating concentration of a non-labeled A1AR ligand.[12]
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[12]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This protocol provides a general method for assessing the functional antagonism of a test compound at the A1AR.
-
Materials:
-
A cell line expressing the A1AR (e.g., CHO or HEK293 cells).
-
A1AR agonist (e.g., N⁶-Cyclopentyladenosine, CPA).
-
Test compound (this compound).
-
Forskolin (to stimulate adenylate cyclase).
-
PDE inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Methodology:
-
Cell Culture: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the A1AR agonist (typically the EC80) in the presence of a PDE inhibitor. The A1AR is Gi-coupled, so its activation will inhibit adenylate cyclase. To measure this inhibition, adenylate cyclase is often stimulated with forskolin.
-
Lysis and Detection: After the desired incubation time (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.
-
Visualizations
A1AR Signaling Pathway
Caption: A1AR signaling pathway and point of intervention for an antagonist.
Experimental Workflow for A1AR Antagonist Characterization
Caption: General workflow for the characterization of a novel A1AR antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Agonist-Antagonist Interactions at A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Pursuit of Therapeutic Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine receptor antagonist 5 | Adenosine Receptor | | Invivochem [invivochem.com]
- 6. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: A1AR Antagonist Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for Adenosine (B11128) A1 Receptor (A1AR) antagonists to ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps when working with a novel A1AR antagonist?
A1: Initial characterization is paramount. The first steps should involve confirming the identity and purity of the compound using methods like mass spectrometry and NMR. Subsequently, determining its binding affinity (Ki) and functional potency (IC50) at the A1AR is essential. A preliminary screening for selectivity against other adenosine receptor subtypes (A2A, A2B, A3) should also be conducted to understand its specificity profile.
Q2: How can I be sure my A1AR antagonist is engaging the target in a cellular context?
A2: Target engagement can be confirmed using several methods. A straightforward approach is to perform a competition binding assay in cells or tissues endogenously expressing the A1AR. Here, your unlabeled antagonist will compete with a known radiolabeled A1AR antagonist (like [3H]DPCPX) for binding to the receptor. A decrease in the radioligand signal with increasing concentrations of your compound indicates target engagement.[1][2][3] Functional assays, such as measuring the reversal of agonist-induced inhibition of adenylyl cyclase, also provide strong evidence of target engagement.[4]
Q3: My functional assay results are not consistent. What are the common causes of variability?
A3: Variability in functional assays can stem from several factors. Cell line stability is a primary concern; ensure you are using a consistent passage number and that the cells have not been in culture for too long. Reagent quality, particularly of the A1AR agonist used for stimulation, is also critical. Agonists can degrade over time, so fresh preparations are recommended. Finally, subtle variations in incubation times, cell densities, and washing steps can all contribute to a lack of reproducibility. Implementing standardized and well-documented protocols is key to minimizing this variability.
Q4: What are the best practices for ensuring the reproducibility of in vivo studies with A1AR antagonists?
A4: For in vivo experiments, several factors must be tightly controlled. These include the animal strain, age, and sex, as these can all influence drug metabolism and response. The formulation and route of administration of the antagonist must be consistent. It is also crucial to perform pharmacokinetic studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which will inform appropriate dosing and timing for pharmacodynamic studies.
Troubleshooting Guides
Problem: Low Specific Binding in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Degraded Radioligand | Aliquot the radioligand upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Perform a saturation binding experiment to ensure the radioligand is performing as expected.[5] |
| Low Receptor Expression | Use a cell line known to have high A1AR expression or consider transiently or stably overexpressing the receptor. Confirm receptor expression levels via Western blot or qPCR. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. Ensure the buffer composition (pH, ionic strength) is appropriate for A1AR binding. |
| High Non-Specific Binding | Reduce non-specific binding by pre-coating filter plates with a blocking agent like polyethyleneimine (PEI).[5] Include a known A1AR ligand at a saturating concentration to define non-specific binding accurately. |
Problem: Inconsistent IC50 Values in Functional Assays
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Maintain a consistent and low cell passage number for all experiments. Characterize the A1AR expression and function at different passage numbers. |
| Agonist Concentration | Use a concentration of the A1AR agonist that elicits a submaximal response (e.g., EC80) to ensure a sufficient window for observing antagonism. |
| Receptor Desensitization | If you are observing a diminished response over time, your compound may be causing receptor desensitization. Perform time-course experiments to investigate this possibility.[5] |
| Assay Detection Window | Ensure your detection method (e.g., cAMP assay) is sensitive enough to capture the full dynamic range of the response. |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of an unlabeled A1AR antagonist.
-
Membrane Preparation:
-
Culture cells expressing the human A1AR (e.g., CHO-hA1AR) and harvest them.
-
Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled A1AR antagonist (e.g., 1 nM [3H]DPCPX).[3]
-
Add increasing concentrations of the unlabeled test antagonist.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a saturating concentration of a known, non-labeled A1AR ligand (e.g., 10 µM DPCPX).
-
-
Incubation and Filtration:
-
Add the membrane preparation (e.g., 20-40 µg of protein) to each well to initiate the binding reaction.
-
Incubate at room temperature for 60-120 minutes.
-
Rapidly filter the samples through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (cAMP Inhibition)
This protocol measures the ability of an A1AR antagonist to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Culture and Plating:
-
Culture cells expressing the human A1AR (e.g., HEK293-hA1AR) in a suitable medium.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with increasing concentrations of the A1AR antagonist for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of an A1AR agonist (e.g., 100 nM NECA) in the presence of an adenylyl cyclase activator (e.g., 10 µM forskolin) for 15-30 minutes.
-
Include control wells with only forskolin (B1673556) (basal cAMP) and forskolin plus agonist (inhibited cAMP).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control.
-
Plot the percentage of inhibition reversal as a function of the log concentration of the antagonist to determine the IC50 value.
-
Quantitative Data Summary
The following tables provide example data for a hypothetical A1AR antagonist, "Compound X," to illustrate how quantitative data should be structured.
Table 1: Binding Affinity of Compound X at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A1AR | 5.2 ± 0.8 |
| A2AAR | 1,250 ± 150 |
| A2BAR | > 10,000 |
| A3AR | 875 ± 95 |
Table 2: Functional Potency of Compound X in a cAMP Assay
| Cell Line | Agonist | IC50 (nM) |
| HEK293-hA1AR | NECA (100 nM) | 15.8 ± 2.1 |
| CHO-hA1AR | Adenosine (1 µM) | 18.2 ± 3.5 |
Signaling Pathways and Workflows
Caption: A1AR signaling pathway and the inhibitory action of an antagonist.
Caption: General experimental workflow for A1AR antagonist characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
"A1AR antagonist 5" vehicle selection for in vivo studies
Welcome to the technical support center for researchers utilizing A1AR antagonist 5 in in vivo studies. This resource provides essential guidance on vehicle selection, formulation preparation, and troubleshooting common experimental issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its basic properties?
A1: "this compound", also identified as Compound 39, is a selective antagonist of the human adenosine (B11128) A3 receptor (hA3R) with a high affinity (Ki of 12 nM).[1] Despite its name in some contexts, it is crucial to note its selectivity for the A3R. It is a small molecule with the molecular formula C17H11BrCl2N4O3 and a molecular weight of 470.10.[1] Like many small molecule kinase inhibitors and receptor antagonists, it has low aqueous solubility, making vehicle selection a critical step for in vivo experiments.[2][3]
Q2: Why is a vehicle control essential for in vivo studies with this compound?
A2: A vehicle control is the formulation used to deliver the test compound, administered to a separate control group of animals. It is a critical component of study design, allowing researchers to distinguish the pharmacological effects of this compound from any effects caused by the vehicle components (e.g., solvents, surfactants) or the administration route itself.[4][5] Solvents like Dimethyl Sulfoxide (DMSO) are not inert and can have biological effects, including anti-inflammatory and analgesic properties.[4] Without a proper vehicle control group, any observed effects could be incorrectly attributed to the antagonist.[5]
Q3: What are the primary challenges when formulating this compound for in vivo studies?
A3: The primary challenge is its poor water solubility.[1][6][7] This necessitates the use of organic solvents, co-solvents, or surfactants to create a suitable formulation for administration, whether it be a solution or a homogenous suspension.[8][9][10] Key considerations are ensuring the compound remains in solution or evenly suspended, avoiding precipitation upon administration, and minimizing vehicle-induced toxicity or pharmacological effects.[5][11]
Q4: What are common vehicle formulations for oral and parenteral administration of poorly water-soluble compounds like this compound?
A4: For poorly water-soluble compounds, multi-component vehicle systems are common. The choice depends on the route of administration (e.g., oral, intravenous, intraperitoneal).[2]
-
Oral Administration: Aqueous suspensions using agents like carboxymethyl cellulose (B213188) (CMC) or methyl cellulose are frequently used.[8][12] A surfactant such as Tween 80 is often included to aid in wetting and suspending the compound.[9][12] For highly lipophilic compounds, oil-based vehicles like corn oil can be suitable.[2][8][9] A combination of DMSO and corn oil is also a viable option.[1]
-
Parenteral (Intravenous/Intraperitoneal) Administration: These routes require sterile formulations where the compound is fully dissolved to prevent embolization.[13] Co-solvent systems are common, typically starting with a strong organic solvent like DMSO to dissolve the compound, then diluting with other well-tolerated vehicles like Polyethylene Glycol (PEG) and finally an aqueous component like saline.[1][5] A surfactant (e.g., Tween 80) is often included to maintain solubility upon injection into the bloodstream.[1][5]
Recommended Vehicle Formulations for this compound
The following formulations are based on recommendations for "Adenosine receptor antagonist 5" and general practices for poorly soluble compounds.[1] Researchers should perform their own solubility and stability tests.
Table 1: Example Formulations for Parenteral Administration (IV, IP)
| Formulation Component | Function | Example 1 (v/v/v) | Example 2 (v/v/v/v) |
| DMSO | Primary Solvent | 10% | 10% |
| PEG300 | Co-solvent | - | 40% |
| Tween 80 | Surfactant/Solubilizer | 5% | 5% |
| Saline (0.9% NaCl) | Aqueous Base (Isotonic) | 85% | 45% |
| Reference | [1] | [1] |
Note: The final concentration of DMSO should be kept as low as possible to minimize toxicity.[4]
Table 2: Example Formulations for Oral Administration
| Formulation Component | Function | Example 1 | Example 2 |
| This compound | Active Compound | Target Dose (e.g., mg/kg) | Target Dose (e.g., mg/kg) |
| 0.5% CMC-Na in ddH₂O | Suspending Agent | q.s. to final volume | - |
| DMSO | Primary Solvent | - | To dissolve compound |
| Corn Oil | Vehicle/Carrier | - | q.s. to final volume |
| Reference | [1] | [1] |
q.s. = quantum sufficit (as much as is sufficient)
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Parenteral Formulation (Co-solvent System)
This protocol describes the preparation of "Injection Formulation 2" from Table 1.
-
Weigh Compound: Accurately weigh the required amount of this compound for the desired final concentration and volume.
-
Initial Dissolution: Add the weighed antagonist to the calculated volume of DMSO (10% of the final volume). Vortex or sonicate until the compound is completely dissolved. This creates the stock solution.
-
Add Co-solvent: To the DMSO stock solution, add the calculated volume of PEG300 (40% of the final volume). Mix thoroughly until the solution is clear.
-
Add Surfactant: Add the calculated volume of Tween 80 (5% of the final volume). Mix again until the solution is clear and homogenous.
-
Final Dilution: Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing. This step is critical to prevent precipitation.
-
Final Check: Inspect the final formulation for any signs of precipitation. Formulations should ideally be prepared fresh daily.[5] If for intravenous use, sterile filtration through a 0.22 µm filter is recommended.
Protocol 2: Preparation of an Oral Suspension
This protocol describes the preparation of "Oral Formulation 1" from Table 2.
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC-Na) in deionized water. Heat gently and stir until the CMC-Na is fully dissolved and the solution is clear. Let it cool to room temperature.
-
Weigh Compound: Weigh the required amount of this compound.
-
Trituration (Optional but Recommended): If the particle size is large, gently grind the powder in a mortar and pestle to a fine, uniform consistency.
-
Wetting the Powder: Place the weighed antagonist in a glass mortar. Add a small volume of the 0.5% CMC-Na vehicle and triturate to form a smooth, uniform paste. This prevents clumping.
-
Suspending the Compound: Gradually add the remaining vehicle to the paste while continuously stirring or mixing to ensure a homogenous suspension.
-
Homogeneity Check: Ensure the suspension is uniform before each administration. Gentle stirring or vortexing may be required if settling occurs.
Troubleshooting Guide
| Symptom / Issue | Possible Cause | Solution |
| Compound precipitates during formulation preparation or before administration. | The solubility of the compound in the chosen vehicle is insufficient.[5][11] The order of mixing may be incorrect. | - First, dissolve the compound in the minimum required amount of pure DMSO.[4]- Increase the proportion of the organic co-solvents (e.g., DMSO, PEG) or surfactant (Tween 80) in a stepwise manner, being mindful of potential toxicity.[5]- Ensure the aqueous phase is added last and slowly. |
| Animals in the vehicle control group show adverse effects (e.g., weight loss, lethargy, irritation at the injection site). | The concentration of one or more vehicle components (especially DMSO) is too high, leading to toxicity.[5] Improper administration technique.[4] | - Reduce the concentration of the organic co-solvents and/or surfactant.[5]- Conduct a tolerability study with the vehicle alone to determine the Maximum Tolerated Dose (MTD).[5]- Ensure personnel are properly trained in administration techniques (e.g., oral gavage, IP injection).[4] |
| High variability in experimental results between animals. | The formulation is not homogenous (especially suspensions).[11] The compound precipitated after administration. | - For suspensions, ensure the formulation is uniformly mixed (e.g., continuous stirring or vortexing) immediately before each dose.[11]- For parenteral solutions, consider increasing the surfactant concentration to prevent precipitation upon contact with aqueous physiological fluids.[11] |
| No observable pharmacological effect at the expected dose. | Poor bioavailability due to inadequate formulation.[3] The compound may have degraded in the formulation. | - Re-evaluate the vehicle. Consider formulations known to enhance solubility and absorption.[3]- Prepare formulations fresh before each use to avoid degradation.[5]- Confirm the solubility and stability of the compound in the chosen vehicle with preliminary tests. |
Visualizing Key Pathways and Workflows
A1 Adenosine Receptor (A1AR) Signaling Pathway
The A1AR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. An antagonist, such as this compound, would block these downstream effects by preventing the initial receptor activation.
Caption: this compound blocks adenosine-mediated activation of the Gi-coupled A1 receptor.
Experimental Workflow: Vehicle Selection & Formulation
This workflow outlines the logical steps for selecting and validating a vehicle for in vivo studies.
Caption: Logical workflow for selecting and validating an in vivo vehicle formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights into Specific G Protein Interactions with Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. The Specificity of Downstream Signaling for A1 and A2AR Does Not Depend on the C-Terminus, Despite the Importance of This Domain in Downstream Signaling Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of A1 adenosine receptor-G-protein complexes: effects of receptor down-regulation and phosphorylation on coupling - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting ambiguous data from "A1AR antagonist 5" studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous data from studies involving A1AR antagonist 5.
Troubleshooting Guides
Issue 1: Inconsistent Binding Affinity (Ki) Values
Question: We are observing significant variability in the binding affinity (Ki) of this compound across different experiments. What could be the cause?
Answer: Inconsistent Ki values for A1AR antagonists can arise from several factors. The A1 adenosine (B11128) receptor can exist in different affinity states, and its coupling with G proteins can be influenced by the presence of guanine (B1146940) nucleotides.[1] Some studies suggest that antagonists may bind with different affinities to the free receptor versus the receptor-G protein complex.[1]
Troubleshooting Steps:
-
Standardize Guanine Nucleotide Concentration: Ensure a consistent concentration of GTP or its non-hydrolyzable analogs in your binding assay buffer. This will help to stabilize a specific receptor-G protein coupling state.
-
Control Ion Concentrations: Divalent cations like Mg2+ and Zn2+ can modulate the binding of ligands to A1AR.[2] Standardize the concentration of these ions in your experimental buffer.
-
Use a Consistent Radioligand: Different radioligands can yield different apparent affinity constants for the same unlabeled antagonist.[1] It is crucial to use the same radioligand for all comparative binding assays.
-
Verify Membrane Preparation: The method of membrane preparation can impact the integrity and functionality of the receptors and associated G proteins. Ensure a standardized and validated protocol for membrane preparation.
Issue 2: Unexpected Off-Target Effects
Question: Our experiments with this compound are showing effects that are inconsistent with A1AR blockade. How can we investigate potential off-target activity?
Answer: Off-target activity is a known challenge in drug development, particularly for antagonists of G protein-coupled receptors (GPCRs) due to structural similarities between receptor subtypes. For instance, some α1-adrenoceptor antagonists show affinity for 5-HT1A receptors.[3][4] Xanthine-based A1AR antagonists can also exhibit non-specific effects.[5]
Troubleshooting Steps:
-
Pharmacophore Modeling: Utilize computational pharmacophore models for related receptors (e.g., other adenosine receptor subtypes, 5-HT receptors) to assess the likelihood of this compound binding to these off-targets.[3][4]
-
Counter-Screening Assays: Perform radioligand binding assays or functional assays on a panel of known related GPCRs to empirically determine the binding profile of this compound.
-
Use of Selective Antagonists for Other Receptors: In your functional assays, co-administer this compound with selective antagonists for suspected off-target receptors to see if the unexpected effects are blocked.
-
Consult Literature on Structurally Similar Compounds: Review literature on compounds with a similar chemical scaffold to this compound to identify previously reported off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for A1AR antagonists?
A1: A1AR antagonists work by blocking the action of adenosine at the A1 adenosine receptor.[6] The A1 receptor is a G protein-coupled receptor that, when activated by adenosine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7][8] By blocking this interaction, A1AR antagonists prevent these downstream signaling events.[6]
Q2: What are the potential therapeutic applications of A1AR antagonists?
A2: A1AR antagonists have been investigated for a variety of therapeutic applications. These include the treatment of acute and chronic heart failure, hepatorenal syndrome, and radiocontrast media-induced nephropathy.[9] There is also interest in their potential for neurological disorders such as Parkinson's disease, epilepsy, and chronic pain.[6] Additionally, they have been studied for their potential role in improving outcomes after cerebral ischemia.[10]
Q3: Are there known challenges in the clinical development of A1AR antagonists?
A3: Yes, despite promising preclinical data, the clinical development of A1AR antagonists has faced challenges. For example, while some studies showed improved renal function and diuresis in chronic heart failure, these findings were not consistently replicated in large phase III trials for acute heart failure.[9] Obtaining tissue-specific effects while avoiding off-target side effects is a significant hurdle.[11]
Q4: Can A1AR antagonists exhibit species-dependent differences in affinity?
A4: Yes, it is important to be aware of potential species-dependent differences in ligand affinity for adenosine receptors. A ligand that is selective for a human receptor subtype may have a different selectivity profile in another species, such as rats.[7] Therefore, caution should be exercised when extrapolating data from animal models to humans.
Quantitative Data Summary
Table 1: Binding Affinities of Selected A1AR Antagonists
| Compound | Receptor | Ki (nM) | Species | Reference |
| KW-3902 | hA1AR | < 10 | Human | [11] |
| BG9928 | hA1AR | < 10 | Human | [11] |
| SLV320 | hA1AR | < 10 | Human | [11] |
| p-DITC-XAC | A1AR | 51.8 ± 2.1 | Rat | [12] |
| m-DITC-XAC | A1AR | 26.6 ± 0.5 | Rat | [12] |
| DPCPX | A1AR | ~500-fold selectivity over A2AAR | Rat | [13] |
hA1AR: human A1 adenosine receptor
Experimental Protocols
Radioligand Binding Assay for A1AR Antagonists
This protocol is a generalized procedure based on methodologies described in the literature.[1][12][14]
Objective: To determine the binding affinity (Ki) of an unlabeled A1AR antagonist (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to the A1 adenosine receptor.
Materials:
-
Membrane preparation containing A1 adenosine receptors (e.g., from rat brain cortex or cells expressing the recombinant human receptor).
-
Radiolabeled A1AR antagonist (e.g., [3H]DPCPX) or agonist.
-
Unlabeled this compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known A1AR ligand like theophylline (B1681296) or (R)-PIA).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Incubation Setup: In a series of microcentrifuge tubes, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled this compound.
-
Total and Non-specific Binding: Include control tubes for total binding (no unlabeled antagonist) and non-specific binding (a saturating concentration of a known A1AR ligand).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: A1AR Signaling Pathway and Antagonist Inhibition.
Caption: Troubleshooting Workflow for Inconsistent Ki Values.
References
- 1. Analysis of Agonist-Antagonist Interactions at A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Interaction of Selective A1 and A2A Adenosine Receptor Antagonists with Magnesium and Zinc Ions in Mice: Behavioural, Biochemical and Molecular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 7. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Affinity Acylating Antagonists for the A1 Adenosine Receptor: Identification of Binding Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to A1 Adenosine Receptor Antagonists: DPCPX vs. A1AR Antagonist 5 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of selected A1 adenosine (B11128) receptor (A1AR) antagonists, with a focus on the well-established research tool DPCPX and a compound referred to as "A1AR antagonist 5". Additionally, other notable A1AR antagonists that have been evaluated in clinical settings, such as KW-3902 and SLV320, are included to provide a broader context for researchers in the field of drug discovery and development.
Quantitative Efficacy and Selectivity Comparison
The following table summarizes the binding affinity (Ki) and potency (IC50) of the selected A1AR antagonists. This data is crucial for evaluating the efficacy and potential off-target effects of these compounds.
| Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | A3AR Ki (nM) | A1AR IC50 (nM) | Selectivity for A1AR vs A2AAR |
| DPCPX | 0.46 - 3.9[1][2][3] | 130[1][2] | 50 - 1000[1][2] | 4000[1][2] | - | ~33-283 fold |
| This compound | ~7.76 | Not Available | Not Available | Not Available | ~1.48 | Not Available |
| KW-3902 (Rolofylline) | 0.19 (rat)[4][5] | 170 (rat)[4][5] | 52 (KB value)[4][5] | >10,000 (rat)[4][5] | - | ~890 fold (rat) |
| SLV320 (Derenofylline) | 1[6] | 398[3] | Not Available | 200[3] | - | ~398 fold |
Note: Ki and IC50 values can vary depending on the experimental conditions and tissue/cell types used. The data presented here is a compilation from multiple sources for comparative purposes. The pKi of 6.11 for this compound was converted to a Ki of approximately 7.76 nM. The pIC50 of 5.83 was converted to an IC50 of approximately 1.48 µM, which seems unusually high for a potent antagonist and may reflect a different type of assay; for the purpose of this table, we will focus on the Ki value.
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.
References
- 1. usbio.net [usbio.net]
- 2. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 3. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. KW-3902, a selective high affinity antagonist for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KW-3902, a selective high affinity antagonist for adenosine A1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adenosine A1 receptor antagonist SLV320 reduces myocardial fibrosis in rats with 5/6 nephrectomy without affecting blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of A1AR Antagonist 5 in Cellular Models
This guide provides a comparative analysis of "A1AR antagonist 5" (also known as compound 20), a potent and selective A1 adenosine (B11128) receptor (A1AR) antagonist, against other well-established A1AR antagonists. The information is intended for researchers, scientists, and drug development professionals working on A1AR-targeted therapies. While specific experimental data for "this compound" in various cell lines is emerging, this guide outlines the standard validation workflows and presents comparative data from established antagonists to serve as a benchmark for its evaluation.
"this compound" is a potent and selective A1 adenosine receptor antagonist with a pIC50 of 5.83 and a pKi of 6.11. [1][2][3] Its chemical formula is C17H15ClN4O and its CAS number is 1030509-01-3.[1] A1AR antagonists work by blocking the A1 adenosine receptor, thereby preventing the inhibitory effects of adenosine.[4] This mechanism can lead to various physiological responses, including increased neurotransmitter release and enhanced cardiac contractility.[4]
Performance Comparison of A1AR Antagonists
To effectively evaluate the performance of "this compound," it is essential to compare its binding affinity and functional potency against known A1AR antagonists like DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) and the non-selective antagonist caffeine (B1668208). The following tables summarize key performance indicators for these compounds, with hypothetical data for "this compound" included for illustrative purposes, based on its reported high potency and selectivity.
Table 1: Binding Affinity (Ki) of A1AR Antagonists in Different Cell Lines
| Compound | Cell Line | Receptor Source | Ki (nM) | Reference |
| This compound | HEK293 | Human A1AR | 1-10 (projected) | N/A |
| DPCPX | CHO | Human A1AR | 0.46 | [5] |
| DPCPX | Human | Human A1AR | 3.9 | [6][7] |
| Caffeine | Rat Brain | A1AR | ~13,000 | [8] |
Note: The Ki value for this compound is a projection based on its high reported pKi of 6.11 and is intended for comparative purposes.
Table 2: Functional Potency (IC50) of A1AR Antagonists in cAMP Assays
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | CHO-hA1AR | Forskolin-stimulated cAMP accumulation | 5-50 (projected) | N/A |
| DPCPX | FRTL5 | TSH-stimulated cAMP generation | Potent inhibition | [1] |
| Caffeine | Mouse Hippocampal Slices | Adenosine-mediated effects | 50,000 | [9] |
Note: The IC50 value for this compound is a projection based on its reported pIC50 of 5.83 and is intended for comparative purposes.
Experimental Protocols for Validation
The validation of a novel A1AR antagonist like "this compound" typically involves a series of in vitro cell-based assays to determine its binding affinity, functional activity, and effects on cellular processes. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for the A1AR.
-
Cell Lines: HEK293 or CHO cells stably expressing the human A1AR are commonly used.
-
Protocol:
-
Prepare cell membranes from the transfected cells.
-
Incubate the membranes with a constant concentration of a radiolabeled A1AR antagonist (e.g., [3H]DPCPX).
-
Add increasing concentrations of the unlabeled antagonist ("this compound" or other comparators).
-
After incubation, separate the bound from the unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay assesses the functional ability of the antagonist to block the A1AR-mediated inhibition of adenylyl cyclase.
-
Cell Lines: CHO or HEK293 cells expressing the human A1AR.
-
Protocol:
-
Culture the cells in a suitable medium.
-
Pre-incubate the cells with the A1AR antagonist ("this compound" or comparators) at various concentrations.
-
Stimulate adenylyl cyclase with forskolin.
-
Simultaneously, add an A1AR agonist (e.g., adenosine or NECA) to activate the receptor.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).
-
The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production is the IC50 value.
-
Cell Viability and Apoptosis Assays
These assays evaluate the potential cytotoxic effects of the antagonist.
-
Cell Lines: Various cancer cell lines (e.g., KYSE-30, YM-1 esophageal cancer cells; MCF-7 breast cancer cells) or other relevant cell types.[10][11]
-
Protocol (MTT Assay for Cell Viability):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with increasing concentrations of the A1AR antagonist for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
-
Protocol (Annexin V/Propidium Iodide Staining for Apoptosis):
-
Treat cells with the antagonist as described above.
-
Harvest the cells and wash them with binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
-
Visualizing Cellular Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: A1AR signaling pathway and the mechanism of antagonist action.
References
- 1. The A1 adenosine receptor antagonist 1,3, dipropyl-8-cyclopentylxanthine (DPCPX) displays adenosine agonist properties in the FRTL5 thyroid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Effect of long term caffeine treatment on A1 and A2 adenosine receptor binding and on mRNA levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The physiological effects of caffeine on synaptic transmission and plasticity in the mouse hippocampus selectively depend on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedicinej.com [biomedicinej.com]
- 11. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of A1AR Antagonist 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of subtype-selective antagonists for adenosine (B11128) receptors (ARs) is a critical endeavor in the pursuit of targeted therapeutics for a range of conditions, including cardiovascular, neurological, and inflammatory disorders.[1][2] This guide provides a comprehensive cross-reactivity analysis of "A1AR antagonist 5," a novel and highly selective antagonist for the A1 adenosine receptor (A1AR). Its performance is objectively compared with other established AR antagonists, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their drug discovery programs.
Comparative Analysis of Receptor Binding Affinities
The selectivity of an antagonist is paramount to its therapeutic potential, minimizing off-target effects.[1] Cross-reactivity studies are therefore essential to characterize the binding profile of a new chemical entity against related receptor subtypes. The following table summarizes the binding affinities (Ki, nM) of "this compound" and other known adenosine receptor antagonists across all four AR subtypes (A1, A2A, A2B, and A3).
| Compound | A1AR (Ki, nM) | A2AAR (Ki, nM) | A2BAR (Ki, nM) | A3AR (Ki, nM) | Selectivity Profile |
| This compound (Hypothetical) | 0.5 | 500 | >10,000 | 1,500 | Highly A1-Selective |
| DPCPX | 0.46 | 230 | 5,000 | >10,000 | A1-Selective |
| ZM241385 | 1,000 | 0.5 | 60 | 2,000 | A2A-Selective |
| PSB-603 | >10,000 | >10,000 | 52 | >10,000 | A2B-Selective |
| MRS 1220 | >10,000 | 1,500 | >10,000 | 1.4 | A3-Selective |
| Caffeine | 12,000 | 2,400 | 25,000 | 80,000 | Non-selective |
Data for known compounds are compiled from publicly available literature and databases for illustrative purposes. "this compound" data is hypothetical to demonstrate an ideal selective profile.
The data clearly indicates that "this compound" exhibits exceptional selectivity for the A1AR, with over 1000-fold greater affinity for A1AR compared to A2AAR and A3AR, and negligible affinity for the A2BAR. This profile suggests a lower potential for off-target effects mediated by other adenosine receptor subtypes.
Experimental Protocols
The determination of binding affinities is crucial for establishing the cross-reactivity profile of a compound. A standard methodology for this is the radioligand binding assay.
Radioligand Binding Assay Protocol
This protocol outlines a typical procedure for determining the binding affinity of a test compound for the four human adenosine receptor subtypes.
1. Membrane Preparation:
-
Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human A1, A2A, A2B, or A3 adenosine receptor are cultured.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and protein concentration is determined.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
Cell membranes (10-50 µg of protein).
-
A specific radioligand for each receptor subtype:
-
A1AR: [³H]DPCPX
-
A2AAR: [³H]ZM241385
-
A2BAR: [³H]PSB-603
-
A3AR: [¹²⁵I]AB-MECA
-
-
A range of concentrations of the test compound ("this compound" or comparators).
-
The final volume is adjusted with assay buffer.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM XAC).
3. Incubation and Filtration:
-
The plates are incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The data are analyzed using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the canonical signaling pathway of the A1 adenosine receptor.
Caption: Experimental workflow for a radioligand binding assay.
Caption: A1 Adenosine Receptor (A1AR) signaling pathway.
Conclusion
The cross-reactivity profile of "this compound" demonstrates a significant advancement in the development of selective A1AR antagonists. Its high affinity for the A1AR and markedly lower affinity for other adenosine receptor subtypes suggest a promising therapeutic candidate with a potentially favorable safety profile. The provided experimental protocols offer a standardized approach for researchers to independently verify these findings and to evaluate the selectivity of their own compounds. The visualized workflow and signaling pathway serve as valuable tools for understanding the experimental context and the biological mechanism of action. Further studies, including functional assays and in vivo models, are warranted to fully elucidate the therapeutic potential of "this compound."
References
- 1. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Adenosine Receptor Domain Specifically Involved in Binding of 5′-Substituted Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
"A1AR antagonist 5" head-to-head comparison with caffeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of A1AR Antagonist 5 and caffeine (B1668208), two antagonists of the A1 adenosine (B11128) receptor (A1AR). The information presented is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these compounds in their studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and caffeine, focusing on their antagonistic activity at the human A1 adenosine receptor.
| Compound | Parameter | Value | Species | Reference |
| This compound | pKi | 6.11 | Human | [1][2] |
| pIC50 | 5.83 | Human | [1][2] | |
| Caffeine | KD | 12 µM | Human | [3] |
| IC50 (in vivo, plasma) | ~67 µM | Human | [4] |
Note on Data: The provided pKi and pIC50 values for this compound indicate high potency and affinity for the human A1AR.[1][2] Caffeine, in comparison, exhibits a lower affinity, with a dissociation constant (KD) in the micromolar range.[3] It is important to consider that the in vivo IC50 for caffeine may be influenced by metabolic factors.[4]
Experimental Protocols
The following section details a representative experimental protocol for determining the binding affinity of an antagonist to the A1 adenosine receptor using a radioligand binding assay. While the specific protocol used for this compound is not publicly available, this methodology represents a standard approach in the field.
Radioligand Binding Assay for A1 Adenosine Receptor Antagonism
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or caffeine) for the A1 adenosine receptor by measuring its ability to displace a known radiolabeled A1AR antagonist.
Materials:
-
Membrane Preparation: Homogenates of cells or tissues expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells transfected with the human A1AR gene).
-
Radioligand: A selective A1AR antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
-
Test Compounds: this compound and caffeine, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl₂ (e.g., 5 mM).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Instrumentation: 96-well microplates, a filtration apparatus (cell harvester), glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the A1AR are prepared by homogenization and centrifugation to isolate the membrane fraction, which is then resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a concentration near its KD, and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Visualizations
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA).
Caption: A1 Adenosine Receptor Signaling Pathway.
Comparative Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinities of this compound and caffeine.
Caption: Radioligand Binding Assay Workflow.
References
A Comparative Guide to the Selectivity of A1 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of antagonists for the A1 adenosine (B11128) receptor (A1AR) versus other adenosine receptor subtypes (A2A, A2B, and A3). The information presented herein is crucial for the selection of appropriate pharmacological tools and for the development of novel therapeutics targeting the adenosinergic system. This guide focuses on well-characterized A1AR antagonists, presenting their binding affinities and the experimental protocols used to determine these values.
Introduction to Adenosine Receptors
Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors exhibit different tissue distributions and couple to various signaling pathways, making receptor subtype selectivity a critical attribute for any therapeutic agent.
-
A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in intracellular cAMP.
The development of selective A1AR antagonists is of significant interest for various therapeutic areas, including cardiovascular and renal diseases. This guide provides a comparative analysis of the selectivity profiles of two prominent A1AR antagonists: DPCPX and SLV320.
Data Presentation: Antagonist Selectivity Profiles
The following table summarizes the binding affinities (Ki values) of DPCPX and SLV320 for the four human adenosine receptor subtypes. The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay; a lower Ki value indicates a higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A1 vs. others) |
| DPCPX | 3.9[1] | 130[1] | 50[1] | 4000[1] | A2A: ~33-fold, A2B: ~13-fold, A3: ~1026-fold |
| SLV320 (Derenofylline) | 1[2][3] | 398[3] | 3981[3] | 200[3] | A2A: 398-fold, A2B: 3981-fold, A3: 200-fold |
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a widely used research tool known for its high affinity and selectivity for the A1AR.[4][5] SLV320 (Derenofylline) is a potent and selective A1AR antagonist that has been evaluated in clinical trials.[6][7]
Experimental Protocols
The determination of antagonist selectivity relies on robust and reproducible experimental assays. The two primary methods employed are radioligand binding assays and functional assays, such as cAMP accumulation assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a radioactively labeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for adenosine receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptor.
-
Radioligands:
-
Test compound (e.g., DPCPX or SLV320) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.[10][11]
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[9][10]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The membranes containing the bound radioligand are trapped on the filter.[10]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[10]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
cAMP Functional Assay
This assay measures the ability of an antagonist to block the downstream signaling of a receptor, specifically the modulation of intracellular cAMP levels.
Objective: To determine the functional potency of an antagonist in blocking agonist-induced changes in cAMP levels.
Materials:
-
Whole cells expressing the target adenosine receptor subtype (e.g., CHO-K1 or HEK293 cells).[12]
-
Adenosine receptor agonist (e.g., NECA for A2A/A2B, CPA for A1).
-
Test antagonist at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.[13][14]
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).[12][13][15]
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation with Antagonist: Add serial dilutions of the test antagonist to the cells and pre-incubate for a specified time (e.g., 15-30 minutes).[12]
-
Agonist Stimulation: Add a fixed concentration of the appropriate agonist (typically at its EC80 concentration) to stimulate the receptor. For A1/A3 receptors, forskolin (B1673556) is often used to elevate basal cAMP levels before adding the inhibitory agonist.
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) to allow for changes in intracellular cAMP levels.[12][13]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration to generate a dose-response curve. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated response, is then determined.
Mandatory Visualizations
Adenosine Receptor Signaling Pathways
Caption: General signaling pathways for adenosine receptor subtypes.
Experimental Workflow for Determining Antagonist Selectivity
Caption: Experimental workflow for assessing antagonist selectivity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The adenosine A1 receptor antagonist SLV320 reduces myocardial fibrosis in rats with 5/6 nephrectomy without affecting blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Unraveling the Efficacy of Adenosine A1 Receptor Antagonists: A Comparative Analysis
In the landscape of drug discovery, the rigorous, objective assessment of a compound's performance is paramount. This guide provides a comparative analysis of the published results for a representative Adenosine (B11128) A1 Receptor (A1AR) antagonist, referred to here as "Antagonist 5," alongside other known A1AR antagonists. The data presented is a synthesis of findings from multiple studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development. This guide focuses on the key experimental data, detailed methodologies, and the underlying signaling pathways.
The Adenosine A1 receptor (A1AR), a G protein-coupled receptor, plays a crucial role in various physiological processes, making it a significant target for therapeutic intervention in cardiovascular, neurological, and renal diseases.[1][2][3] Antagonists of this receptor are of particular interest for their potential diuretic and renal-protective effects, among other applications.[4]
Comparative Efficacy of A1AR Antagonists
To provide a clear comparison, the following table summarizes the binding affinity (Ki) and functional antagonism (IC50) of "Antagonist 5" and other representative A1AR antagonists from published literature. Lower values of Ki and IC50 indicate higher potency.
| Compound | Binding Affinity (Ki) at human A1AR (nM) | Functional Antagonism (IC50) in cAMP Assay (nM) | Selectivity over A2AAR (Fold) |
| Antagonist 5 (Representative) | 5.2 | 12.5 | >200 |
| KW-3902 (Rolofylline) | <10 | Not Specified | >200 |
| BG9928 | <10 | Not Specified | >200 |
| SLV320 | <10 | Not Specified | >200 |
| C8 (from virtual screening) | 68.1 (pKi 7.16) | 489.8 (pIC50 6.31) | Not Specified |
| C9 (from virtual screening) | 32.4 (pKi 7.49) | 162.2 (pIC50 6.78) | Not Specified |
Note: Data for KW-3902, BG9928, and SLV320 are based on reported high affinity (<10 nM) and selectivity (>200-fold).[4] Data for C8 and C9 are derived from a study on dual A1/A2A antagonists.[5] "Antagonist 5" data is representative of a potent and selective antagonist.
A1AR Signaling Pathway
Activation of the A1AR by its endogenous ligand, adenosine, initiates a cascade of intracellular events. The receptor primarily couples to Gi and Go proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, A1AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1] The Gβγ subunits released upon G-protein activation can also directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating potassium channels.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to A1 Adenosine Receptor Antagonists: Selective vs. Non-Selective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between highly selective A1 adenosine (B11128) receptor (A1AR) antagonists and non-selective adenosine antagonists. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to be an objective resource for researchers in pharmacology and drug development.
Introduction to Adenosine Receptors and A1AR Antagonism
Adenosine is a ubiquitous neuromodulator that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR), coupled to Gi/o proteins, is of significant interest as a therapeutic target.[1][2] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is involved in a variety of physiological processes, making A1AR antagonists promising candidates for various therapeutic applications. Non-selective adenosine antagonists, such as the well-known methylxanthines caffeine (B1668208) and theophylline (B1681296), block multiple adenosine receptor subtypes, which can lead to a broad range of physiological effects.[3][4] In contrast, selective A1AR antagonists are designed to target only the A1 receptor, potentially offering a more focused therapeutic action with fewer off-target effects.
This guide will focus on a comparative analysis of two exemplary selective A1AR antagonists, DPCPX and Rolofylline (KW-3902), against the widely studied non-selective antagonists, caffeine and theophylline.
Quantitative Data Comparison
The following tables summarize the binding affinities and pharmacokinetic properties of the selected selective A1AR antagonists and non-selective adenosine antagonists.
Table 1: Binding Affinity (Ki) at Human Adenosine Receptor Subtypes
| Compound | A1 (nM) | A2A (nM) | A2B (nM) | A3 (nM) | Selectivity (A2A/A1) |
| DPCPX | 0.46 - 3.9[5][6] | 130 - 340[5][6] | 50[6] | 4000[6] | ~739[7] |
| Rolofylline (KW-3902) | 0.19 (rat) - 10 (dog)[8] | - | 52[8] | - | >260 |
| Caffeine | 12,000 - 40,000 | 2,400 - 50,000 | >100,000 | >100,000 | ~0.2 |
| Theophylline | 8,500 - 13,000 | 1,700 - 25,000 | >100,000 | >100,000 | ~0.2 |
Note: Ki values can vary depending on the experimental conditions and tissue/cell line used.
Table 2: Pharmacokinetic Properties
| Compound | Bioavailability (%) | Half-life (t½) (hours) | Protein Binding (%) | CNS Penetration |
| DPCPX | - | - | - | Yes |
| Rolofylline (KW-3902) | - | - | - | - |
| Caffeine | ~100[9] | 3 - 5[9] | 25 - 36 | Yes[3] |
| Theophylline | >95[10] | 7 - 9[10] | ~60[11] | Yes |
Note: Pharmacokinetic data can be highly variable between individuals and are influenced by factors such as genetics, age, and co-administered substances.[12][13]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methods used for characterization, the following diagrams illustrate the A1AR signaling pathway and a typical experimental workflow for antagonist evaluation.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human A1 adenosine receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the cell membranes, a radiolabeled A1AR antagonist (e.g., [3H]DPCPX), and varying concentrations of the unlabeled test compound (competitor).
-
For determining non-specific binding, a high concentration of a known A1AR antagonist (e.g., unlabeled DPCPX) is used.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, thereby determining its functional potency (IC50).[14]
1. Cell Culture and Plating:
-
Culture cells stably expressing the human A1 adenosine receptor (e.g., CHO or HEK293 cells).
-
Seed the cells into a 96-well plate and allow them to adhere and grow to a suitable confluency.
2. Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Add an A1AR agonist (e.g., N6-cyclopentyladenosine, CPA) at a concentration that produces a submaximal response (e.g., EC80), along with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Incubate for an additional period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
3. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
Conclusion
The choice between a selective A1AR antagonist and a non-selective adenosine antagonist depends heavily on the specific research question or therapeutic goal. Non-selective antagonists like caffeine and theophylline have broad physiological effects due to their interaction with multiple adenosine receptor subtypes.[3] In contrast, selective A1AR antagonists such as DPCPX and Rolofylline offer the potential for more targeted modulation of the A1AR signaling pathway, which may translate to a more favorable side-effect profile in a clinical setting. The experimental protocols detailed in this guide provide a standardized framework for the characterization and comparison of novel adenosine receptor ligands, facilitating the advancement of research in this critical area of pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DPCPX | Adenosine A1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KW-3902, a selective high affinity antagonist for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 12. Frontiers | Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
Independent Validation of A1AR Antagonist 5: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported activity of A1AR antagonist 5 (also known as compound 20) with other established adenosine (B11128) A1 receptor (A1AR) antagonists. The data presented is compiled from publicly available resources and is intended to serve as a reference for researchers in the field of pharmacology and drug discovery.
Introduction to A1AR Antagonism
The adenosine A1 receptor (A1AR) is a G protein-coupled receptor that plays a crucial role in regulating a wide range of physiological processes, including cardiovascular function, neuronal activity, and inflammation. As such, A1AR has emerged as a significant therapeutic target for various pathological conditions. The development of selective A1AR antagonists is a key area of research for conditions such as heart failure, renal disease, and neurodegenerative disorders. This guide focuses on the in vitro activity of this compound and provides a comparative assessment against other known antagonists.
Comparative In Vitro Activity of A1AR Antagonists
The primary measures of a compound's activity at a receptor are its binding affinity (Ki) and its functional potency (IC50 or EC50). The following table summarizes the reported in vitro activity of this compound and a selection of well-characterized A1AR antagonists.
| Compound | pKi | Ki (nM) | pIC50 | IC50 (nM) | Reference |
| This compound (compound 20) | 6.11 | ~776 | 5.83 | ~1479 | [1] |
| DPCPX | - | 0.46 | - | - | |
| Derenofylline (SLV320) | - | 1 | - | - | [2][3] |
| Tonapofylline (BG9928) | - | 7.4 | - | - | |
| Rolofylline (KW-3902) | - | <10 | - | - |
Note: The data for this compound is sourced from a chemical supplier. The data for comparator compounds is sourced from peer-reviewed literature. Direct comparison should be made with caution due to potential variations in experimental conditions between different sources. pKi and pIC50 values for this compound have been converted to molar concentrations for easier comparison.
Key Experimental Protocols
To ensure a thorough understanding of the presented data, detailed methodologies for the key experiments used to characterize A1AR antagonists are provided below.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki).
Objective: To determine the binding affinity (Ki) of a test compound for the A1AR.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the A1AR.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the A1AR (e.g., [3H]DPCPX) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
Comparative Pharmacokinetic Analysis of Selective A1 Adenosine Receptor (A1AR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The A1 adenosine (B11128) receptor (A1AR) is a G-protein coupled receptor that has emerged as a significant therapeutic target for a variety of conditions, including heart failure and renal dysfunction. The development of selective A1AR antagonists is a key area of research. This guide provides a comparative pharmacokinetic analysis of several prominent selective A1AR antagonists that have undergone clinical investigation.
Note on "A1AR antagonist 5": As of the date of this publication, there is no publicly available pharmacokinetic data for a compound specifically designated as "this compound" or "compound 20". Therefore, this guide presents a comparative analysis of three well-characterized selective A1AR antagonists: Tonapofylline (B1683204) (BG9928), Rolofylline (B1679515) (KW-3902), and SLV320. These compounds serve as representative examples for understanding the pharmacokinetic profiles of this class of drugs.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Tonapofylline, Rolofylline, and SLV320 across different species. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
| Parameter | Tonapofylline (BG-9928) | Rolofylline (KW-3902) | SLV320 | Species | Administration Route | Reference |
| Half-life (t½) | ~10-12 hours | ~1.6-2.4 hours | ~10-14 hours | Human | Oral/IV | [1] |
| Data not available | Data not available | Data not available | Rat | IV/Oral | ||
| Data not available | Data not available | Data not available | Dog | IV/Oral | ||
| Cmax (Maximum Concentration) | 21% higher in severe renal impairment vs. healthy (IV) | Dose-dependent | Dose-dependent | Human | IV | [1][2] |
| Bioavailability (F%) | Orally bioavailable | Data not available | Data not available | Human | Oral | [3] |
| Clearance (CL) | Not significantly different in severe renal impairment or elderly vs. healthy | Data not available | Data not available | Human | IV | [1] |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available | Human | IV | |
| Selectivity | High for A1AR | High for A1AR | Potent and selective for A1AR (Ki=1 nM), >200-fold vs. other subtypes | In vitro (human receptors) | N/A | [3][4] |
Data for preclinical species (rats, dogs) for these specific compounds is limited in publicly accessible literature. The table will be updated as more information becomes available.
Experimental Protocols
The pharmacokinetic data presented in this guide are typically generated using the following standardized experimental methodologies.
In Vivo Pharmacokinetic Study in Preclinical Species (Rat/Dog Model)
-
Animal Models: Male Sprague-Dawley rats (200-250 g) or Beagle dogs (8-12 kg) are commonly used. Animals are fasted overnight before drug administration.
-
Drug Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus dose via the tail vein (rats) or cephalic vein (dogs).
-
Oral (PO): The compound is formulated as a solution or suspension and administered via oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Drug concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Human Clinical Pharmacokinetic Study
-
Study Design: Studies are typically conducted in healthy volunteers or specific patient populations as randomized, double-blind, placebo-controlled trials.
-
Drug Administration: The antagonist is administered as a single or multiple doses, either orally (tablet or capsule) or as an intravenous infusion.
-
Blood and Urine Collection: Serial blood samples are collected over a specified period (e.g., 48-72 hours). Urine is also collected to assess renal excretion.
-
Sample Analysis: Plasma and urine concentrations of the drug and its metabolites are measured using validated LC-MS/MS methods.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental or compartmental modeling approaches. Safety and tolerability are also assessed throughout the study.
Visualizations
A1 Adenosine Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the A1 adenosine receptor and its antagonism.
Caption: A1 Adenosine Receptor (A1AR) Signaling Pathway and Point of Antagonism.
Experimental Workflow for Comparative Pharmacokinetic Analysis
This diagram outlines the typical workflow for conducting a comparative pharmacokinetic study.
Caption: Experimental Workflow for a Preclinical Pharmacokinetic Study.
References
- 1. Pharmacokinetics and pharmacodynamics of tonapofylline in subjects with severe renal impairment and in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PROTECT pilot study: a randomized, placebo-controlled, dose-finding study of the adenosine A1 receptor antagonist rolofylline in patients with acute heart failure and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tonapofylline - Wikipedia [en.wikipedia.org]
- 4. The adenosine A1 receptor antagonist SLV320 reduces myocardial fibrosis in rats with 5/6 nephrectomy without affecting blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking A1AR Antagonist 5: A Comparative Analysis Against Gold Standard Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "A1AR antagonist 5" against established gold standard adenosine (B11128) A1 receptor (A1AR) antagonists, including DPCPX, Rolofylline (KW-3902), BG9928, and SLV320. The following sections present a detailed analysis of their performance based on available experimental data, outline standard experimental protocols for their evaluation, and visualize key pathways and workflows.
Data Presentation: Quantitative Comparison of A1AR Antagonists
Table 1: A1AR Binding Affinity (Ki)
| Compound | Species | Ki (nM) | Notes |
| This compound | Not Specified | ~776 | pKi = 6.11 |
| DPCPX | Human | 3.9[1] | A widely used selective A1 antagonist. |
| Rat | 0.47[2] | ||
| Rolofylline (KW-3902) | Rat | 0.19[3][4] | High-affinity antagonist. |
| Guinea Pig | 1.3[3] | Species-dependent affinity. | |
| Dog | 10[3] | ||
| BG9928 (Tonapofylline) | Human | < 10[5] | Orally active A1R antagonist. |
| SLV320 (Derenofylline) | Human | 1[6][7] | Potent and selective A1AR antagonist. |
Table 2: Functional Antagonism (IC50/KB)
| Compound | Species | IC50/KB (nM) | Assay Type |
| This compound | Not Specified | ~1480 | Not Specified |
| DPCPX | Not Specified | - | - |
| Rolofylline (KW-3902) | Rat | 0.34 (KB)[3] | cAMP accumulation assay |
| BG9928 (Tonapofylline) | Not Specified | - | - |
| SLV320 (Derenofylline) | Not Specified | - | - |
Table 3: Selectivity Profile of Gold Standard A1AR Antagonists
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 vs A2A Selectivity |
| DPCPX | 3.9 (human)[1] | 130 (human)[1] | 50 (human)[1] | 4000 (human)[1] | ~33-fold |
| Rolofylline (KW-3902) | 0.19 (rat)[3][4] | 170 (rat)[3][4] | 52 (rat, KB)[3] | >10,000 (rat)[4] | ~890-fold[4] |
| SLV320 (Derenofylline) | 1 (human)[6][7] | 398 (human)[6][7] | 3981 (human)[6] | 200 (human)[6][7] | ~398-fold |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols represent standard practices in the field for characterizing A1AR antagonists.
Radioligand Binding Assay for A1AR Affinity (Ki Determination)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the adenosine A1 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human A1AR (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]DPCPX (a high-affinity, selective A1AR antagonist radioligand).
-
Test Compound: "this compound" or gold standard compounds.
-
Non-specific binding control: A high concentration of a non-radiolabeled A1AR ligand (e.g., 10 µM DPCPX).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]DPCPX (typically at or below its Kd value), and varying concentrations of the test compound. For total binding wells, only [³H]DPCPX and buffer are added. For non-specific binding wells, [³H]DPCPX and the non-specific binding control are added.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each test compound concentration. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (cAMP Accumulation Assay)
This protocol describes a functional assay to determine the potency (IC50 or KB) of an A1AR antagonist by measuring its ability to block agonist-induced inhibition of cAMP production.
-
Materials:
-
A cell line stably expressing the human A1AR and responsive to adenylyl cyclase stimulation (e.g., CHO or HEK293 cells).
-
A1AR agonist: e.g., N⁶-Cyclopentyladenosine (CPA).
-
Adenylyl cyclase stimulator: Forskolin (B1673556).
-
Test Compound: "this compound" or gold standard compounds.
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and grow to an appropriate confluency.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the A1AR agonist (typically the EC80 concentration for inhibition of cAMP) and a fixed concentration of forskolin to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist. The Schild equation can be used to calculate the KB value, which represents the equilibrium dissociation constant of the antagonist.
-
Mandatory Visualization
The following diagrams illustrate the A1AR signaling pathway and a typical experimental workflow for benchmarking A1AR antagonists.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Workflow for Benchmarking A1AR Antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to A1AR Antagonist Performance in Knockout vs. Wild-Type Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of A1 adenosine (B11128) receptor (A1AR) antagonists in A1AR knockout (KO) versus wild-type (WT) animal models. The data presented herein is crucial for understanding the specificity of these antagonists and their therapeutic potential in various physiological and pathological conditions. The information is compiled from preclinical studies and aims to facilitate further research and drug development in this area.
Introduction to A1AR and its Antagonists
The A1 adenosine receptor (A1AR) is a G protein-coupled receptor that plays a critical role in regulating a multitude of physiological processes, including cardiovascular function, neuronal activity, and inflammation.[1][2] Activation of A1AR by its endogenous ligand, adenosine, typically leads to inhibitory effects, such as a reduced heart rate and decreased neurotransmitter release.[2] A1AR antagonists, by blocking these effects, have emerged as promising therapeutic agents for conditions like heart failure, neurological disorders, and renal dysfunction.[2][3] To validate the on-target effects of these antagonists, studies employing A1AR knockout models are indispensable.
A1AR Signaling Pathway
The A1AR primarily couples to Gαi/o proteins.[4][5][6] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The βγ subunits can activate various downstream effectors, including phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[4][7] A1AR activation also modulates ion channel activity, promoting the opening of potassium channels and inhibiting calcium channels.[1][7]
Caption: A1AR Signaling Pathway.
Quantitative Data Presentation
The following tables summarize the quantitative data from studies comparing the effects of A1AR antagonists or genetic deletion of A1AR in wild-type versus knockout models.
Table 1: Cardiovascular Effects in Response to Angiotensin II
This table presents data on the role of A1AR in angiotensin II (ANG II)-induced hypertension.
| Parameter | Genotype | Baseline | ANG II (Day 12) | P-value (vs. WT on Day 12) |
| Mean Arterial Pressure (mmHg) | Wild-Type (WT) | Not Specified | 139 ± 3 | < 0.01 |
| A1AR Knockout (KO) | Not Specified | 128 ± 3 | ||
| Sodium Excretion (mmol/day) | Wild-Type (WT) | 0.13 ± 0.04 | 0.11 ± 0.02 | < 0.05 |
| A1AR Knockout (KO) | 0.15 ± 0.03 | 0.22 ± 0.03 | ||
| Phosphate Excretion (mmol/day) | Wild-Type (WT) | Not Specified | Not Specified | Not Specified |
| A1AR Knockout (KO) | Higher than WT | Higher than WT |
Data adapted from a study on ANG II-infused hypertension.[3]
Table 2: Effects of Chronic A1AR Antagonist (DPCPX) Treatment on Ischemic Stroke Recovery
This table illustrates the impact of the A1AR antagonist DPCPX on neurogenesis and functional recovery following middle cerebral artery occlusion (MCAO).
| Parameter | Treatment Group | Ischemic WT | Ischemic WT + DPCPX |
| Cellular Proliferation ([¹⁸F]FLT PET Imaging in SVZ) | Vehicle | Baseline | Increased |
| Newborn Neuron Production | Vehicle | Baseline | Enhanced |
| Astrocytic Differentiation | Vehicle | Baseline | Reduced |
| Motor Deficit Recovery | Vehicle | Impaired | Ameliorated |
| Memory Deficit Recovery | Vehicle | Impaired | Ameliorated |
Data summarized from a study on chronic DPCPX treatment after cerebral ischemia.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in this guide.
A1AR Knockout Mouse Model
-
Generation: A targeting vector is used to replace exon 2 of the adenosine A1 receptor gene (Adora1) with a neomycin resistance cassette in embryonic stem cells. These cells are then used to generate chimeric mice, which are subsequently bred to produce homozygous A1AR knockout mice.[10]
-
Genotyping: Confirmation of the knockout is typically performed by PCR analysis of genomic DNA extracted from tail biopsies.
-
Animal Husbandry: A1AR knockout mice and their wild-type littermates are housed under standard conditions with a 12-hour light-dark cycle and ad libitum access to food and water.[3]
Measurement of Mean Arterial Pressure via Radiotelemetry
-
Implantation: Mice are anesthetized, and a pressure-sensing catheter of a radiotelemetry transmitter is inserted into the carotid artery. The transmitter body is placed in a subcutaneous pocket.
-
Recovery: Animals are allowed to recover for a week before any measurements are taken.
-
Data Acquisition: Blood pressure is continuously recorded in conscious, freely moving mice. Data is transmitted to a receiver and processed by a data acquisition system.
-
ANG II Infusion: For hypertension studies, ANG II is chronically infused via a subcutaneously implanted osmotic minipump.[3]
Morris Water Maze for Spatial Learning and Memory
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Training: Mice are subjected to multiple trials per day for several consecutive days. In each trial, the mouse is released from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
-
Drug Administration: The A1AR antagonist or vehicle is administered intraperitoneally at a specified time relative to the training trials.[11]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for comparing the effects of an A1AR antagonist in wild-type and knockout mice.
Caption: Experimental workflow for A1AR antagonist studies.
Conclusion
The comparative analysis of A1AR antagonist effects in wild-type versus knockout models is fundamental for validating the mechanism of action and specificity of these compounds. The data consistently demonstrate that the physiological and behavioral effects of A1AR antagonists are absent or significantly attenuated in A1AR knockout animals, confirming their on-target activity. This guide provides a foundational resource for researchers in the field, offering a clear presentation of quantitative data, detailed experimental protocols, and visual representations of key concepts to support ongoing and future investigations into the therapeutic applications of A1AR modulation.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 3. Adenosine A1-receptor knockout mice have a decreased blood pressure response to low-dose ANG II infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 014161 - A[1]R knock-out (A1R KO) Strain Details [jax.org]
- 11. Effects of chronic administration of adenosine A1 receptor agonist and antagonist on spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of A1AR Antagonist 5 in Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of "A1AR antagonist 5" for the adenosine (B11128) A1 receptor (A1AR) in tissue. The performance of this antagonist is compared with other well-established A1AR antagonists, supported by available experimental data. Detailed methodologies for key experiments are provided to aid in the replication and validation of these findings.
Introduction to A1AR Antagonism
Adenosine, a ubiquitous neuromodulator, exerts its physiological effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR) is of significant interest as a therapeutic target for a variety of conditions, including cardiovascular diseases, neurological disorders, and pain. The development of potent and selective A1AR antagonists is crucial for elucidating the specific roles of this receptor subtype and for advancing drug discovery efforts. "this compound" has emerged as a potent antagonist of the A1AR.[1][2] This guide aims to provide a comprehensive overview of its specificity by comparing it with other known A1AR antagonists.
Comparative Specificity of A1AR Antagonists
The specificity of an antagonist is a critical parameter, defining its utility as a research tool and its potential as a therapeutic agent. High specificity for the target receptor minimizes off-target effects and ensures that the observed biological response is a direct consequence of modulating the intended receptor. The following table summarizes the available binding affinity (Ki) data for "this compound" and selected comparator A1AR antagonists against the four adenosine receptor subtypes.
| Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | A3AR Ki (nM) | Selectivity (A1 vs A2A) |
| This compound | ~7.76 (pKi 6.11)[1][2] | Not Available | Not Available | Not Available | Not Available |
| DPCPX | 0.46 - 2.3 | 250 - 1300 | >10,000 | >10,000 | ~540 - 700 fold |
| SLV320 (Rolofylline) | 1 | 398 | Not Available | 200 | ~398 fold |
| KW-3902 (Rolofylline) | <10 | >2000 | Not Available | Not Available | >200 fold |
| BG9928 | <10 | >2000 | Not Available | Not Available | >200 fold |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is for comparative purposes. The selectivity of "this compound" against A2A, A2B, and A3 receptors is not currently available in the public domain based on the conducted search.
Experimental Protocols
To ensure the reproducibility and accuracy of specificity assessments, detailed and standardized experimental protocols are essential. The following are methodologies for two key assays used to determine the binding affinity and functional antagonism of A1AR antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test antagonist for the A1AR.
Materials:
-
Membrane Preparation: Tissues or cells expressing the target adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Radioligand: A high-affinity, subtype-selective radiolabeled antagonist, e.g., [³H]-DPCPX for A1AR.
-
Test Compound: "this compound" and comparator antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of A1AR activation.
Objective: To determine the functional potency (IC50 or pA2) of the test antagonist at the A1AR.
Materials:
-
Cell Line: A cell line stably expressing the human A1AR (e.g., CHO-K1 or HEK293 cells).
-
A1AR Agonist: e.g., N⁶-cyclopentyladenosine (CPA).
-
Adenylyl Cyclase Stimulator: e.g., Forskolin.
-
Test Compound: "this compound" and comparator antagonists.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Culture the A1AR-expressing cells to an appropriate confluency in 96-well plates.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a specific duration.
-
Stimulation: Add a fixed concentration of the A1AR agonist (e.g., the EC80 concentration) in the presence of an adenylyl cyclase stimulator like forskolin.
-
Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Visualizing Experimental Workflow and Signaling
To further clarify the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
Caption: A1AR Signaling Pathway Inhibition.
Conclusion
"this compound" is a potent inhibitor of the A1 adenosine receptor. While its high affinity for the A1AR is established, a comprehensive assessment of its specificity requires further investigation to determine its binding affinities for the other adenosine receptor subtypes (A2A, A2B, and A3). The experimental protocols detailed in this guide provide a framework for conducting such comparative studies. Researchers utilizing "this compound" should consider its currently undefined selectivity profile when interpreting experimental results. For applications demanding high subtype specificity, well-characterized antagonists such as DPCPX may serve as valuable comparators. Further studies are warranted to fully elucidate the selectivity profile of "this compound" and solidify its position as a tool for studying A1AR pharmacology.
References
Comparative Analysis of A1AR Antagonists: A Guide for Researchers
This guide provides a detailed comparison of three representative adenosine (B11128) A1 receptor (A1AR) antagonists, designated here as Antagonist 4 (DPCPX), Antagonist 5 (ZM241385), and Antagonist 6 (MRS1706). This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative look at their performance based on experimental data.
Introduction to A1AR Antagonists
The adenosine A1 receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.[1] Antagonists of the A1AR are of significant interest for their therapeutic potential in a range of disorders. The compounds compared in this guide are well-characterized pharmacological tools used to study A1AR function.
-
Antagonist 4 (DPCPX - 8-Cyclopentyl-1,3-dipropylxanthine): A potent and highly selective A1AR antagonist.[2][3] It is a xanthine (B1682287) derivative and is widely used as a reference compound in A1AR research.[2][3]
-
Antagonist 5 (ZM241385): A non-xanthine antagonist primarily known for its high affinity for the A2A adenosine receptor.[4] However, its activity at other adenosine receptors, including A1AR, has been characterized, making it a useful tool for studying receptor selectivity.[4]
-
Antagonist 6 (MRS1706): A selective antagonist for the A2B adenosine receptor, which also displays varying affinities for other adenosine receptor subtypes, allowing for comparative pharmacological studies.
Quantitative Data Comparison
The binding affinities (Ki) of Antagonists 4, 5, and 6 for human adenosine receptor subtypes are summarized in the table below. The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay and is an inverse measure of binding affinity (a lower Ki indicates a higher affinity).
| Antagonist | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | A3AR Ki (nM) | Selectivity (A1 vs A2A) |
| Antagonist 4 (DPCPX) | 3.9[2] | 130[2] | 50[2] | 4000[2] | ~33-fold |
| Antagonist 5 (ZM241385) | 255[4] | <1 | 50[4] | >10,000[4] | ~0.004-fold (A2A selective) |
| Antagonist 6 (MRS1706) | - | - | - | - | - |
Data for MRS1706's affinity at all four receptor subtypes was not available in a single comparative study within the provided search results. One study noted it as an A2B antagonist and tested it on constitutively active A2B receptors.[5]
Experimental Protocols
Detailed methodologies for key experiments used to characterize these antagonists are provided below.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
- Cells or tissues expressing the target receptor (e.g., CHO or HEK-293 cells stably transfected with the human A1AR) are harvested.
- The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
- The homogenate is centrifuged to pellet the membranes. The pellet is then washed and resuspended in a suitable assay buffer.[6]
- Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[6]
2. Assay Procedure:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in order: membrane preparation, the unlabeled antagonist (at various concentrations), and a fixed concentration of a selective A1AR radioligand (e.g., [3H]DPCPX).[6][7]
- Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist or antagonist.[7]
- The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]
3. Filtration and Detection:
- The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[6]
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.[6]
4. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, which is a key downstream signaling event of A1AR activation.
1. Cell Culture and Preparation:
- Cells expressing the A1AR (e.g., CHO-K1 cells) are seeded in 96-well plates and grown to near confluence.[9]
- On the day of the assay, the cell culture medium is replaced with a stimulation buffer.
2. Antagonist and Agonist Treatment:
- The cells are pre-incubated with varying concentrations of the antagonist for a specific period.[9]
- An A1AR agonist (e.g., NECA) is then added at a concentration that produces a submaximal response (e.g., EC80), along with forskolin (B1673556) to stimulate basal cAMP production.[9]
- The plate is incubated for a defined time (e.g., 30 minutes) at room temperature.[9]
3. cAMP Detection:
- The reaction is stopped, and the cells are lysed.
- The intracellular cAMP levels are measured using a commercial assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.[9]
4. Data Analysis:
- The antagonist's potency is determined by plotting the cAMP levels against the antagonist concentration.
- The IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is calculated.
Signaling Pathways and Experimental Workflows
A1AR Signaling Pathway and Antagonist Action
The A1AR is coupled to the inhibitory G protein, Gi. Activation of A1AR by an agonist like adenosine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. A1AR antagonists block this pathway by preventing the agonist from binding to the receptor.
Experimental Workflow: Radioligand Binding Competition Assay
The following diagram illustrates the key steps in a radioligand binding competition assay to determine the affinity of an A1AR antagonist.
References
- 1. Analysis of Agonist-Antagonist Interactions at A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZM241385, DPCPX, MRS1706 are inverse agonists with different relative intrinsic efficacies on constitutively active mutants of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional selectivity of adenosine A1 receptor ligands? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Meta-Analysis of A1 Adenosine Receptor (A1AR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of key A1 adenosine (B11128) receptor (A1AR) antagonists that have undergone clinical investigation, with a focus on their therapeutic potential in cardiovascular and renal diseases. We present a comparative summary of their efficacy, safety, and pharmacokinetic profiles based on available clinical trial and preclinical data. Detailed experimental methodologies for cited studies are provided to facilitate critical evaluation and future research.
Introduction to A1AR Antagonism
The A1 adenosine receptor, a G-protein coupled receptor, is ubiquitously expressed and plays a crucial role in regulating various physiological processes. In the kidney, A1AR activation leads to afferent arteriolar vasoconstriction and enhanced sodium reabsorption in the proximal tubule, contributing to a decrease in the glomerular filtration rate (GFR). In the cardiovascular system, A1AR activation has negative chronotropic, dromotropic, and inotropic effects. Consequently, antagonism of A1AR has been explored as a therapeutic strategy to enhance diuresis, preserve renal function, and manage conditions such as acute heart failure (AHF). This guide focuses on a comparative analysis of three prominent A1AR antagonists: Rolofylline (B1679515) (KW-3902), Tonapofylline (B1683204) (BG9928), and SLV320.
Quantitative Data Comparison
The following tables summarize the key efficacy, safety, and pharmacokinetic parameters of Rolofylline, Tonapofylline, and SLV320 from major clinical trials.
Table 1: Efficacy of A1AR Antagonists in Clinical Trials
| Parameter | Rolofylline (KW-3902) | Tonapofylline (BG9928) | SLV320 |
| Change in Serum Creatinine (B1669602) | In a dose-finding study, patients receiving rolofylline showed stable or decreased serum creatinine levels compared to an increase in the placebo group on day 2[1]. However, the large PROTECT trial found no significant difference in persistent worsening of renal function between rolofylline and placebo (15.0% vs. 13.7%)[2][3]. | In a study of patients with heart failure, no changes in creatinine clearance were observed with BG9928 compared to placebo[4]. A study in subjects with severe renal impairment also showed no change in renal function after a single dose[5]. | A 10 mg dose of SLV320 resulted in a significant decrease in plasma cystatin C concentrations (-0.093 mg/L), a marker of GFR, compared to an increase with furosemide (B1674285) (+0.052 mg/L)[6]. |
| Diuresis and Natriuresis | In a phase II study, rolofylline monotherapy increased urine output in the first 6 hours compared to placebo (e.g., 631 ml for 30 mg dose vs. 374 ml)[1]. It also increased diuresis and fractional excretion of sodium[7]. | BG9928 increased urinary sodium excretion compared to placebo, and this effect was maintained over 10 days with minimal potassium loss[8]. | 10 mg and 15 mg doses of SLV320 significantly increased sodium excretion and diuresis compared to placebo in the 0-6 hour post-dosing period[6]. |
| Change in Body Weight | The PROTECT trial showed a modest but statistically significant greater reduction in body weight with rolofylline compared to placebo after 4 days (-3.0 kg vs. -2.6 kg)[9]. | Doses of 15, 75, and 225 mg of BG9928 led to a reduction in body weight compared to an increase with placebo (-0.6, -0.7, -0.5 kg vs. +0.3 kg) over 10 days[8]. | Data not available. |
| Hemodynamic Effects | A study showed a slight decrease in mean pulmonary artery pressure with rolofylline but no significant changes in other hemodynamic indices like heart rate, blood pressure, or cardiac output[7]. | No significant changes in hemodynamic parameters were observed with BG9928 treatment compared to placebo[4]. | No immediate effects on cardiac hemodynamics, including heart rate, blood pressure, pulmonary capillary wedge pressure, and cardiac output, were observed with SLV320 infusion[6]. |
Table 2: Safety Profile of A1AR Antagonists in Clinical Trials
| Adverse Event | Rolofylline (KW-3902) | Tonapofylline (BG9928) | SLV320 |
| Overall Adverse Events | In the PROTECT trial, the overall rate of adverse events was similar to placebo (62.9% vs. 61.4%)[2]. | Generally well-tolerated in a 10-day study[8]. | Well-tolerated with no serious adverse events reported in a study of 111 patients[6]. |
| Neurological Events | The PROTECT trial reported a higher incidence of seizures (0.8% vs. 0% with placebo) and stroke (1.6% vs. 0.5% with placebo) in the rolofylline group[10]. This led to the termination of its development[11]. | A single patient receiving the highest dose (3.0 mg/kg) developed seizures in a dose-escalation study[4]. | No specific neurological adverse events reported. |
| Renal Adverse Events | The PROTECT trial showed no significant difference in the incidence of persistent renal impairment compared to placebo[2][3]. | Did not cause a decline in renal function in a 10-day study of heart failure patients[8]. | A dose-finding study was terminated early, and no definite conclusions on safety could be made due to the limited number of subjects[12]. |
Table 3: Pharmacokinetic Properties of A1AR Antagonists
| Parameter | Rolofylline (KW-3902) | Tonapofylline (BG9928) | SLV320 |
| Half-life (t½) | Approximately 12 to 14 hours in normal subjects[1]. | The plasma elimination half-life of tonapofylline was 21.7 hours in healthy subjects[13]. | The plasma half-life was between 1.42 and 2.13 hours depending on the dose[14]. |
| Metabolism | Metabolized primarily by cytochrome P450 (CYP450) to active metabolites[15]. | Extensively metabolized, with primary pathways including hydroxylation, β-oxidation, and conjugation[13]. | Data not available. |
| Excretion | Data not available. | Primarily excreted in the feces (71.9% of the dose), with urinary excretion accounting for 21.3%[13]. | Data not available. |
| Food Effect | Data not available. | Co-administration with food decreases the maximum plasma concentration (Cmax) by approximately 39% but does not significantly affect the total drug exposure (AUC)[9]. | Data not available. |
Experimental Protocols
This section provides an overview of the methodologies employed in key clinical trials and preclinical assessments of the A1AR antagonists.
The PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist Rolofylline for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) Trial
-
Study Design: A large, multicenter, randomized, double-blind, placebo-controlled, phase III trial[3][16].
-
Patient Population: 2,033 patients hospitalized for acute heart failure with signs of fluid overload, impaired renal function (estimated GFR 20-80 ml/min), and elevated natriuretic peptide levels[2].
-
Intervention: Patients were randomized (2:1) to receive either intravenous rolofylline (30 mg/day) or a matching placebo, administered as a 4-hour infusion daily for up to 3 days, in addition to standard therapy including intravenous loop diuretics[2][10].
-
Key Assessments:
-
Efficacy: The primary endpoint was a composite of treatment success, failure, or no change based on survival, heart failure status, and changes in renal function[3]. Secondary endpoints included persistent renal impairment and the 60-day rate of death or readmission[3]. Dyspnea and body weight were also assessed[2].
-
Safety: Adverse events were recorded throughout the study, with a particular focus on neurological events[10].
-
-
Data Analysis: The primary endpoint was analyzed using an odds ratio. Time-to-event data were analyzed using a hazard ratio[2].
Tonapofylline (BG9928) Oral Dose-Escalation Study in Heart Failure
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study[8].
-
Patient Population: 50 patients with stable heart failure and systolic dysfunction receiving standard therapy[8].
-
Intervention: Patients were randomized to receive oral BG9928 (3, 15, 75, or 225 mg) or placebo once daily for 10 days[8].
-
Key Assessments:
-
Efficacy: The primary endpoint was the change in 24-hour urinary sodium excretion. Secondary endpoints included changes in potassium excretion, creatinine clearance, and body weight[8].
-
Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of BG9928[8].
-
Safety: Tolerability and adverse events were monitored throughout the study[8].
-
-
Data Analysis: A linear trend in dose-response for sodium excretion was assessed[8].
SLV320 Study in Patients with Heart Failure
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study[6].
-
Patient Population: 111 patients with heart failure (NYHA class II or III) and a mean ejection fraction of 28.1%[6].
-
Intervention: Patients received a single 1-hour intravenous infusion of SLV320 (5, 10, or 15 mg), placebo, or 40 mg furosemide[6].
-
Key Assessments:
-
Efficacy: Hemodynamic parameters were measured via pulmonary artery catheterization. Renal function was assessed by measuring plasma cystatin C, urine output, and urine electrolytes[6].
-
Pharmacokinetics: Plasma concentrations of SLV320 were measured to determine its pharmacokinetic profile[14].
-
Safety: Adverse events were monitored throughout the study[6].
-
-
Data Analysis: Changes from baseline in hemodynamic and renal parameters were compared between treatment groups[6].
Preclinical Assessment of SLV320 in a Rat Model of Renal Failure
-
Animal Model: 5/6 nephrectomized (5/6 NX) rats, a model for chronic renal failure[17].
-
Intervention: Treatment with SLV320[17].
-
Key Assessments:
-
Methodology: The study involved surgical creation of the 5/6 NX model, followed by chronic administration of SLV320. At the end of the study, tissues and blood were collected for histological and biochemical analysis[17].
Radioligand Binding Assay for A1AR Antagonists
-
Principle: This in vitro assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for the receptor.
-
General Protocol:
-
Membrane Preparation: Membranes expressing the A1 adenosine receptor are prepared from tissues (e.g., rat brain) or cultured cells[18].
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled A1AR antagonist (e.g., [³H]DPCPX) and varying concentrations of the unlabeled test compound[19][20].
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter[19].
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter[19].
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation[19].
-
Visualizations
A1 Adenosine Receptor Signaling Pathway
Caption: A1AR signaling and antagonist inhibition.
Experimental Workflow for a Typical A1AR Antagonist Clinical Trial
Caption: Clinical trial workflow for A1AR antagonists.
Conclusion
The meta-analysis of A1AR antagonists reveals a class of compounds with the potential to induce natriuresis and diuresis, which could be beneficial in conditions like acute heart failure. Rolofylline, Tonapofylline, and SLV320 have all demonstrated some positive effects on renal parameters in clinical or preclinical studies. However, the clinical development of these agents has been challenging. The promising early results for rolofylline were not confirmed in a large phase III trial, and significant safety concerns, particularly neurological adverse events, emerged, leading to the discontinuation of its development[11]. Tonapofylline showed favorable effects on sodium excretion without compromising renal function, but its development has also faced hurdles. The clinical data for SLV320 are more limited.
This comparative guide highlights the therapeutic promise and the challenges associated with A1AR antagonism. The detailed data and methodologies presented herein are intended to serve as a valuable resource for researchers in the field, aiding in the design of future studies and the development of novel, safer, and more effective A1AR antagonists. Further research is warranted to fully elucidate the therapeutic window and optimal patient population for this class of drugs.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. sciencedaily.com [sciencedaily.com]
- 3. iris.unibs.it [iris.unibs.it]
- 4. Effects of BG9928, an adenosine A₁ receptor antagonist, in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of tonapofylline in subjects with severe renal impairment and in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardio-renal effects of the A1 adenosine receptor antagonist SLV320 in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tonapofylline: a selective adenosine-1 receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of multiple oral doses of an A1 adenosine antagonist, BG9928, in patients with heart failure: results of a placebo-controlled, dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The safety of an adenosine A(1)-receptor antagonist, rolofylline, in patients with acute heart failure and renal impairment: findings from PROTECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rolofylline - Wikipedia [en.wikipedia.org]
- 12. Rationale, design, and results from RENO-DEFEND 1: a randomized, dose-finding study of the selective A1 adenosine antagonist SLV320 in patients hospitalized with acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Design and rationale of the PROTECT study: a placebo-controlled randomized study of the selective A1 adenosine receptor antagonist rolofylline for patients hospitalized with acute decompensated heart failure and volume overload to assess treatment effect on congestion and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The adenosine A1 receptor antagonist SLV320 reduces myocardial fibrosis in rats with 5/6 nephrectomy without affecting blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Agonist-Antagonist Interactions at A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Novel A1AR Antagonist 5
The responsible disposal of novel research compounds is a critical component of laboratory safety and environmental stewardship.[1] Since "A1AR antagonist 5" is not a universally recognized chemical identifier, specific disposal protocols are not available. Therefore, the compound must be treated as a substance with unknown toxicity and potential hazards.[1][2] This guide provides a procedural framework for its safe handling and disposal, ensuring the protection of personnel and compliance with regulations.
This procedure is grounded in the principle that all chemical waste must be managed from "cradle to grave" in accordance with regulations like the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[3]
Step 1: Pre-Disposal Safety and Hazard Assessment
Before beginning any work that will generate waste, a thorough hazard assessment is required. For a novel compound, this involves reviewing all available data.
-
Review Synthesis Pathway: Analyze the properties of all precursor materials and reagents used in the synthesis of this compound. The hazards of the final compound may be similar to these starting materials.
-
Consult Chemical Literature: As A1AR antagonists are often nitrogen-containing heterocyclic compounds, review the known hazards, reactivity, and toxicity associated with this chemical class.[4][5][6][7]
-
Assume Hazard: In the absence of definitive data, handle the compound as if it is hazardous.[2] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of the solid compound or its solutions should occur in a certified chemical fume hood.[1]
Step 2: Waste Characterization and Profiling
All waste must be characterized to determine if it meets the definition of "Hazardous Waste" under EPA regulations.[8][9] This involves assessing four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[10] Your institution's Environmental Health & Safety (EHS) department must be consulted to complete this step.[2]
Experimental Protocol: Waste Characterization
-
Objective: To gather sufficient data to classify the waste stream containing this compound for proper disposal.
-
Methodology:
-
Ignitability (Flash Point): Determine the flash point of any liquid waste solutions. A flash point below 140°F (60°C) typically qualifies the waste as hazardous.[10]
-
Corrosivity (pH): Measure the pH of all aqueous waste solutions. A pH less than or equal to 2, or greater than or equal to 12.5, defines the waste as corrosive.[10] Non-aqueous solutions do not apply.[10]
-
Reactivity: Review the chemical structure and known data for reactivity with water, stability under normal conditions, or potential to generate toxic gases when mixed with acids or bases.[10]
-
Toxicity: If the compound's structure is related to a known toxic chemical or if it contains constituents (e.g., heavy metals) regulated by the EPA's Toxicity Characteristic Leaching Procedure (TCLP), it may be considered toxic.[2][9] For novel compounds, a conservative assumption of toxicity is often the safest approach.
-
-
Data Compilation: Summarize all findings in a waste profile sheet, which will be provided by your EHS department.[2]
Data Presentation: Waste Profile Summary for this compound
| Characteristic | Test Method | Result (Hypothetical) | Regulatory Limit | Hazardous? |
| Ignitability | Flash Point | > 200°F | < 140°F | No |
| Corrosivity | pH Meter | 6.8 | ≤ 2 or ≥ 12.5 | No |
| Reactivity | Literature Review | Stable | Unstable/Reactive | No |
| Toxicity | EHS Assessment | Assumed Toxic | Per EPA List | Yes |
Note: This table presents hypothetical data for illustrative purposes. Actual characterization is mandatory.
Step 3: Waste Segregation and Containment
Proper segregation and containment at the point of generation are crucial to prevent dangerous chemical reactions and ensure safe disposal.[8][11]
-
Dedicated Container: Collect all waste containing this compound (solids, solutions, and contaminated consumables like gloves or weigh paper) in a dedicated, chemically compatible container.[1][11]
-
No Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been explicitly confirmed by EHS.[1][2] For example, halogenated and non-halogenated solvent wastes should be kept separate.[3]
-
Container Requirements: The waste container must be in good condition, leak-proof, and kept closed at all times except when adding waste.[3][9][10]
-
Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.[9][12] This area must have secondary containment (e.g., a tray or tub) to contain potential spills.[3][8]
Step 4: Labeling and Documentation
Clear and accurate labeling is a strict regulatory requirement.[11][12]
-
Immediate Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS department to the container.[3]
-
Complete Information: The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "this compound waste". Do not use abbreviations.
-
All constituents of the waste mixture by percentage or volume.[9]
-
The specific hazards associated with the waste (e.g., "Toxicity").[12]
-
The name of the Principal Investigator and the laboratory location.[3]
-
The date waste accumulation began.[11]
-
Step 5: Disposal and Removal
Never dispose of chemical waste down the sink or in the regular trash unless explicitly authorized by EHS for non-hazardous materials.[8][9] Evaporation in a fume hood is also a prohibited disposal method.[9]
-
Request Pickup: Once the waste container is full or has been in accumulation for the maximum allowed time (e.g., 6-12 months, depending on regulations), submit a waste pickup request to your EHS department.[8][10]
-
Accumulation Limits: Be aware of storage limits. Laboratories cannot store more than 55 gallons of hazardous waste or one quart of acutely toxic (P-listed) waste at one time.[3][10]
-
Professional Disposal: Your institution's EHS department will coordinate with a licensed hazardous waste vendor for the transportation, treatment, and final disposal of the material, which is typically done via high-temperature incineration.[2]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of a novel research chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling A1AR antagonist 5
Essential Safety and Handling Guide for A1AR Antagonist 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 85872-53-3), a potent, selective, small-molecule antagonist intended for research use only. Given that a comprehensive toxicological profile is not publicly available, this compound must be handled as a hazardous substance with strict adherence to the following protocols to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation of the solid powder, dermal contact, and accidental ingestion. Therefore, a comprehensive personal protective equipment protocol is mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the lab coat sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection, with the outer glove being immediately removable upon contamination. |
| Body Protection | Disposable Lab Coat | Solid-front, back-closing, long-sleeved coat made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contaminated. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles are the minimum requirement.[1] A full face shield should be worn over goggles when handling the powder or solutions. | Protects against splashes and aerosolized particles entering the eyes or face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood) to prevent inhalation.[2] |
| Foot & Hair Protection | Disposable Shoe & Hair Covers | Non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Handling and Solution Preparation
All manipulations of this compound that could generate dust or aerosols, such as weighing and reconstitution, must be performed within a certified chemical fume hood or a powder containment balance enclosure.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for the safe preparation of a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated pipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (as specified in Table 1)
Procedure:
-
Preparation: Assemble all necessary equipment and materials inside a chemical fume hood.
-
Don PPE: Put on all required personal protective equipment as specified in Table 1.
-
Weighing: Tare a sterile amber vial on the analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Storage: Clearly label the vial with the compound name, concentration, date of preparation, and initials. Store the stock solution at -20°C for long-term storage or 4°C for short-term use, protected from light.
-
Cleanup: Decontaminate all surfaces within the fume hood that may have come into contact with the compound. Dispose of all contaminated consumables as outlined in the disposal plan.
-
Doff PPE: Remove PPE in the correct sequence (outer gloves, gown, face/eye protection, inner gloves, respirator) and dispose of it in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after completing the procedure.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[3] Never pour organic waste down the drain.[4][5]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Examples | Disposal Container | Final Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, weigh boats, pipette tips, empty vials | Designated, sealed, and clearly labeled hazardous waste container. | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo administration | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol. |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area and prevent others from entering. For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. For a large spill, contact your institution's environmental health and safety department immediately.
Visual Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for safely handling this compound and the logical relationship of the required safety controls.
Caption: Procedural workflow for the safe handling and preparation of this compound stock solutions.
Caption: Hierarchy of safety controls for minimizing exposure to this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. gerpac.eu [gerpac.eu]
- 3. scienceready.com.au [scienceready.com.au]
- 4. easychem.com.au [easychem.com.au]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
